Hexafluoropropene oxide trimer
Description
The exact mass of the compound Hexafluoropropene oxide trimer is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Hexafluoropropene oxide trimer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexafluoropropene oxide trimer including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F18O3/c10-1(28)2(11,5(15,16)17)29-9(26,27)4(14,7(21,22)23)30-8(24,25)3(12,13)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIGVPOSKQLNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044630 | |
| Record name | Hexafluoropropene oxide trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2641-34-1 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2641-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoropropene oxide trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoropropene oxide trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAFLUOROPROPENE OXIDE TRIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MU15P9EJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of hexafluoropropene oxide trimer
An In-depth Technical Guide to the Synthesis of Hexafluoropropene Oxide (HFPO) Trimer
Abstract
Hexafluoropropene oxide (HFPO) serves as a fundamental building block in modern organofluorine chemistry, prized for its utility in creating highly stable and chemically resistant materials. The controlled oligomerization of HFPO is a process of significant industrial importance, yielding perfluorinated acyl fluorides that are precursors to a variety of high-performance products, including inert fluids, lubricants, and surfactants. This guide provides a comprehensive technical overview of the synthesis of the HFPO trimer, focusing on the core anionic ring-opening mechanism, the critical process parameters that govern selectivity, detailed experimental protocols, and essential safety considerations for handling the highly reactive HFPO monomer.
Introduction: The Significance of HFPO Oligomers
Hexafluoropropene oxide (CAS No. 428-59-1) is a fluorinated epoxide that, unlike its hydrocarbon counterparts, readily undergoes ring-opening polymerization initiated by nucleophiles. This reactivity is the basis for its transformation into a range of valuable perfluoropolyether (PFPE) structures. The oligomers of HFPO, particularly the dimer and trimer, are key intermediates.[1] The HFPO trimer, a perfluorinated carbonyl fluoride, is a crucial precursor for synthesizing specialty fluorine-containing surfactants and inert liquids with exceptional thermal and chemical stability.[2][3]
The synthesis is not trivial; it typically produces a mixture of oligomers with varying chain lengths.[1] Achieving high selectivity for the trimer requires a nuanced understanding and precise control of the underlying reaction mechanism and process variables. This guide aims to elucidate these factors to provide researchers with a robust framework for process development and optimization.
Core Synthesis Mechanism: Anionic Ring-Opening Oligomerization
The conversion of HFPO monomer into its oligomers proceeds via an anionic ring-opening mechanism.[4] This process can be conceptually divided into three fundamental stages: initiation, propagation, and termination/transfer. The reaction is predominantly catalyzed by nucleophiles, with alkali metal halides being the most studied.[2]
-
Initiation: The reaction commences with the nucleophilic attack of a catalyst, typically a "naked" fluoride ion (F⁻), on one of the electrophilic carbon atoms of the HFPO epoxide ring. This attack forces the ring to open, generating a highly reactive perfluoroalkoxide anion.
-
Propagation: The newly formed alkoxide is a potent nucleophile that subsequently attacks another HFPO monomer. This process repeats, extending the perfluoropolyether chain one monomer unit at a time. Each addition step regenerates a terminal alkoxide, allowing the chain to grow.
-
Termination & Product Formation: The chain growth ceases when the terminal alkoxide undergoes rearrangement. The most common termination pathway involves the elimination of a fluoride ion, resulting in the formation of a stable acyl fluoride functional group. This yields the characteristic structure of HFPO oligomers: a perfluoroether backbone capped with a carbonyl fluoride.
Caption: Anionic ring-opening oligomerization of HFPO.
Critical Parameters Influencing Trimer Selectivity
The distribution of oligomers (dimer, trimer, higher-order) is not random but is a direct consequence of the reaction conditions. Mastering these parameters is key to maximizing the yield of the desired HFPO trimer.
| Parameter | Effect on Oligomerization | Field-Proven Insights & Rationale |
| Catalyst Type | Determines reaction initiation efficiency and rate. | Cesium Fluoride (CsF) and Potassium Fluoride (KF) are highly effective due to the high nucleophilicity of the fluoride ion in aprotic solvents.[4][5] CsF often shows higher activity.[4] Sodium Fluoride (NaF) is significantly less reactive and may only yield the monoadduct.[4] Tertiary diamines have also been shown to be effective catalysts.[1] |
| Solvent | Influences catalyst solubility and the reactivity of the anionic species. | Aprotic polar solvents like tetraglyme, acetonitrile, or DMF are essential.[1][4] They solvate the cation (e.g., K⁺), leaving a "naked" and highly reactive fluoride anion, which is crucial for efficient initiation. The choice of solvent can significantly impact the reaction rate and product distribution.[2] |
| Temperature | Affects reaction kinetics and selectivity between different oligomers. | The oligomerization can be conducted over a wide temperature range, from -30°C to +50°C.[1] Lower temperatures (e.g., 5°C to 35°C) can shift the selectivity in favor of higher oligomers like the trimer by slowing down termination relative to propagation.[1] |
| Pressure / HFPO Feed | Controls the concentration of the monomer in the reaction medium. | The reaction is often run under pressure due to the gaseous nature of HFPO. Maintaining a constant pressure ensures a steady concentration of monomer available for propagation. A controlled, continuous feed of HFPO is often superior to a batch addition for managing the reaction exotherm and improving selectivity. |
| Protonic Additives | Can be used to selectively favor shorter-chain oligomers. | The deliberate addition of small amounts of protonic compounds like water or methanol can act as chain-transfer agents. This selectively produces shorter oligomers, particularly the dimer, by protonating the growing alkoxide chain.[1] For trimer synthesis, strictly anhydrous conditions are paramount. |
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for the synthesis of HFPO oligomers, emphasizing the stringent requirements for anhydrous conditions and the handling of a toxic, pressurized gas.
Objective: To synthesize HFPO trimer via fluoride-initiated anionic oligomerization.
Materials & Equipment:
-
Hexafluoropropene oxide (HFPO) gas cylinder
-
Anhydrous potassium fluoride (KF), spray-dried
-
Anhydrous tetraglyme (tetraethylene glycol dimethyl ether)
-
High-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, vent, pressure gauge, and thermocouple
-
Schlenk line or glovebox for inert atmosphere handling
-
Cooling bath for the reactor
-
Vacuum pump
Caption: General experimental workflow for HFPO trimer synthesis.
Step-by-Step Methodology:
-
Catalyst and Reactor Preparation:
-
Dry the potassium fluoride (KF) catalyst under vacuum at >150°C for several hours to ensure it is completely anhydrous.
-
Thoroughly clean and dry the high-pressure autoclave. Assemble the reactor and perform several vacuum/nitrogen backfill cycles to ensure an inert, moisture-free atmosphere.
-
-
Charging the Reactor:
-
Under a nitrogen atmosphere, quickly transfer the dried KF catalyst and anhydrous tetraglyme solvent into the reactor.
-
Seal the reactor and ensure all connections are leak-tight.
-
-
Reaction Execution:
-
Begin stirring and cool the reactor to the desired temperature (e.g., 10°C) using an external cooling bath.
-
Begin feeding gaseous HFPO from the cylinder into the reactor. The feed rate should be carefully controlled to manage the reaction exotherm.
-
Maintain the reaction at the target temperature and a constant pressure by adjusting the HFPO feed.
-
Allow the reaction to proceed for several hours. The uptake of HFPO will slow significantly as the reaction nears completion.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the HFPO feed and cool the reactor to below 0°C.
-
Carefully vent any unreacted HFPO gas through a suitable scrubbing system.
-
Open the reactor and transfer the liquid contents. The crude product is a mixture of the solvent, catalyst, and HFPO oligomers.
-
Separate the liquid product from the solid KF catalyst by filtration or decantation.
-
-
Purification and Analysis:
-
The crude liquid is purified by fractional distillation under atmospheric or reduced pressure. Collect the fractions corresponding to the boiling point of the HFPO trimer (approx. 113-115°C).[3]
-
Analyze the purified fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR to confirm the identity and purity of the trimer.[4]
-
Critical Safety and Handling Mandates
Hexafluoropropene oxide is a hazardous material that demands strict adherence to safety protocols. Its handling should only be attempted by trained personnel in a controlled laboratory or industrial setting.
Key Hazards: [6]
-
Toxicity: Toxic if inhaled and may cause respiratory irritation.[6][7] It is also a suspected carcinogen and may cause damage to the central nervous system through prolonged or repeated exposure.[6]
-
Corrosivity: Causes serious skin irritation and eye damage.[6][8]
-
Physical Hazard: It is a liquefied gas under pressure and may explode if heated.[6] Contact with the liquid can cause frostbite.[6]
Required Safety Measures:
-
Engineering Controls: Always handle HFPO in a well-ventilated area, preferably within a fume hood.[8] Gas detectors for toxic gases and oxygen deficiency should be in place.[6] Emergency eye wash stations and safety showers must be immediately accessible.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and impervious protective clothing.[8][9] A full-face respirator with an appropriate cartridge should be used if exposure limits are likely to be exceeded.[9]
-
Storage: Store HFPO cylinders in a cool (<25°C), dry, well-ventilated area, protected from sunlight and away from heat sources.[6] Do not expose to temperatures exceeding 50°C.[6] Stainless steel is the recommended material for storage and handling systems.[6]
-
Handling: Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[10] Never apply direct heat to a container.[7] Systems under pressure should be regularly checked for leaks.[6]
Conclusion
The is a powerful yet exacting process centered on the anionic ring-opening oligomerization of the HFPO monomer. Success hinges on the meticulous control of key parameters, including the choice of catalyst, solvent, and temperature, to steer the reaction toward the desired trimer product. Due to the significant hazards associated with the HFPO monomer, the implementation of rigorous safety protocols is not merely a recommendation but an absolute requirement. This guide provides the foundational knowledge for researchers to approach this synthesis with both scientific insight and a paramount commitment to safety.
References
- Hexafluoropropene oxide Safety Data Sheet. (2017).
-
Zapevalov, A. Ya., Filyakova, T.I., Peschanskii, N.V., Kodess, M.I., & Kolenko, I.P. (1986). Synthesis and reactions of the oxides of hexafluoropropylene trimers. SciTech Connect. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Fluorine Chemistry: Sustainable Processes for Hexafluoropropene Trimer. Retrieved from [Link]
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Hexafluoropropylene Oxide Safety Data Sheet. (2022). 3M. Retrieved from [Link]
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Szymański, R. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. Retrieved from [Link]
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Szymański, R. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. Polish Journal of Chemical Technology, 9(3), 95-97. Retrieved from [Link]
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Kostjuk, S. V., Ortega, E., Ganachaud, F., Améduri, B., & Boutevin, B. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Macromolecules, 42(2), 612-619. Retrieved from [Link]
- Strutz, H., et al. (1990). Process for the oligomerization of hexafluoropropene oxide. U.S. Patent No. 4,973,748.
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Wang, Y., et al. (2020). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. ResearchGate. Retrieved from [Link]
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Electrochemical Synthesis of Perfluoropolyethers Using Kolbe's Method. Fluorine notes. Retrieved from [Link]
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Zhejiang Huanxin Fluoro Material Co.,Ltd. (n.d.). Hexafluoropropylene Oxide Trimer. Retrieved from [Link]
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Lu, Y., et al. (2023). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. Environmental Science & Technology. Retrieved from [Link]
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Wang, Y., et al. (2020). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. PFAS Project Lab. Retrieved from [Link]
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Request PDF. (2025). Electrocatalytic removal of Hexafluoropropylene oxide dimer acid (HFPO-DA) in water: “Buttering on both Sides”. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hexafluoropropene oxide trimer. PubChem Compound Database. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of Hexafluoropropene Oxide Trimer
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Defining the Subject of Inquiry
Hexafluoropropene oxide (HFPO) trimer is a term that encompasses a family of perfluorinated compounds with the general chemical formula C₉F₁₈O₃.[1] These molecules are the product of the oligomerization of three hexafluoropropene oxide monomer units. It is critical to distinguish the neutral HFPO trimer from its more frequently studied acidic derivative, hexafluoropropene oxide trimer acid (HFPO-TA), which has the formula C₉HF₁₇O₄ and is used as a processing aid in the production of fluoropolymers.[2][3] This guide will focus on the molecular structure of the neutral HFPO trimer, a compound of significant interest due to its unique physicochemical properties and potential applications in advanced materials and electronics.[2]
The synthesis of HFPO trimer typically results in a mixture of structural isomers. The precise isomeric composition is highly dependent on the reaction conditions, a factor that has significant implications for the material's properties and performance in various applications.[4] A thorough understanding of the molecular structure of these isomers is therefore paramount for quality control, process optimization, and the rational design of new materials.
Synthesis and Isomer Control: A Game of Catalysts and Conditions
The primary route to the synthesis of hexafluoropropene oxide trimer is through the fluoride-initiated anionic oligomerization of HFPO monomers.[1][5] The choice of catalyst and solvent system is the most critical factor in directing the reaction towards the desired trimer products and influencing the distribution of isomers.[6]
Alkali metal fluorides, such as cesium fluoride (CsF) and potassium fluoride (KF), are commonly employed as catalysts. The reactivity of the fluoride ion can be further enhanced by the use of polar aprotic solvents like N,N-dimethylformamide (DMF) or glymes, which help to solvate the cation and generate a more "naked," and therefore more nucleophilic, fluoride anion.[6] For instance, the use of DMF with KF has been shown to favor the formation of the trimer over the dimer.[7]
A patented method for the selective synthesis of a specific trimer isomer involves the continuous feeding of the HFPO monomer into a reaction mixture containing a cesium fluoride catalyst at a temperature of at least 60°C. By carefully controlling the feed rate to less than 30% by weight per hour, a crude product with a high percentage of the desired isomer can be obtained.[7]
The general workflow for the synthesis and subsequent purification of HFPO trimer is depicted in the following diagram:
Caption: The fluoride-initiated anionic oligomerization mechanism for the formation of HFPO trimer.
Structural Elucidation: A Multi-Technique Approach
Due to the formation of a complex mixture of isomers, a combination of powerful analytical techniques is required for the comprehensive structural elucidation of hexafluoropropene oxide trimer. Gas chromatography-mass spectrometry (GC-MS) and ¹⁹F nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analytical workflow. [8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an indispensable tool for the separation and identification of the individual isomers within a crude or purified HFPO trimer mixture. [8]The high resolution of modern capillary GC columns allows for the separation of these closely related compounds, while the mass spectrometer provides crucial information about their molecular weight and fragmentation patterns, aiding in their identification.
Experimental Protocol: GC-MS Analysis of HFPO Trimer Isomers
-
Instrumentation:
-
Gas Chromatograph: A high-resolution capillary GC system. A non-polar or semi-polar capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is recommended for the separation of fluorinated compounds. [8] * Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization (EI).
-
-
Sample Preparation:
-
Dilute the HFPO trimer sample in a suitable volatile solvent, such as perfluorohexane, to a concentration of approximately 100-1000 ppm. [8] * Vortex the sample to ensure homogeneity.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading. [8] * Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different HFPO trimer isomers based on their retention times.
-
Analyze the mass spectra of each peak to confirm the molecular weight and identify characteristic fragmentation patterns. The relative abundance of each isomer can be estimated by integrating the peak areas in the total ion chromatogram (TIC).
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a highly specific and quantitative technique for the structural analysis of fluorinated compounds. [9]The large chemical shift dispersion of the ¹⁹F nucleus and the prevalence of through-bond and through-space spin-spin couplings provide a wealth of information for elucidating the precise connectivity and stereochemistry of the HFPO trimer isomers. [5] The analysis of the ¹⁹F NMR spectra of HFPO trimer mixtures allows for the identification and quantification of the different isomers present. The chemical shifts and coupling constants are highly sensitive to the local electronic environment of each fluorine atom.
Key Isomers and their Spectroscopic Signatures
While a complete spectral assignment for all possible isomers is beyond the scope of this guide, data for some of the commonly identified isomers of the related hexafluoropropene (HFP) trimer (C₉F₁₈) provides valuable insights into the types of structures to expect. The table below summarizes some reported ¹⁹F NMR data for HFP trimer isomers. [10]
| Isomer Name | Structure Fragment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
|---|---|---|---|
| 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene | CF₃ (at C1) | -56.40 | dd, J = 52.5, 13.1 |
| CF₃ (at C2) | -58.63 | dh, J = 26.0, 13.1 | |
| CF₃ (isopropyl) | -70.83 | qp, J = 13.5, 6.5 | |
| CF (isopropyl) | -158.94 | dddt, J = 54.9, 51.8, 48.7, 3.0 | |
| 1,1,1,2,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-4-(trifluoromethyl)pent-2-ene | CF₃ (at C1) | -63.05 | dhept, J = 52.8, 2.3 |
| CF (at C2) | -167.7 | qdhept, J = 52.8, 9.2, 3.1 |
| | CF (isopropyl) | -170.78 | heptd, J = 30.9, 8.9 |
Experimental Protocol: ¹⁹F NMR Analysis of HFPO Trimer Isomers
-
Instrumentation:
-
A high-resolution NMR spectrometer with a fluorine probe, operating at a ¹⁹F frequency of 376 MHz or higher. [8]
-
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the HFPO trimer sample into an NMR tube.
-
Add approximately 0.5 mL of a deuterated solvent (e.g., acetone-d₆ or chloroform-d₆).
-
For quantitative analysis, add a known amount of a suitable internal standard with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) is necessary to encompass all ¹⁹F signals. [8] * Relaxation Delay (D1): A sufficiently long delay (e.g., 5 times the longest T₁) is crucial for accurate quantification, typically 10-30 seconds for perfluorinated compounds. [8]
-
-
Data Processing and Analysis:
-
Apply appropriate window functions, Fourier transform, and phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the distinct fluorine environments of each isomer and the internal standard to determine their relative concentrations.
-
The analytical workflow for the characterization of HFPO trimer is summarized in the following diagram:
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An In-depth Technical Guide to the Safety and Handling of Hexafluoropropene Oxide Trimer
Introduction
Hexafluoropropene oxide trimer acid (HFPO-TA), a next-generation per- and polyfluoroalkyl substance (PFAS), has seen increasing use as a replacement for legacy compounds like perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] These fluoropolymers are integral to a multitude of applications across high-tech industries, including semiconductors, aerospace, and medical devices, owing to their exceptional chemical and thermal stability.[2][3] However, the very properties that make these compounds desirable also contribute to their environmental persistence, bioaccumulation, and potential for adverse health effects, earning them the moniker "forever chemicals".[1][2]
This guide is intended for researchers, scientists, and drug development professionals who handle HFPO-TA and its derivatives. It provides a comprehensive overview of the known hazards, detailed safety protocols, and emergency procedures. The information presented herein is synthesized from peer-reviewed literature, regulatory assessments, and safety data sheets to ensure a high degree of technical accuracy and trustworthiness. Recent studies have raised significant concerns about the toxicological profile of HFPO-TA, suggesting it may not be a safer alternative to PFOA and may even exhibit greater toxicity in some instances, particularly concerning hepatotoxicity and developmental effects.[1][4] Therefore, a thorough understanding and strict adherence to safety and handling guidelines are paramount.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of hexafluoropropene oxide trimer is essential for its safe handling. These properties dictate its behavior in various experimental and environmental conditions.
| Property | Value | Source |
| Molecular Formula | C9F18O3 | [5] |
| Molecular Weight | 498.06 g/mol | [5] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 110-115 °C | [7] |
| Density | 1.83 g/mL at 25 °C | [7] |
| Flash Point | 24 °C | [8] |
| Synonyms | HFPO Trimer; Perfluoro(2,5-dimethyl-3,6-dioxananoyl)fluoride; HFPO-TA | [9] |
Known Hazards and Toxicological Profile
Recent toxicological studies have highlighted significant health risks associated with HFPO-TA exposure. The primary concerns are centered around its bioaccumulation potential and effects on the liver.
Health Hazards
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding the hazards associated with HFPO trimer.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour.[8][10] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[8][10] |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[10][11] |
| Skin corrosion/irritation | 1C/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[5][10] |
| Serious eye damage/eye irritation | 1/2 | H318/H319: Causes serious eye damage / Causes serious eye irritation.[5][10] |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled.[10][11] |
| Specific target organ toxicity - single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[10][11] |
Toxicological Endpoints
HFPO-TA has been shown to be a potent hepatotoxin, with studies indicating liver injury in mice at low doses.[1] It exhibits a strong tendency for bioaccumulation, particularly in the liver, with a significantly higher liver partition coefficient compared to PFOA.[4][12] This accumulation is attributed to a lower bile clearance rate and a higher hepatic first-pass effect.[4]
Animal studies have demonstrated that oral exposure to GenX chemicals (the dimer acid form, HFPO-DA, is closely related to the trimer acid) can lead to health effects on the liver, kidneys, and immune system, as well as developmental effects and an association with cancer.[13] The U.S. Environmental Protection Agency (EPA) has established a reference dose (RfD) for GenX chemicals based on hepatotoxicity as the most sensitive endpoint.[2][14]
The 50% lethal concentration (LC50) of HFPO-TA in zebrafish embryos was found to be 231 mg/L at 120 hours post-fertilization, which is lower than that of PFOA.[15]
Safe Handling and Personal Protective Equipment (PPE)
Given the significant hazards associated with HFPO trimer, a stringent set of handling procedures and the consistent use of appropriate personal protective equipment are mandatory.
Engineering Controls
The primary line of defense against exposure is the use of robust engineering controls.
-
Fume Hood: All manipulations of HFPO trimer must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[16]
-
Ventilation: The laboratory should be well-ventilated, with systems in place to prevent the accumulation of flammable vapors.[10][11]
-
Grounding: To prevent the buildup of static electricity, which can be an ignition source, all containers and receiving equipment should be properly grounded and bonded.[10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[16] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[16]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[16] It is critical to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical occurs.[16]
-
Protective Clothing: A flame-resistant lab coat is essential.[16] For tasks with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[16] Full-length pants and closed-toe shoes are mandatory.[16]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[16]
Caption: Required Personal Protective Equipment workflow for handling HFPO Trimer.
Storage and Incompatibility
Proper storage of HFPO trimer is critical to maintain its stability and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[11][17] The storage container must be kept tightly closed.[10] Protect from sunlight.[10]
-
Container Material: If shipped in carbon steel containers, it is recommended to use the material within 90 days, as HFPO can rearrange to the toxic hexafluoroacetone (HFA) in the presence of Lewis acids, which can be catalyzed by the container walls.[18]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[16]
Spill Management and Emergency Procedures
Prompt and correct response to spills and exposures is crucial to mitigate harm.
Spill Response
-
Small Spills (within a fume hood): Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[16][17] Place the absorbed material in a sealed, labeled container for disposal.[17]
-
Large Spills (or any spill outside a fume hood): Evacuate the area immediately and contact emergency personnel.[16] Remove all ignition sources.[8]
Caption: Simplified diagram of PPARα signaling pathway activation by HFPO-TA.
Conclusion
Hexafluoropropene oxide trimer and its derivatives are chemicals of significant industrial importance, but they also present considerable health and environmental risks. The evidence strongly suggests that HFPO-TA is not a benign replacement for older long-chain PFAS and requires handling with the utmost care. For researchers, scientists, and drug development professionals, a comprehensive understanding of its hazardous properties, strict adherence to safety protocols, and diligent implementation of emergency procedures are not merely best practices but essential responsibilities. As research into the long-term effects of these emerging contaminants continues, it is imperative that the scientific community remains vigilant and prioritizes safety in all aspects of their work with these compounds.
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literature review on hexafluoropropene oxide oligomerization
An In-Depth Technical Guide to the Oligomerization of Hexafluoropropene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoropropene oxide (HFPO) is a critical fluorinated building block for the synthesis of high-performance materials, most notably perfluoropolyethers (PFPEs). These oligomers and polymers are prized for their exceptional chemical inertness, thermal stability, and unique surface properties, finding applications as advanced lubricants, heat transfer fluids, and functional surface treatments. The controlled oligomerization of HFPO is paramount to tailoring the molecular weight and, consequently, the physicochemical properties of the final products. This technical guide provides a comprehensive exploration of HFPO oligomerization, focusing on the core anionic ring-opening mechanism, the key catalytic systems that drive the reaction, and the critical process parameters that govern the outcome. Detailed experimental protocols and characterization methodologies are presented to equip researchers with the practical knowledge required to control and analyze this important transformation.
Introduction: The Significance of HFPO and its Oligomers
Hexafluoropropene oxide (HFPO), the epoxide of hexafluoropropylene, is a highly reactive and versatile intermediate in organofluorine chemistry.[1] Its primary industrial significance lies in its role as a monomer for the production of perfluoropolyether (PFPE) fluids and elastomers, such as the well-known Krytox™ and Fomblin® brands.[1][2] These materials are indispensable in applications demanding extreme performance, including the aerospace, semiconductor, and chemical processing industries.[2][3]
The value of HFPO oligomerization lies in its ability to produce a range of products, from low molecular weight dimers and trimers to higher molecular weight polymers.[4][5] Shorter-chain oligomers, such as the dimer and trimer, are valuable intermediates for synthesizing fluorinated surface-active agents and specialty monomers like perfluoropropylvinyl ether (PPVE).[4][5][6][7] Higher oligomers form the basis of inert fluids and lubricants with unparalleled resistance to thermal degradation and chemical attack.[6][8] The process is predominantly an anionic ring-opening polymerization, where the choice of catalyst and reaction conditions dictates the degree of oligomerization and the distribution of products.[4][9][10]
The Core Reaction: Anionic Ring-Opening Mechanism
The oligomerization of HFPO proceeds via an anionic ring-opening mechanism, which can be dissected into three fundamental stages: initiation, propagation, and termination (or chain transfer). The high electrophilicity of the carbon atoms in the oxirane ring, induced by the strongly electron-withdrawing fluorine atoms, makes HFPO highly susceptible to nucleophilic attack.[5][10]
Initiation: The reaction is initiated by a nucleophile, most commonly a fluoride ion (F⁻), which attacks one of the electrophilic carbon atoms of the HFPO epoxide ring.[4] This attack preferentially occurs at the more substituted central carbon atom (C2), leading to the ring-opening and formation of a highly reactive perfluoroalkoxide anion.[1][4][5]
Propagation: The newly formed alkoxide anion is itself a potent nucleophile. It subsequently attacks another HFPO monomer in the same manner as the initial catalyst. This sequential addition of monomer units to the growing chain end constitutes the propagation phase, building the polyether backbone of the oligomer.[1][11] Each addition step regenerates an alkoxide at the terminus of the growing chain, allowing the process to continue.
Termination & Chain Transfer: The growing oligomer chain is terminated when the terminal alkoxide eliminates a fluoride ion, forming a stable acyl fluoride end group.[3][11] This process also regenerates the fluoride ion catalyst, which can then initiate a new oligomer chain. This regeneration of the initiator means the process can be considered a "living" polymerization, though the concurrent initiation of new chains by the eliminated fluoride ion is effectively a chain transfer reaction.[3][11][12] The final oligomers are thus linear polyethers terminated with a reactive fluorocarbonyl group.[4]
Caption: General experimental workflow for HFPO oligomerization.
Product Characterization
Accurate characterization of the oligomer mixture is crucial for understanding the reaction's success and the properties of the resulting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most powerful tool for this analysis. It provides detailed structural information and allows for the determination of the number-average degree of polymerization (DPn) by integrating the signals corresponding to the end groups versus the repeating monomer units in the polymer backbone. [3]¹H NMR can be used to confirm the presence of methyl ester end groups after quenching with methanol. [3]* Gas Chromatography (GC): Particularly useful for analyzing low molecular weight oligomers (dimers, trimers, tetramers). When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual oligomer species. [3][5]* Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is ideal for determining the molar mass distribution of higher molecular weight oligomers and polymers, providing detailed information about the range of chain lengths produced. [3][11]
Conclusion
The anionic ring-opening oligomerization of hexafluoropropene oxide is a cornerstone of modern fluoropolymer chemistry. A deep understanding of the underlying mechanism, combined with precise control over the catalytic system and reaction parameters, enables scientists to tailor the synthesis of perfluoropolyethers with a wide range of molecular weights and properties. The methodologies discussed herein, from catalyst selection to detailed experimental protocols and analytical techniques, provide a robust framework for researchers aiming to harness the potential of this versatile fluorinated monomer for advanced material development.
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discovery and history of hexafluoropropene oxide trimer
An In-Depth Technical Guide to the Discovery and History of Hexafluoropropene Oxide Trimer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of hexafluoropropene oxide (HFPO) trimer (C₉F₁₈O₃). It delves into the foundational chemistry of perfluoropolyethers (PFPEs) that paved the way for the development of HFPO-based oligomers. The core of this guide focuses on the anionic oligomerization mechanism, which is the primary route for the synthesis of the HFPO trimer. Detailed experimental protocols, factors influencing reaction selectivity, and the evolution of this critical fluorochemical are discussed. Furthermore, this guide addresses the transformation of the HFPO trimer into its derivatives and touches upon its industrial significance and contemporary environmental context.
Introduction: The Genesis of Perfluorinated Ethers
The journey to understanding the hexafluoropropene oxide (HFPO) trimer begins in the 1960s with the pioneering research into a remarkable class of compounds: perfluoropolyethers (PFPEs). These polymers, composed solely of carbon, fluorine, and oxygen atoms, exhibited unparalleled properties, including exceptional thermal stability, chemical inertness, and excellent lubricity.[1] These characteristics made them ideal for extreme applications in the military, aerospace, and nuclear industries.[2]
The synthesis of PFPEs branched into several distinct methodologies, leading to different structural types known as K, Y, Z, and D.[2] The "K-type" PFPEs are directly relevant to our topic, as they are branched-chain polymers formed through the anionic polymerization of hexafluoropropene oxide (HFPO).[2] This specific synthetic pathway, first commercialized in the 1970s by DuPont with its Krytox® line of lubricants, laid the essential groundwork for the controlled synthesis of shorter-chain oligomers, including the HFPO trimer.[2][3]
The Core Synthesis: Anionic Oligomerization of HFPO
The HFPO trimer is not a naturally occurring compound but a product of precise chemical synthesis. The dominant method for its production is the fluoride-initiated anionic oligomerization of the HFPO monomer (C₃F₆O).[4] This process is a carefully controlled chain reaction that can be directed to favor the formation of the trimer over dimers or higher molecular weight polymers.[4][5] The mechanism is elegantly logical, proceeding through three distinct stages.
Mechanism of Anionic Oligomerization
-
Initiation: The reaction is triggered by a nucleophilic fluoride ion (F⁻). This ion is typically sourced from an anhydrous alkali metal fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), within a polar aprotic solvent.[4][5] The fluoride ion attacks the central carbon atom of the HFPO monomer, opening the epoxide ring to form a perfluoroalkoxide anion.[6]
-
Propagation: This newly formed, highly reactive alkoxide anion acts as the nucleophile for the next step, attacking another HFPO monomer. This process repeats, extending the perfluoroether chain. The degree of polymerization (n) is carefully controlled at this stage to target specific oligomers.
-
Termination & Product Formation: The propagation continues until the reaction is quenched or equilibrium is reached. The resulting oligomer is terminated with a highly reactive acyl fluoride group (-COF).[7] This terminal group is a key feature, serving as a synthetic handle for further chemical modifications.
Critical Factors Influencing Trimer Selectivity
Achieving a high yield of the desired HFPO trimer requires meticulous control over the reaction conditions. The interplay between the catalyst, solvent, and temperature is paramount.[4][8]
-
Catalyst: While various alkali metal halides can be used, cesium fluoride (CsF) and potassium fluoride (KF) are the most effective catalysts for producing trimers and tetramers.[5][7] The enhanced nucleophilicity of the fluoride ion when complexed with these larger cations is crucial for initiating the polymerization.[5]
-
Solvent: The choice of solvent has a profound impact on product selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), glymes, and tetraglyme are essential.[5] These solvents effectively solvate the cation (e.g., Cs⁺), leaving a "naked" and highly reactive fluoride anion to initiate the reaction. It has been demonstrated that using DMF with KF strongly favors trimer formation, whereas a solvent like acetonitrile can lead predominantly to the dimer.[5][9]
-
Temperature and Reactant Feed: The reaction temperature, typically maintained between -30°C to +50°C, influences the rate of both propagation and potential side reactions.[10][11] A slow, continuous feed of the gaseous HFPO monomer into the reactor is a key strategy to maintain a low monomer concentration, which favors the formation of lower-order oligomers like the trimer.[8]
Experimental Protocols and Data
Physical and Chemical Properties of HFPO Trimer
The HFPO trimer is a colorless liquid with distinct physical properties that make it a valuable industrial intermediate.
| Property | Value | Reference |
| Chemical Formula | C₉F₁₈O₃ | [12] |
| Molecular Weight | 498.07 g/mol | [12] |
| Boiling Point | 113-115 °C | [12] |
| Density | 1.8 g/cm³ | [12] |
| CAS Number | 2062-98-8 (for acyl fluoride) | [13] |
Step-by-Step Synthesis Protocol
The following protocol is a representative methodology for the synthesis of HFPO trimer based on established principles of anionic oligomerization.
Methodology:
-
Reactor Setup: A high-pressure autoclave reactor, equipped with a stirrer, thermocouple, pressure transducer, and gas inlet/outlet valves, is rendered anhydrous.[7]
-
Catalyst and Solvent Charging: The reactor is charged with the anhydrous catalyst (e.g., cesium fluoride) and a polar aprotic solvent (e.g., tetraglyme).[14] The system is then cooled to the target reaction temperature (e.g., 0°C).
-
HFPO Introduction: Gaseous hexafluoropropene oxide (HFPO) is introduced into the stirred reactor at a controlled rate. The reaction is typically exothermic, and cooling is required to maintain a constant temperature.[14]
-
Reaction Monitoring: The reaction is allowed to proceed for a set duration, or until the desired uptake of HFPO is achieved, as indicated by pressure changes.
-
Isolation: After the reaction is complete, unreacted HFPO is vented, and the liquid product mixture is separated from the solid catalyst.[4]
-
Purification: The crude product, a mixture of oligomers, is subjected to fractional distillation to isolate the HFPO trimer fraction, which boils at approximately 113-115°C.[8][12]
-
Characterization: The purity and structure of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR.[4]
From Intermediate to End-Product: The Trimer's Legacy
The HFPO trimer is rarely the final product. Its true value lies in the reactivity of its terminal acyl fluoride group (-COF), which serves as a versatile precursor for a host of other important fluorochemicals.[15]
A primary derivative is Hexafluoropropylene Oxide Trimer Acid (HFPO-TA) , also known as perfluoro(2,5,8-trimethyl-3,6,9-trioxadodecanoic acid). This carboxylic acid and its corresponding salts have found use as surfactants and processing aids in fluoropolymer manufacturing.[16][17]
In recent years, HFPO-TA has gained attention as an emerging alternative to legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA).[16] However, this has also brought scientific scrutiny. Studies have reported the environmental occurrence of HFPO-TA in surface waters near fluoropolymer production facilities and have investigated its potential for bioaccumulation.[18][19] This highlights the ongoing need for research into the environmental fate and toxicological profiles of these next-generation fluorochemicals.[20][21][22]
Conclusion
The discovery and development of hexafluoropropene oxide trimer represent a significant chapter in the history of organofluorine chemistry. Born from the foundational research on perfluoropolyethers, its synthesis was mastered through the precise control of anionic oligomerization. The ability to selectively produce this trimer provided chemists with a vital building block, enabling the creation of a wide range of functional materials, from high-performance surfactants to specialized lubricants. As the chemical industry continues to evolve, the story of the HFPO trimer serves as a powerful example of how fundamental mechanistic understanding can be leveraged to create materials that define technological progress, while also underscoring the critical importance of evaluating the lifecycle and environmental impact of these advanced compounds.
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An In-Depth Technical Guide to the Toxicological Profile of Hexafluoropropene Oxide (HFPO) Trimer Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Hexafluoropropene oxide (HFPO) trimer derivatives represent a class of emerging per- and polyfluoroalkyl substances (PFAS) utilized as alternatives to legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA). This technical guide provides a comprehensive toxicological profile of these derivatives, with a primary focus on the most extensively studied compound, hexafluoropropene oxide trimer acid (HFPO-TA). Synthesizing data from a robust body of scientific literature, this document delves into the toxicokinetics, acute and chronic toxicity, organ-specific effects, and the underlying molecular mechanisms of HFPO-TA. Contrary to the intended safer profile, emerging evidence suggests that HFPO-TA exhibits significant toxicity, in some cases surpassing that of PFOA. This guide offers field-proven insights into experimental design for toxicological assessment, presents quantitative data in a comparative format, and visualizes key signaling pathways to provide a critical resource for researchers, scientists, and drug development professionals engaged in the evaluation of fluorinated compounds.
Introduction: The Rise of HFPO Trimer Derivatives as PFOA Alternatives
The widespread industrial application of per- and polyfluoroalkyl substances (PFAS) has been driven by their unique chemical properties, including thermal and chemical stability.[1] However, the environmental persistence and adverse health effects associated with legacy long-chain PFAS, such as PFOA, have led to their global phase-out.[1] This has necessitated the development of alternative fluorinated compounds, including shorter-chain PFAS and ether-containing PFAS like hexafluoropropene oxide (HFPO) derivatives.
HFPO trimer and its derivatives are used in the production of fluoropolymers and other specialty chemicals.[2] The most prominent of these is hexafluoropropene oxide trimer acid (HFPO-TA), which has become a focal point of toxicological research. This guide will primarily focus on the comprehensive toxicological profile of HFPO-TA, while also addressing the significant data gaps that exist for other HFPO trimer derivatives.
Toxicokinetics and Bioaccumulation of HFPO-TA
Understanding the absorption, distribution, metabolism, and excretion (ADME) of HFPO-TA is fundamental to assessing its toxicological risk.
Absorption and Distribution: Studies in male mice have shown that HFPO-TA is rapidly absorbed into the blood and tissues following oral or intravenous administration.[3] It exhibits a greater propensity for tissue distribution compared to PFOA.[3]
Metabolism and Excretion: HFPO-TA is poorly excreted, with studies showing only a small percentage eliminated in urine and feces over a 21-day period after oral exposure in mice.[3]
Bioaccumulation: A significant concern with HFPO-TA is its remarkable potential for bioaccumulation, particularly in the liver.[3][4] Toxicokinetic modeling suggests a significantly higher liver accumulation of HFPO-TA compared to PFOA under long-term, low-dose exposure scenarios.[3] This is attributed to a lower bile clearance rate and a higher liver partition coefficient.[3]
Systemic and Organ-Specific Toxicity of HFPO-TA
A growing body of evidence indicates that HFPO-TA induces a range of systemic and organ-specific toxicities.
Hepatotoxicity: A Primary Target Organ
The liver is a primary target for HFPO-TA toxicity.[4][5][6]
Key Findings:
-
Hepatomegaly and Necrosis: Studies in mice have demonstrated that oral exposure to HFPO-TA can lead to liver injury, including hepatomegaly (enlarged liver) and necrosis (cell death).[4][6]
-
Altered Liver Enzymes: Increased levels of alanine aminotransferase (ALT), a marker of liver damage, have been observed.[4][6]
-
Lipid Metabolism Disruption: HFPO-TA exposure has been shown to decrease total cholesterol and triglycerides in the liver in a dose-dependent manner.[4][6]
-
Mitochondrial Dysfunction: Oral exposure in mice has been found to disrupt mitochondrial function and biogenesis, leading to altered cell morphology and inflammatory responses in the liver.[5]
Comparative Toxicity: Evidence suggests that HFPO-TA may be a more potent hepatotoxin than PFOA, with liver injury observed at lower doses.[1]
Reproductive and Developmental Toxicity
HFPO-TA has been shown to exert significant adverse effects on reproductive and developmental processes.
Key Findings:
-
Reproductive Toxicity in Zebrafish: Exposure to HFPO-TA has been shown to inhibit the maturation of oocytes and sperm, reduce egg production and fertilization rates, and disrupt sex hormone homeostasis in adult zebrafish.[7][8] Interestingly, some of these reproductive toxicities in zebrafish were found to be reversible after a recovery period in clean water.
-
Developmental Toxicity in Zebrafish: In zebrafish embryos, HFPO-TA exposure has been linked to a decreased hatching rate and negative effects on normal development.[7]
-
Male Reproductive Toxicity in Mice: Prepubertal exposure to HFPO-TA in male mice has been shown to disrupt testicular function, decrease testosterone levels, and increase testicular apoptotic cells at a significantly greater potency than PFOA.[9] These effects were also observed to persist into adulthood.[9]
Cardiovascular Toxicity
Recent studies have highlighted the potential for HFPO-TA to induce cardiovascular toxicity.
Key Findings in Zebrafish Embryos:
-
Reduced Survival and Heart Rate: Exposure to HFPO-TA resulted in a significant reduction in larval survival and heart rate.
-
Abnormal Vascular Development: The compound was observed to induce abnormal sprouting angiogenesis and affect the expression of genes involved in the vascular endothelial growth factor (VEGF) pathway.
-
Hematopoietic System Effects: A significant decrease in the number of erythrocytes (red blood cells) was observed.
These findings suggest that HFPO-TA may not be a safe alternative to PFOA with respect to cardiovascular health.
Genotoxicity and Carcinogenicity Profile
The genotoxic and carcinogenic potential of HFPO-TA is a critical area of investigation.
Genotoxicity:
-
Current evidence suggests that HFPO-TA is not directly genotoxic. Standard in vitro genotoxicity assays have generally yielded negative results.
-
However, some studies indicate that PFAS, including HFPO-TA, can induce oxidative stress, which may indirectly lead to DNA damage. A cross-sectional study has suggested an association between HFPO-TA exposure and alterations in genomic stability biomarkers, such as relative telomere length.
Carcinogenicity:
-
While direct tumor formation has not been conclusively demonstrated in long-term animal studies with HFPO-TA, there are significant indicators of carcinogenic potential.
-
Transcriptomic analysis of the liver in mice exposed to HFPO-TA revealed significant alterations in genes related to chemical carcinogenesis.[4][6]
-
Protein levels of genes involved in carcinogenesis, such as AFP, p21, Sirt1, C-MYC, and PCNA, were significantly increased following HFPO-TA exposure.[4][6]
-
The primary proposed mechanism for the carcinogenicity of HFPO-TA is non-genotoxic, primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).
Mechanisms of Toxicity
The toxic effects of HFPO-TA are thought to be mediated through several molecular pathways.
PPARα Activation
A key mechanism underlying the hepatotoxicity and potential carcinogenicity of HFPO-TA is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a crucial role in lipid metabolism. Its activation by xenobiotics can lead to peroxisome proliferation, altered gene expression related to fatty acid oxidation, and ultimately, liver tumors in rodents.
Diagram: Simplified PPARα Signaling Pathway
Caption: Activation of PPARα by HFPO-TA, leading to altered gene expression and potential hepatotoxicity.
Oxidative Stress
Several studies have indicated that HFPO-TA exposure can induce oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. This can result in cellular damage and contribute to various toxicological endpoints.
Endocrine Disruption
HFPO-TA has been shown to possess endocrine-disrupting properties. It exhibits a higher binding affinity for estrogen receptors (ERα and ERβ) compared to PFOA.[7][8] This interaction can interfere with normal hormone signaling and contribute to the observed reproductive and developmental toxicities.
Toxicological Profile of Other HFPO Trimer Derivatives: A Data Gap
While the toxicological database for HFPO-TA is expanding, there is a significant lack of publicly available data on other derivatives of the hexafluoropropene oxide trimer, such as its esters (e.g., methyl or ethyl esters).
Safety Data Sheets (SDS) for "Trimers of hexafluoropropene" provide general hazard classifications, indicating that the substance may be a flammable liquid and harmful if swallowed, in contact with skin, or if inhaled.[10][11][12] It is also listed as causing skin and eye irritation and may cause respiratory irritation.[10][11][12] However, these SDSs do not provide detailed toxicological studies or quantitative data on specific endpoints for these other derivatives. This lack of information is a critical data gap that hinders a comprehensive risk assessment of the entire class of HFPO trimer derivatives.
Analytical Methodologies for Detection and Quantification
Accurate and sensitive analytical methods are crucial for monitoring HFPO trimer derivatives in various matrices.
Primary Technique:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary analytical technique for the detection and quantification of HFPO-TA.[13] It offers high sensitivity and selectivity, allowing for the measurement of these compounds at trace levels in complex environmental and biological samples.[13]
Other Techniques:
-
High-Resolution Mass Spectrometry (HRMS): HRMS is valuable for the structural elucidation and identification of novel PFAS, including HFPO trimer derivatives.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of more volatile derivatives and for isomer separation.[13]
Challenges in Analysis:
-
Method Availability: Standardized environmental monitoring methods for many HFPO trimer derivatives are still under development.[13]
-
Analytical Interferences: The high reactivity of some derivatives can lead to in-source fragmentation during LC-MS/MS analysis, complicating accurate quantification.[13]
-
Complex Matrices: Environmental and biological samples are complex, often requiring extensive sample clean-up procedures to minimize interference.[13]
Diagram: General Workflow for HFPO-TA Analysis
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An In-depth Technical Guide to the Thermal Stability and Chemical Inertness of C9F18 Compounds for Advanced Research Applications
Executive Summary
Perfluorinated compounds are cornerstones of modern high-performance materials, and among them, the C9F18 isomers represent a class of molecules with exceptional utility. Characterized by the molecular formula C9F18, these compounds, most notably the isomers of hexafluoropropene trimer, are defined by a molecular structure saturated with carbon-fluorine (C-F) bonds.[1][2][3] The immense strength and stability of the C-F bond endow these materials with remarkable thermal stability and profound chemical inertness, making them invaluable in demanding applications ranging from aerospace to electronics.[1][2][4][5][6] For researchers, scientists, and drug development professionals, a deep understanding of these properties is paramount for leveraging C9F18 compounds as high-performance solvents, heat-transfer fluids, or inert components in complex formulations. This guide provides a detailed exploration of the thermal and chemical resilience of C9F18, synthesizes quantitative data, and presents validated experimental protocols for their evaluation.
The Molecular Architecture of C9F18 Compounds
The Foundation of Extreme Stability: The Carbon-Fluorine Bond
The defining characteristic of all C9F18 compounds is the perfluorinated backbone. The carbon-fluorine bond is the strongest single bond in organic chemistry, a result of the high electronegativity of fluorine and the effective orbital overlap with carbon.[6] This fundamental property is the source of the exceptional thermal and chemical stability observed in these molecules.[2][7] Unlike hydrocarbon analogues, the C-F bond is highly resistant to both homolytic and heterolytic cleavage, rendering the molecule non-reactive to a wide array of chemical agents and stable at elevated temperatures.
The Challenge of Isomerism: Hexafluoropropene Trimers
The designation C9F18 does not refer to a single molecule but to a collection of structural isomers.[8] A commercially significant source of C9F18 is the trimerization of hexafluoropropene (HFP), which yields a mixture of isomers.[1][2][8] The synthesis typically involves the catalytic oligomerization of HFP monomers using alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.[2] The choice of catalyst and solvent system is a critical experimental parameter, as it directly influences the distribution of the resulting isomers.[2] These structural variations, while subtle, can lead to differences in physical properties, though their boiling points are often very similar, making separation a significant challenge.[8]
Caption: General mechanism for thermal decomposition of C9F18.
Analytical Techniques for Thermal Profiling
To quantify thermal stability, two techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [9][10]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [9][10]It is the gold standard for determining the onset of thermal decomposition, identified by the temperature at which significant weight loss begins. [11][10]* Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. [9]It is used to determine thermal transitions such as melting points and glass transition temperatures, which are crucial for defining the material's operational temperature range below its decomposition point. [9][10]
Data Summary: Thermal Properties of C9F18
| Property | Value | Source |
| Chemical Formula | C9F18 | [2][3] |
| Molecular Weight | 450.07 g/mol | [3][5] |
| Boiling Point (Isomer Mixture) | 110-115 °C | [5] |
| Density (Isomer Mixture) | 1.83 g/mL at 25 °C | [5] |
| Initial Decomposition (TGA) | Stable up to ~400-500°C | [11][12][13] |
Note: Decomposition temperatures are highly dependent on the specific isomer, purity, and experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocol: TGA for Decomposition Profiling
This protocol outlines a self-validating system for determining the thermal stability of a C9F18 sample. The choice of an inert atmosphere is critical to ensure that the observed weight loss is due to thermal decomposition alone, not oxidation.
-
Instrument Preparation: Calibrate the TGA instrument for temperature and mass using certified standards. Ensure the sample chamber is clean and purged with high-purity nitrogen gas.
-
Sample Preparation: Accurately weigh 5-10 mg of the C9F18 liquid sample into a clean, inert TGA pan (e.g., platinum or ceramic).
-
Atmosphere Control: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. This is a crucial step to prevent oxidative degradation, which could provide a misleadingly low decomposition temperature. The inert atmosphere ensures the measured weight loss is solely from thermal cleavage.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before analysis.
-
Ramp the temperature from 30°C to 700°C at a linear heating rate of 10°C/min. This rate provides a good balance between analytical resolution and experimental time.
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset decomposition temperature (T_onset), often defined as the temperature at which 5% weight loss occurs (T₅%). [11][10] * Identify the temperature of maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve.
-
Chemical Inertness and Reactivity Profile
The chemical inertness of C9F18 is its second defining feature, allowing its use in environments where reactivity would compromise system integrity.
Resistance to Common Chemical Classes
Due to the strength of the C-F bond and the steric shielding provided by the fluorine atoms, C9F18 compounds are exceptionally resistant to attack by most chemical agents, including strong acids, strong bases, and common organic solvents. This inertness is fundamental to their use in harsh chemical environments. [2]
Oxidative and Reductive Stability
While many organic molecules are susceptible to oxidation or reduction, perfluoroalkenes like C9F18 are highly resistant.
-
Oxidizing Agents: The double bond in a typical alkene is readily cleaved by strong oxidizing agents like hot potassium permanganate (KMnO₄). However, the electron-withdrawing fluorine atoms deactivate the double bond in C9F18, making it significantly less susceptible to electrophilic attack and resistant to such oxidation.
-
Reducing Agents: Similarly, catalytic hydrogenation, a common method for reducing C=C double bonds, is difficult to achieve with perfluoroalkenes without specialized, high-energy conditions. Standard hydride-reducing agents (e.g., NaBH₄, LiAlH₄) are ineffective. [14]
Experimental Protocol: Long-Term Chemical Inertness Assay
This protocol is designed to rigorously test the chemical compatibility of C9F18 by exposing it to a panel of aggressive reagents over an extended period. The causality behind this design is to simulate worst-case scenarios and validate the material's inertness.
Caption: Workflow for assessing the chemical inertness of C9F18.
-
Sample Preparation: Aliquot 5 mL of the C9F18 test sample into four separate, chemically resistant (e.g., glass with PTFE-lined caps) vials. Retain an unopened vial as a time-zero control.
-
Reagent Exposure: To each vial, add one of the following stress agents:
-
Vial 1: 1 mL concentrated sulfuric acid (98%)
-
Vial 2: 1 mL 10 M sodium hydroxide
-
Vial 3: 1 mL saturated aqueous potassium permanganate
-
Vial 4: 1 mL deionized water (as a procedural control)
-
-
Accelerated Aging: Seal all vials and place them in an oven maintained at 60°C for 30 days. The elevated temperature serves to accelerate any potential slow-moving degradation reactions.
-
Analysis: After the incubation period, allow the vials to cool. Carefully separate the C9F18 phase from the aqueous/reagent phase.
-
Verification of Inertness: Analyze the aged C9F18 samples and the time-zero control using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect any new, lower molecular weight peaks that would indicate decomposition.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify any changes in the chemical structure of the C9F18 molecules. The absence of new signals relative to the control confirms chemical inertness.
-
Implications for Research and Drug Development
The unique combination of thermal stability, chemical inertness, and other properties like high density and gas solubility makes C9F18 compounds highly relevant to the scientific community.
-
High-Performance Media: Their stability makes them excellent heat transfer fluids for precision instruments or reaction vessels that require uniform temperature control without the risk of fluid degradation.
-
Drug Formulation and Delivery: In drug development, the introduction of fluorine into a molecule is a common strategy to increase metabolic stability and bioavailability. [15][16][17]While C9F18 itself is not a therapeutic agent, its extreme inertness makes it a candidate for specialized applications such as an excipient in formulations where reactivity is a concern, or as a component in advanced drug delivery systems like emulsions or as a carrier for therapeutic gases.
-
Analytical Applications: The chemical resilience of C9F18 allows it to be used as a stable solvent or internal standard in analytical techniques like NMR or mass spectrometry for highly reactive or acidic samples.
Conclusion
C9F18 compounds, particularly the isomers of hexafluoropropene trimer, stand out as materials of exceptional performance. Their properties are not incidental but are a direct consequence of the robust carbon-fluorine bond that defines their molecular structure. The profound thermal stability, with decomposition thresholds typically exceeding 400°C, combined with a remarkable inertness to a wide spectrum of aggressive chemicals, makes them uniquely suited for the most demanding scientific and industrial applications. For researchers and drug development professionals, C9F18 offers a powerful tool—a stable, predictable, and non-reactive medium to enable innovation in harsh environments, from high-temperature synthesis to the formulation of sensitive therapeutics.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Hexafluoropropene Oxide (HFPO) Trimer in Advanced Fluoropolymer Synthesis
Abstract
Hexafluoropropene oxide (HFPO) and its oligomers are foundational building blocks in the synthesis of high-performance fluoropolymers.[1] This document provides an in-depth guide on the strategic use of the HFPO trimer, a key intermediate, in the synthesis of advanced fluorinated materials. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for its use in polymerization, discuss the characterization of the resulting polymers, and cover critical safety and handling procedures. This guide is intended for researchers and professionals in materials science and drug development who require a deep technical understanding of fluoropolymer chemistry.
Introduction: The Significance of HFPO Trimer
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility.[2][3] These characteristics make them indispensable in demanding applications across aerospace, electronics, chemical processing, and biomedical sectors.[1]
Hexafluoropropene oxide (HFPO) is a key monomer used to produce perfluoropolyethers (PFPEs), a critical class of fluoropolymers.[4] The oligomerization of HFPO, often initiated by a fluoride ion, produces a mixture of dimers, trimers, and higher-order oligomers. The HFPO trimer , which typically terminates in a reactive acyl fluoride group, is not merely a byproduct but a versatile and valuable intermediate.[5] Its strategic importance lies in its ability to be:
-
A well-defined building block for creating polymers with controlled molecular weight and specific end-groups.
-
A precursor for synthesizing specialized fluorinated surfactants and additives.[5]
-
A component in anionic polymerization systems, influencing reaction kinetics and polymer characteristics.[6]
This guide focuses on leveraging the unique reactivity of the HFPO trimer for the synthesis of tailored fluoropolymers.
Mechanistic Insights: Anionic Polymerization of HFPO
The synthesis of fluoropolymers from HFPO is predominantly achieved through anionic polymerization. The process is highly sensitive to reaction conditions, which dictates the distribution of oligomers and the final polymer's molecular weight.[7]
Causality of the Mechanism: The polymerization is initiated by a nucleophilic attack on the HFPO monomer. Fluoride ions (often from a salt like Cesium Fluoride) are common initiators. The attack occurs preferentially at the more sterically hindered central carbon atom of the epoxide ring. This "abnormal" regioselectivity is due to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which makes the central carbon more electrophilic.[8]
The reaction proceeds as follows:
-
Initiation: A fluoride ion attacks the HFPO monomer, opening the epoxide ring to form a perfluoroalkoxide anion.
-
Propagation: The newly formed alkoxide anion attacks another HFPO monomer. This step repeats, extending the polyether chain. Each addition regenerates the reactive alkoxide at the chain end.
-
Formation of the Trimer: When the chain has incorporated three HFPO units, it can be considered a trimer alkoxide. The reaction can be controlled to favor the formation of specific oligomers. The process results in a polymer chain terminated by an acyl fluoride group.[4]
-
Chain Transfer: Chain transfer reactions can occur, which may limit the final molecular weight of the polymer. These are highly dependent on temperature and the purity of the reagents.[7]
The diagram below illustrates the fundamental propagation steps in HFPO polymerization leading to the formation of oligomers like the trimer.
Caption: Anionic polymerization of HFPO initiated by a fluoride ion.
Experimental Protocol: Synthesis of a Perfluoropolyether (PFPE) using HFPO Oligomers
This protocol describes a general method for the anionic polymerization of hexafluoropropylene oxide (HFPO), where HFPO oligomers (including the trimer) act as both reactants and diluents.[6] This method is designed to produce PFPEs with a controlled molecular weight.
Self-Validation and Safety: This protocol requires strict adherence to anhydrous and inert atmosphere techniques. All operations must be conducted in a certified chemical fume hood.[9] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), flame-resistant lab coats, and chemical safety goggles.[9]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Purpose |
| Hexafluoropropene (HFP) | Polymerization | SynQuest Labs | Reactant for in-situ oligomer generation |
| Hexafluoropropene Oxide (HFPO) | Polymerization | SynQuest Labs | Monomer |
| Cesium Fluoride (CsF) | Anhydrous, >99.9% | MilliporeSigma | Anionic Initiator |
| Tetraethylene glycol dimethyl ether (TG) | Anhydrous, >99% | MilliporeSigma | Polar Solvent |
| Nitrogen (N₂) or Argon (Ar) | High Purity, >99.99% | Airgas | Inert atmosphere |
| Equipment | Specification | - | Purpose |
| Jacketed Glass Reactor | 500 mL, with stirrer | Chemglass | Reaction vessel with temperature control |
| Low-Temperature Circulating Bath | - | Julabo | To control reactor temperature (-10°C to 20°C) |
| Schlenk Line / Inert Gas Manifold | - | - | For maintaining an inert atmosphere |
| Gas Mass Flow Controllers | - | Brooks Instrument | For precise addition of gaseous HFPO and HFP |
| Vacuum Pump | - | Edwards | For evacuating the system |
Step-by-Step Procedure
Workflow Overview
Caption: Overall workflow for PFPE synthesis via anionic polymerization.
Detailed Steps:
-
Reactor Preparation: Assemble the 500 mL jacketed reactor with a mechanical stirrer, gas inlet, and thermocouple. Dry the entire assembly in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the reactor with anhydrous Cesium Fluoride (CsF) and anhydrous tetraethylene glycol dimethyl ether (TG).
-
Step (a) - HFP Oligomer Synthesis:
-
Set the circulator bath to maintain the reactor temperature between 25-35°C.[6]
-
Slowly introduce gaseous hexafluoropropene (HFP) into the stirred suspension. The HFP will react with the CsF initiator to form HFP oligomers (a mixture of dimers and trimers). This mixture serves as the reaction diluent.[6]
-
Rationale: Conducting this step at 25-35°C favors a specific dimer-to-trimer ratio in the oligomer mixture, which is crucial for controlling the final molecular weight of the HFPO polymer.[6]
-
-
Step (b) - HFPO Polymerization:
-
Once the HFP oligomerization is complete, cool the reactor to the target polymerization temperature. The exact temperature determines the desired molecular weight.
-
Rationale: Lower temperatures slow down chain transfer reactions, allowing for the growth of longer polymer chains. Conversely, higher temperatures increase the rate of chain transfer, resulting in lower molecular weight polymers.[6][7]
-
Slowly introduce gaseous hexafluoropropene oxide (HFPO) monomer into the reactor at a controlled rate (e.g., 1.5 - 2.0 g/min ).[7] Maintain constant stirring and temperature throughout the addition.
-
-
Reaction Termination and Work-up:
-
After the desired amount of HFPO has been added, stop the monomer flow and allow the reaction to stir for an additional 1-2 hours.
-
The reaction can be quenched by the addition of a protic solvent like methanol.
-
Filter the reaction mixture to remove the solid CsF initiator.
-
Isolate the final HFPO polymer by vacuum distillation to remove the solvent and any unreacted, low-molecular-weight oligomers.[6]
-
Characterization of Synthesized Fluoropolymers
Proper characterization is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Parameter Measured | Expected Outcome / Interpretation |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mw, Mn) and Polydispersity Index (PDI) | Provides quantitative data on the polymer chain length and distribution. A narrow PDI (<1.5) indicates a well-controlled polymerization. |
| ¹⁹F NMR Spectroscopy | Chemical Structure and End-Groups | Confirms the perfluoropolyether backbone structure -O-CF(CF₃)CF₂-. Allows for the identification of terminal groups (e.g., -C(O)F). |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Determines the decomposition temperature of the polymer. High-quality PFPEs exhibit exceptional thermal stability (>350°C). |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Measures the temperature at which the amorphous polymer transitions from a glassy to a rubbery state. Important for material application range. |
Safety and Handling of HFPO Trimer and Related Reagents
Hexafluoropropene oxide and its oligomers are reactive and hazardous chemicals that demand strict safety protocols.
-
Inhalation and Contact: HFPO trimers are classified as causing severe skin burns, eye damage, and potential respiratory irritation.[10][11] All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory:
-
Flammability and Reactivity: HFPO trimer is a flammable liquid.[12] Keep away from heat, sparks, open flames, and other ignition sources.[10][12] Use non-sparking tools and explosion-proof equipment.[10] Take precautionary measures against static discharge by grounding and bonding containers and equipment.[12]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[10] Keep containers tightly closed and protect them from physical damage.
-
Waste Disposal: Collect all waste containing HFPO trimer and related fluorinated compounds in a designated, labeled hazardous waste container for halogenated organic waste.[9] Dispose of waste through an authorized hazardous waste facility, typically via high-temperature incineration.[9][10]
Environmental and Health Considerations
It is important to note that certain derivatives of HFPO trimer, such as hexafluoropropylene oxide trimer acid (HFPO-TA), are emerging as environmental contaminants of concern due to their persistence and potential for bioaccumulation.[13][14] Research indicates that HFPO-TA may exhibit significant hepatotoxicity.[15] Therefore, researchers must handle these materials with the utmost care to prevent environmental release and personal exposure.
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Hexafluoropropene Oxide Trimer: A Comprehensive Technical Guide for Industrial Chemistry Applications
This guide provides an in-depth exploration of hexafluoropropene oxide (HFPO) trimer, a pivotal fluorinated intermediate in modern industrial chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the synthesis, properties, and diverse applications of HFPO trimer, supported by detailed protocols and field-proven insights. Our focus is on the practical application of this compound, moving beyond theoretical discussions to provide actionable knowledge for laboratory and industrial settings.
Introduction to Hexafluoropropene Oxide Trimer
Hexafluoropropene oxide (HFPO) trimer, with the chemical formula C₉F₁₈O₃, is a perfluorinated compound that has garnered significant interest due to its exceptional properties, including high thermal stability, chemical inertness, and unique dielectric characteristics.[1] These attributes make it an invaluable precursor and building block in the synthesis of a wide array of high-performance materials. The primary route for its production is the catalytic oligomerization of hexafluoropropene (HFP) monomers.[1] This process, however, can yield a mixture of dimers, trimers, and higher oligomers, necessitating precise control over reaction conditions to achieve a high yield and selectivity for the desired trimer.[1]
The structure of HFPO itself is a reactive epoxide ring, making it a versatile intermediate for creating a variety of fluorinated compounds.[2] The trimer is a larger, more complex molecule derived from the polymerization of three HFPO units. While the term "HFPO trimer" can refer to the direct oligomer of hexafluoropropene oxide, in many industrial contexts, it is the related hexafluoropropylene oxide trimer acid (HFPO-TA) that is of significant interest as a surfactant and processing aid.[3][4] This guide will address both the neutral trimer and its acid derivative where relevant to industrial applications.
It is crucial to distinguish HFPO trimer and its derivatives from its shorter-chain homolog, hexafluoropropylene oxide dimer acid (HFPO-DA), commercially known as GenX.[5][6] While both are used in fluoropolymer production, their properties and toxicological profiles differ.[7][8]
Synthesis of Hexafluoropropene Oxide Trimer
The synthesis of HFPO trimer is predominantly achieved through the fluoride-initiated anionic oligomerization of hexafluoropropene oxide monomers.[9] This process is highly sensitive to reaction conditions, and careful control over these parameters is essential for maximizing the yield and selectivity of the trimer.
Core Synthesis Mechanism: Anionic Oligomerization
The trimerization is a multi-step process initiated by a fluoride ion, which acts as a nucleophile.[9]
-
Initiation: A fluoride ion (F⁻), typically from an alkali metal fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF), attacks the electron-deficient carbon atom of the hexafluoropropene oxide monomer. This forms a perfluoroalkoxide intermediate.[9]
-
Propagation: The newly formed alkoxide anion then attacks another HFPO monomer, extending the chain. This step repeats to form the trimer.
-
Termination/Rearrangement: The reaction terminates through various mechanisms, including intramolecular rearrangement, to yield the stable trimer structure.[9]
Caption: Anionic oligomerization of HFPO.
Protocol for Catalytic Oligomerization of Hexafluoropropene
This protocol outlines a general method for the synthesis of hexafluoropropene trimer with a focus on achieving high selectivity.
Materials:
-
Hexafluoropropene (HFP) monomer[7]
-
Catalyst: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)[10]
-
Solvent: Polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetraglyme[10]
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Catalyst and Reactor Preparation: Ensure the catalyst is completely anhydrous. Assemble and thoroughly dry the reactor to prevent side reactions.[1]
-
Reaction Setup: Charge the reactor with the anhydrous catalyst and the polar aprotic solvent.[7]
-
Monomer Feed: Seal the reactor and purge with an inert gas (e.g., nitrogen). Begin feeding the hexafluoropropene monomer into the reactor at a controlled rate. A continuous, slow feed is recommended to favor trimer formation.[9]
-
Reaction Conditions: Maintain the reaction at an elevated temperature, typically between 50-100°C, under constant stirring. The optimal temperature will depend on the specific catalyst and solvent system used.[1]
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots of the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of dimer to trimer.[7]
-
Work-up and Purification: Once the desired conversion is achieved, cool the reactor and carefully vent any excess pressure. Isolate the crude product by filtration to remove the catalyst.[9]
-
Fractional Distillation: Purify the crude product by fractional distillation under atmospheric or reduced pressure to separate the trimer from unreacted monomers, dimers, and higher oligomers. The boiling point of the HFP trimer is approximately 110-115°C at atmospheric pressure.[1][11]
Table 1: Influence of Solvent on HFP Oligomerization
| Catalyst | Solvent | Predominant Product | Reference |
| KF | N,N-dimethylformamide (DMF) | Trimer | [10] |
| KF | Acetonitrile | Dimer | [10] |
| CsF | Tetraglyme | Trimer | [10] |
Industrial Applications of Hexafluoropropene Oxide Trimer
The unique properties of HFPO trimer and its derivatives lend them to a variety of specialized industrial applications.
Synthesis of Fluorinated Surfactants
HFPO trimer is a key raw material in the synthesis of high-performance fluorinated surfactants.[12][13] These surfactants exhibit exceptional surface tension lowering capabilities and are used in applications where conventional hydrocarbon-based surfactants fail.
Application Protocol: Synthesis of a Fluorinated Surfactant from HFPO Trimer Acid
This protocol outlines the general steps for converting HFPO trimer acid into a functional surfactant.
Materials:
-
Hexafluoropropylene oxide trimer acid (HFPO-TA)
-
Thionyl chloride (SOCl₂) or similar halogenating agent
-
A suitable amine or alcohol for functionalization
-
Anhydrous solvent (e.g., dichloromethane)
-
Reaction vessel with reflux condenser and stirring mechanism
Procedure:
-
Acid Chloride Formation: In a well-ventilated fume hood, react HFPO-TA with an excess of thionyl chloride under reflux to convert the carboxylic acid to an acid chloride. This is a standard procedure for activating a carboxylic acid.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation/Esterification: Dissolve the resulting HFPO-trimer acid chloride in an anhydrous solvent. Slowly add the desired amine or alcohol to the solution while stirring. The reaction is typically exothermic and may require cooling.
-
Work-up: After the reaction is complete, wash the reaction mixture with water to remove any unreacted starting materials and byproducts.
-
Purification: Purify the final surfactant product by recrystallization or column chromatography.
Precursor for High-Performance Polymers
HFPO trimer serves as a monomer or comonomer in the synthesis of specialty fluoropolymers. These polymers are prized for their extreme thermal and chemical resistance. Anionic polymerization of HFPO can be used to create high molecular weight poly(hexafluoropropylene oxide).[14]
Caption: HFPO Trimer in Polymer Synthesis.
Anionic Polymerization of Hexafluoropropylene Oxide
The anionic polymerization of HFPO can be initiated using hexafluoropropylene oligomers.[14] The ratio of dimer to trimer in the oligomer initiator can influence the molecular weight of the resulting polymer.[15]
General Polymerization Conditions:
-
Initiator: A hexafluoropropylene oligomer with a specific dimer-to-trimer ratio.[15]
-
Monomer: Hexafluoropropylene oxide (HFPO).
-
Temperature: The reaction temperature is a critical parameter, with lower temperatures (e.g., -10 to 10°C) often favored for achieving higher molecular weights.[15]
-
Solvent: A polar aprotic solvent is typically used.
Heat Transfer Fluids
Isomerically pure hexafluoropropylene trimer is utilized as a heat transfer fluid due to its excellent low-temperature properties, including a very low pour point and low viscosity at low temperatures.[16] It also possesses good dielectric properties, low acute toxicity, and a low global warming potential.[16] These characteristics make it suitable for cooling applications in the electronics and data center industries.[17]
Table 2: Properties of Isomerically Pure HFP Trimer as a Heat Transfer Fluid
| Property | Value | Significance | Reference |
| Pour Point | Very Low | Suitable for low-temperature applications | [16] |
| Viscosity at Low Temp. | Low | Efficient fluid flow at low temperatures | [16] |
| Dielectric Constant | Low | Suitable for cooling electronics | [16] |
| Dielectric Strength | High | Prevents electrical arcing | [16] |
| Volume Resistivity | High | Good electrical insulator | [16] |
| Acute Toxicity | Low | Enhanced safety profile | [16][17] |
| Global Warming Potential | Low | Environmentally preferable | [16] |
Other Industrial Uses
HFPO trimer and its derivatives find application in a range of other industrial processes:
-
Water- and Oil-Repellent Finishing Agent: For fabrics, leather, and other fibrous materials.[13]
-
Chemical Oil-Displacing Agents and Foaming Agents: In the oil and gas industry.[13]
-
Anti-Fingerprint Oil Diluents and Cleaning Agents. [13]
-
Preparation of Fluorosilicon Modified Polyurethane (Foaming Agent). [13]
Analytical Characterization
Accurate characterization of HFPO trimer is essential for quality control and research. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Protocol for GC-MS Analysis
Sample Preparation:
-
Prepare samples at a concentration of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or hexane in a septum-top vial.[7]
Instrumental Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating fluorinated compounds.
-
Mass Spectrometer: Set to scan a mass range appropriate for the fragments of the HFP trimer.[7]
-
Data Analysis: Identify individual isomers based on their retention times and mass spectra. Compare the obtained mass spectra with spectral libraries for confirmation.[7]
Protocol for ¹⁹F NMR Spectroscopy
Sample Preparation:
-
Dissolve the HFPO trimer sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
An internal reference standard such as CFCl₃ may be added if necessary.[7]
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Probe: A multinuclear probe capable of detecting ¹⁹F.[7]
-
Data Analysis: The ¹⁹F NMR spectrum will provide detailed information about the structure and isomeric purity of the HFPO trimer.
Safety, Handling, and Environmental Considerations
Safety Precautions:
-
Hexafluoropropene trimer is a flammable liquid and vapor.[18][19] Keep away from heat, sparks, open flames, and other ignition sources.[18][19]
-
It is harmful if swallowed, in contact with skin, or if inhaled.[18][19]
-
May cause respiratory irritation.[18]
-
Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[11][18][19]
Storage and Handling:
-
Store in a well-ventilated place and keep the container tightly closed.[18]
-
Keep cool and protect from sunlight.[18]
-
Ground and bond containers and receiving equipment to prevent static discharge.[19]
Environmental Fate and Toxicity:
While HFPO trimer itself has a lower toxicity profile, its acid derivative, HFPO-TA, has raised environmental and health concerns. HFPO-TA is persistent in the environment and has been detected in water sources.[3][20] Studies have shown that HFPO-TA can bioaccumulate and may exhibit hepatotoxicity, with some research suggesting it may not be a safer alternative to legacy PFAS like PFOA.[3][4][8] The environmental fate of HFPO-TA is an active area of research, with studies exploring degradation pathways such as catalytic and photo-induced degradation.[21]
Conclusion
Hexafluoropropene oxide trimer is a versatile and valuable compound in industrial chemistry, enabling the production of a wide range of high-performance materials. Its synthesis requires careful control of reaction conditions to achieve the desired product with high purity. The applications of HFPO trimer and its derivatives are diverse, spanning from surfactants and polymers to advanced heat transfer fluids. As with all chemicals, proper handling, safety precautions, and an understanding of the potential environmental impact are paramount for its responsible use in research and industry. The ongoing research into the environmental fate and toxicology of its derivatives underscores the importance of a comprehensive lifecycle assessment for these materials.
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Application Notes and Protocols: Anionic Polymerization of Hexafluoropropylene Oxide (HFPO)
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of hexafluoropropylene oxide (HFPO) as a monomer in anionic ring-opening polymerization. We will delve into the fundamental reaction mechanisms, present detailed laboratory-scale protocols, and explore the critical parameters that govern the synthesis of high-performance perfluoropolyethers (PFPEs). A key focus will be placed on the role of hexafluoropropene (HFP) oligomers, including the trimer, as essential components of the initiating system. Furthermore, this guide addresses the significant safety, handling, and environmental considerations associated with HFPO and its derivatives, contextualizing them within the broader class of per- and polyfluoroalkyl substances (PFAS).
Section 1: Introduction and Scientific Scope
Hexafluoropropylene oxide (HFPO) is a pivotal fluorinated epoxide monomer used in the synthesis of perfluoropolyethers (PFPEs).[1] These polymers, renowned for their exceptional chemical inertness, high thermal stability, and excellent lubricating properties, are indispensable in demanding applications across the aerospace, electronics, and semiconductor industries.[2][3] The commercial lubricant Krytox™, for example, is a well-known polymer derived from HFPO.[2]
The most effective route to producing PFPEs from HFPO is through anionic ring-opening polymerization. This process is not initiated by the HFPO monomer itself but rather by a nucleophilic fluoride source. In industrial practice, this is often achieved using an initiator system prepared from the catalytic oligomerization of hexafluoropropene (HFP).[4][5] These HFP oligomers, a mixture of dimers and trimers, react with an alkali metal fluoride to form perfluorinated carbanions that initiate the polymerization of the HFPO monomer.[6][7] Therefore, while HFPO is the monomer, the HFP trimer plays a critical role as a precursor to the initiating species.
It is crucial to recognize that HFPO and its derivatives are classified as per- and polyfluoroalkyl substances (PFAS).[8][9] Due to the strength of the carbon-fluorine bond, these compounds are extremely persistent in the environment, earning them the moniker "forever chemicals."[10][11] Derivatives such as hexafluoropropylene oxide trimer acid (HFPO-TA) have raised health concerns due to their potential for bioaccumulation and toxicity, underscoring the need for rigorous handling protocols and environmental stewardship.[12][13][14]
Section 2: Monomer Profile and Physicochemical Properties
The purity and stability of the HFPO monomer are paramount for successful and safe polymerization. HFPO is a colorless, nonflammable gas typically stored as a pressurized liquid.[2] A primary concern is its potential to rearrange into the toxic isomer hexafluoroacetone (HFA), a reaction catalyzed by Lewis acids and corrosion by-products, particularly in carbon steel containers.[1][2] Therefore, stainless steel storage and maintaining temperatures below 25 °C are highly recommended.[2]
| Property | Value | Source |
| Chemical Name | Oxirane, trifluoro(trifluoromethyl)- | [2] |
| CAS Number | 428-59-1 | [2] |
| Molecular Formula | C₃F₆O | [2] |
| Molecular Weight | 166.02 g/mol | [15] |
| Boiling Point | -27.4 °C | [2] |
| Minimum Purity | ≥98.6% | [2] |
| Common Impurity | Hexafluoropropene (HFP) | [2] |
Section 3: Mechanism of Anionic Ring-Opening Polymerization
The polymerization of HFPO proceeds via an anionic ring-opening mechanism. The process can be understood through three distinct phases: initiation, propagation, and termination. The reaction is highly sensitive to conditions, and precise control is necessary to achieve the desired molecular weight and a narrow molecular weight distribution.[16]
1. Initiation: The process begins with a potent nucleophile, typically a fluoride ion (F⁻), provided by an alkali metal fluoride such as cesium fluoride (CsF) or potassium fluoride (KF).[6] This reaction is conducted in a polar aprotic solvent, like tetraethyleneglycol dimethylether (tetraglyme), which helps to solvate the cation and increase the nucleophilicity of the fluoride anion.[4] The fluoride ion attacks a molecule of an HFP oligomer (e.g., the trimer), generating a stable perfluorinated carbanion. This carbanion then attacks the central carbon of an HFPO monomer, opening the epoxide ring and forming a perfluoroalkoxide anion, which is the active propagating species.[1]
2. Propagation: The newly formed perfluoroalkoxide anion attacks another HFPO monomer molecule at the sterically less hindered and electronically deficient central carbon atom. This sequential addition of monomer units to the growing polymer chain continues, extending the perfluoropolyether backbone.
3. Termination: The polymerization concludes when the reactive acyl fluoride end-group is deliberately quenched or reacts with trace impurities. The resulting polymer is terminated with an acyl fluoride, which can be subsequently hydrolyzed to a carboxylic acid and then decarboxylated to yield a stable, inert perfluorinated chain.[1]
Section 4: Protocol for Laboratory-Scale Synthesis of Poly(HFPO)
This protocol outlines a general procedure for the anionic polymerization of HFPO. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Objective: To synthesize a poly(HFPO) oligomer with a weight average molecular weight (Mw) of 3,000-4,000 g/mol .[5]
Materials & Equipment:
-
Reagents: Hexafluoropropylene oxide (HFPO, ≥98.6%), Cesium Fluoride (CsF, anhydrous), Tetraethyleneglycol dimethylether (tetraglyme, anhydrous), Hexafluoropropene (HFP).
-
Glassware/Apparatus: Pressure-rated glass or stainless steel autoclave reactor equipped with a magnetic stirrer, cooling jacket, thermocouple, and gas inlet/outlet ports. Schlenk line, gas-tight syringe or mass flow controller for HFPO addition, cooling circulator.
-
PPE: Safety glasses with side shields, face shield, cryo-gloves, lab coat, and access to an emergency shower and eyewash station. Work must be conducted in a well-ventilated fume hood.[15][17]
Comprehensive Safety Precautions:
-
Toxicity: HFPO is toxic if inhaled.[18] Acute exposure can cause respiratory irritation, and it is a suspected carcinogen.[18] Always handle in a certified, high-flow fume hood.
-
Pressurized Gas: HFPO is a liquefied gas under pressure and may explode if heated.[18] Do not expose cylinders to temperatures above 45 °C.[2]
-
Frostbite: Direct contact with liquid HFPO can cause severe frostbite.[2][18] Wear appropriate insulating gloves when handling cylinders or lines containing the liquid.
-
Instability: HFPO can rearrange to toxic hexafluoroacetone (HFA) or decompose to trifluoroacetyl fluoride and difluorocarbene above 150 °C.[1][2] Strict temperature control is essential.
-
Quenching: The reaction can be highly exothermic. Quenching should be done slowly and at low temperatures.
Step-by-Step Procedure:
-
Initiator Preparation (HFP Oligomerization):
-
Dry the CsF under vacuum at >150 °C for several hours before use.
-
To the inerted and cooled reactor (-10 °C to 0 °C), add anhydrous CsF (e.g., 5g) and anhydrous tetraglyme (e.g., 10g).[5][16]
-
Slowly introduce a controlled amount of HFP gas (e.g., 200g) into the stirred slurry. An exothermic reaction will occur, forming the HFP oligomer solution that will act as the initiator. Maintain the temperature between 25-35 °C during this step.[5] The resulting oligomer mixture will contain a specific ratio of dimer and trimer, which influences the final polymer molecular weight.[5]
-
-
Reactor Preparation for Polymerization:
-
After the HFP oligomerization is complete, cool the reactor to the target polymerization temperature, typically between -10 °C and 10 °C for a target Mw of 3,000-4,000.[5] Lower temperatures generally favor higher molecular weights.
-
-
Controlled Monomer Addition (Polymerization):
-
Begin a slow, continuous feed of HFPO monomer into the vigorously stirred reactor. A typical feed rate is 1.5-2.5 g/min .[5] A syringe pump or mass flow controller is required for this step.
-
Causality: A slow feed rate is critical to dissipate the heat of polymerization and maintain isothermal conditions. A rapid addition can lead to a loss of temperature control, promoting side reactions and broadening the molecular weight distribution.[16]
-
Monitor the reactor temperature and pressure closely throughout the addition.
-
-
Reaction Quenching and Product Isolation:
-
Once the desired amount of HFPO has been added, allow the reaction to stir for an additional 1-2 hours at the reaction temperature to ensure complete consumption of the monomer.
-
The polymerization is terminated by quenching the reactive acyl fluoride end-groups. This can be achieved by adding a protic solvent like methanol.
-
The crude polymer is then worked up by removing the solvent and catalyst salts, typically through filtration and vacuum distillation.
-
-
Polymer Characterization:
-
The final polymer's molecular weight (Mw) and polydispersity index (PDI) should be determined using Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed using ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.[4]
-
Section 5: Optimizing Polymer Properties - Key Parameter Control
The final properties of the poly(HFPO) are not arbitrary; they are a direct consequence of the reaction conditions. Understanding these relationships is key to designing materials for specific applications.
| Parameter | Effect on Polymer Properties | Rationale & Causality |
| Reaction Temperature | Lower temperatures (-30°C to 0°C) generally lead to higher molecular weight.[5] | At lower temperatures, the rate of chain propagation is favored over chain transfer and termination reactions. Higher temperatures can increase the dissociation of fluoride anions, leading to more initiation events and resulting in lower molecular weight polymers.[5][16] |
| Monomer Feed Rate | Slower, controlled feed rates (e.g., <2.5 g/min ) produce polymers with a narrower polydispersity index (PDI).[5] | A slow feed ensures the monomer is consumed as it enters the reactor, maintaining a low instantaneous monomer concentration. This minimizes side reactions and allows all chains to grow at a more uniform rate, leading to a more defined polymer.[16] |
| Initiator System | CsF is generally more active than KF, leading to faster initiation. The HFP dimer:trimer ratio in the initiator affects the final Mw.[5][6] | The higher solubility and ionic character of CsF in aprotic solvents make the fluoride ion more available for initiation. A specific HFP oligomer ratio (e.g., 20-40 wt% dimer to 80-60 wt% trimer) is reported to be optimal for achieving higher molecular weights.[5] |
| Solvent Choice | Polar aprotic solvents (e.g., glymes, DMF) are essential.[4] | These solvents effectively solvate the cation (K⁺, Cs⁺) of the alkali metal fluoride, which "frees" the fluoride anion, dramatically increasing its nucleophilicity and allowing it to efficiently initiate polymerization.[4] |
Section 6: Applications, Safety, and Environmental Context
Applications: The unique properties of poly(HFPO) make it a high-value material for severe-service applications:
-
High-Performance Lubricants: Used in aerospace, vacuum pumps, and corrosive environments where hydrocarbon-based lubricants fail (e.g., Krytox™).[2]
-
Heat Transfer Fluids: Its thermal stability and wide liquid range are ideal for aggressive thermal management.[3]
-
Specialty Surfactants: The acyl fluoride end-groups can be derivatized to create fluorinated surfactants.[19]
-
Dielectric Fluids: Excellent insulating properties for electronics and high-voltage applications.[3]
Environmental & Health Impact (PFAS Context): HFPO and its polymerized or degraded forms are part of the PFAS chemical family. These substances are characterized by extreme environmental persistence.[10] The degradation product HFPO-TA, used as a PFOA alternative, has been shown to have significant bioaccumulation potential and hepatotoxicity in animal studies, suggesting it may not be a safer alternative.[13][14] Researchers and manufacturers using these chemicals bear a significant responsibility for their containment, proper disposal, and the development of more sustainable alternatives or degradation technologies.[12]
Section 7: References
-
Chemours. (n.d.). Hexafluoropropylene Oxide (HFPO) Properties, Uses, Storage, and Handling. Retrieved from
-
Wikipedia. (2024). Per- and polyfluoroalkyl substances. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Retrieved from
-
Britannica. (2025). Per- and polyfluoroalkyl substance (PFAS). Retrieved from [Link]
-
Daikin Chemicals. (2016). Safety data sheet: HEXAFLUOROPROPYLENE OXIDE. Retrieved from
-
SynQuest Labs. (2017). Hexafluoropropene oxide Safety Data Sheet. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Hexafluoropropene Trimer: Synthesis and Properties. Retrieved from [Link]
-
Wikipedia. (2024). Hexafluoropropylene oxide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Fluorine Chemistry: Sustainable Processes for Hexafluoropropene Trimer. Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization. Retrieved from [Link]
-
Wiley Science Content Hub. (n.d.). Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
ResearchGate. (n.d.). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. Retrieved from [Link]
-
Google Patents. (n.d.). US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hexafluoropropene Trimer: Properties, Synthesis, Applications, and Safety in Advanced Materials. Retrieved from [Link]
-
Zhejiang Huanxin Fluoro Material Co.,Ltd. (n.d.). Hexafluoropropylene Oxide Trimer 2641-34-1. Retrieved from [Link]
-
PubMed. (2018). Hepatotoxic Effects of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA), A Novel Perfluorooctanoic Acid (PFOA) Alternative, on Mice. Retrieved from [Link]
-
ACS Publications. (2025). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. Retrieved from [Link]
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A Multi-faceted Approach to the Analytical Characterization of Hexafluoropropene Oxide (HFPO) Trimer and its Derivatives
An Application Note for Researchers and Scientists
Abstract
Hexafluoropropene oxide (HFPO) trimer and its corresponding acid form, HFPO trimer acid (HFPO-TA), are fluorinated compounds of significant interest in both industrial and environmental contexts. As components in fluoropolymer manufacturing and identified as emerging environmental contaminants, their precise characterization is paramount for quality control, toxicological assessment, and regulatory compliance.[1][2] This guide provides a comprehensive overview of the primary analytical techniques and detailed protocols for the separation, identification, and structural elucidation of these complex molecules. We delve into the causality behind experimental choices, offering field-proven insights into chromatographic, spectroscopic, and thermal analysis methods. This document is intended for researchers, analytical chemists, and drug development professionals seeking robust and validated methodologies for characterizing HFPO trimer and its derivatives.
Introduction: The Analytical Challenge of HFPO Trimer
Hexafluoropropene oxide (HFPO) trimer is an oligomer with the chemical formula C₉F₁₈O₃, derived from the polymerization of hexafluoropropene.[3] It exists as a complex mixture of structural isomers, which complicates its analysis. The neutral form is used in industrial synthesis, while its hydrolysis product, HFPO Trimer Acid (HFPO-TA), has been identified as a per- and polyfluoroalkyl substance (PFAS) and a replacement for legacy compounds like PFOA.[1][2]
The robust carbon-fluorine bonds grant these molecules extreme chemical and thermal stability, but also environmental persistence.[3] Accurate characterization is therefore critical to understand their properties, purity, and potential environmental and health impacts. A single analytical technique is insufficient for complete characterization; a multi-modal approach is required to address isomerism, achieve sensitive quantification, and confirm molecular structure.
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating the HFPO trimer from complex matrices and its various isomers. The choice between gas and liquid chromatography is dictated by the analyte's volatility and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Neutral HFPO Trimer
GC-MS is the preferred method for analyzing the volatile and thermally stable neutral HFPO trimer. It provides excellent separation of isomers and definitive identification through mass spectral fragmentation patterns.[4]
Causality of Method Choice: The inertness and volatility of the neutral HFPO trimer make it an ideal candidate for GC. The high-resolution separation achieved with capillary columns is essential for resolving different isomers. Mass spectrometry provides high specificity and allows for identification by comparing fragmentation patterns to spectral libraries like those from NIST.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the HFPO trimer sample.
-
Dissolve the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or hexane) in a 2 mL autosampler vial.[4]
-
Vortex thoroughly to ensure complete dissolution. The target concentration should be around 10 µg/mL for initial screening.[4]
-
-
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| GC Column | Mid-polar (e.g., 6% cyanopropylphenyl) | Provides selectivity for separating fluorinated isomers.[7] |
| Injector Temp. | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas providing optimal column efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Gradient elution to separate isomers based on boiling point differences. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for reproducible fragmentation and library matching. |
| MS Scan Range | 50 - 600 m/z | Covers the expected mass range of the parent ion and its fragments.[5] |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Provides unit mass resolution or high-resolution mass accuracy, respectively. |
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show peaks corresponding to different HFPO trimer isomers.
-
The mass spectrum of each peak should be examined for the molecular ion (m/z 498 for C₉F₁₈O₃) and characteristic fragment ions (e.g., losses of CF₃, C₂F₅, and other fluorinated moieties).[5]
-
Compare the acquired spectra against the NIST spectral library for confirmation.[5]
-
Diagram: GC-MS Workflow for HFPO Trimer Analysis
Caption: Workflow for neutral HFPO trimer isomer separation and identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for HFPO Trimer Acid (HFPO-TA)
For the non-volatile and polar HFPO-TA, LC-MS/MS is the gold standard for achieving ultra-sensitive quantification in complex matrices like environmental water or biological samples.[8][9]
Causality of Method Choice: HFPO-TA contains a carboxylic acid group, making it amenable to reversed-phase liquid chromatography and electrospray ionization (ESI), typically in negative ion mode. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific parent-to-fragment ion transitions, filtering out matrix interferences.[10][11]
Experimental Protocol: LC-MS/MS Analysis of HFPO-TA
-
Sample Preparation (from Plasma):
-
Pipette 100 µL of human plasma into a 1.5 mL polypropylene tube.
-
Add 200 µL of cold methanol containing an appropriate internal standard (e.g., a ¹³C-labeled version of HFPO-TA).[8][12]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.[12]
-
-
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., Ascentis® Express PFAS) | Standard for retaining and separating PFAS compounds. |
| Mobile Phase A | 2 mM Ammonium Acetate in Water | Provides ions for ESI and buffers the mobile phase.[10] |
| Mobile Phase B | Methanol | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale columns. |
| Gradient | 20% B to 95% B over 8 min | Gradient elution is necessary to separate HFPO-TA from other PFAS. |
| Ion Source | Electrospray Ionization (ESI), Negative Mode | Deprotonates the carboxylic acid to form [M-H]⁻ ions.[8] |
| MRM Transitions | Precursor Ion → Product Ion(s) | Specific transitions for HFPO-TA provide selectivity and are used for quantification and confirmation. |
-
Data Interpretation:
-
Quantification is performed by integrating the peak area of the primary MRM transition and comparing it to a calibration curve.
-
A secondary (confirmatory) MRM transition should also be monitored to ensure the ion ratio is consistent with an authentic standard, preventing false positives.
-
Diagram: LC-MS/MS Workflow for HFPO-TA Quantification
Caption: Workflow for quantifying HFPO-TA in biological matrices.
Spectroscopic Techniques for Structural Elucidation
While chromatography separates, spectroscopy provides definitive structural information. For fluorinated compounds, ¹⁹F NMR and FTIR are indispensable.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Choice: ¹⁹F NMR is exceptionally powerful for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It provides unambiguous information about the number and chemical environment of fluorine atoms, making it ideal for confirming the structure and differentiating isomers of HFPO trimer.[3][4]
Protocol Outline: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 20-30 mg of the purified HFPO trimer sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a fluorine-observe probe.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Reference the spectrum to an external standard like CFCl₃ (0 ppm).
-
Interpretation: Analyze the chemical shifts, signal multiplicities (splitting patterns), and integration values to assign fluorine signals to specific positions in the molecule. The unique patterns for each isomer allow for their structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Method Choice: FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For HFPO trimer, it is particularly useful for confirming the presence of strong C-F bonds, the ether (C-O-C) linkages, and, in the case of HFPO-TA, the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid.[14][15]
Protocol Outline: FTIR Analysis
-
Sample Preparation: For the liquid HFPO trimer, the easiest method is Attenuated Total Reflectance (ATR). Place one drop of the neat liquid directly onto the ATR crystal. For gaseous analysis, a gas cell can be used.[14][16]
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).[17]
-
Interpretation: Analyze the spectrum for characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C-F Stretch | 1400 - 1100 | Very strong, complex bands |
| C-O-C (Ether) Stretch | 1250 - 1050 | Strong band |
| C=O (Acid Carbonyl) | 1760 - 1700 | Strong, sharp band (for HFPO-TA) |
| O-H (Acid Hydroxyl) | 3300 - 2500 | Very broad band (for HFPO-TA) |
Note: The intense C-F absorptions can make spectral interpretation challenging due to peak shifts and overlap.[16]
Advanced Characterization Techniques
For challenging analytical questions, such as unambiguous formula confirmation or separation of co-eluting isomers, more advanced techniques are required.
-
High-Resolution Mass Spectrometry (HRMS): Used in conjunction with LC or GC, HRMS (e.g., Q-TOF or Orbitrap) measures mass with very high precision (typically <5 ppm error).[10] This allows for the determination of the elemental formula of the parent ion and its fragments, providing an extra layer of confirmation beyond nominal mass measurements.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This emerging technique separates ions in the gas phase based on their size, shape, and charge (collision cross-section, CCS).[18][19] For HFPO trimer, which has multiple isomers, IMS can potentially separate isomers that are not resolved by chromatography alone, providing an additional dimension of separation and characterization.
Integrated Analytical Workflow
No single technique can fully characterize HFPO trimer. A validated, self-correcting workflow leverages the strengths of each method for a comprehensive analysis.
Diagram: Integrated Strategy for HFPO Trimer Characterization
Caption: An integrated workflow combining multiple techniques for full characterization.
Conclusion
The characterization of hexafluoropropene oxide trimer and its acid derivative is a complex analytical task that demands a combination of orthogonal techniques. Gas and liquid chromatography coupled with mass spectrometry form the backbone of separation and quantification, providing the necessary sensitivity and selectivity for isomer resolution and trace-level detection. Spectroscopic methods, particularly ¹⁹F NMR and FTIR, are essential for unambiguous structural confirmation. By integrating these techniques into a cohesive workflow, researchers can confidently determine the purity, isomeric composition, and concentration of HFPO trimer, ensuring data integrity for industrial quality control, environmental monitoring, and toxicological studies.
References
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Dodds, J. N., Hopkins, Z. R., Knappe, D. R. U., & Baker, E. S. (2020). Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). Analytical Chemistry, 92(6), 4427–4435. [18]
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Dodds, J. N., Hopkins, Z. R., Knappe, D. R. U., & Baker, E. S. (2020). Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). PubMed. [20]
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Texas A&M Superfund Research Center. (2020). Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). [21]
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Waters Corporation. Utilizing Ion Mobility to Enhance Targeted and Non-Targeted Analysis of Per- and Polyfluoroalkyl Substances (PFAS).
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Dodds, J. N., Hopkins, Z. R., Knappe, D. R. U., & Baker, E. S. (2020). Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry–Mass Spectrometry (IMS-MS). Analytical Chemistry. [19]
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Benchchem. (n.d.). A Comparative Analysis of Hexafluoropropylene (HFP) Trimer and Dimer: A Technical Guide. [4]
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National Institutes of Health (NIH). (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [14]
-
Mullin, L., et al. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Trends in Analytical Chemistry. [10]
-
AIP Publishing. (n.d.). Infrared and Raman Spectra of Fluorinated Ethanes. VIII. Pentafluoroethane. The Journal of Chemical Physics. [22]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Analytical Frontiers: Methods for Detecting Hexafluoropropene Trimer and Its Derivatives. [23]
-
Shi, Y., et al. (2025). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. Environmental Science & Technology. [8]
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PFAS Central. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. [13]
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SFU Summit. (n.d.). Aryl-Based Perfluoroalkoxides: How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). [25]
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LCGC International. (n.d.). Non-Targeted Analysis of PFAS in Surface Water Using Fragment Ion Flagging. [9]
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Opast Publishing Group. (n.d.). Studying the Infrared Spectroscopy of Compounds Fluoride That Blotched by in. [17]
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ResearchGate. (n.d.). Infrared Spectroscopy to Monitor Treatment Efficacy of PFAS Substances. [15]
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Weber, N. H., et al. (2025). Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor. PubMed. [26]
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Mullin, L., et al. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. ResearchGate. [27]
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National Institutes of Health (NIH). (n.d.). Hexafluoropropene oxide trimer. PubChem. [5]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Hexafluoropropene Trimer: Synthesis and Properties. [3]
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ResearchGate. (2025). Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor. [28]
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ACS Figshare. (2025). Computational Investigation of the Reaction Mechanism for the Thermal Treatment of Hexafluoropropylene Oxide Dimer Acid (GenX). [29]
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De Toni, A., et al. (2022). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4. PMC - NIH. [12]
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Rocchio, C. L., et al. (2025). Computational Investigation of the Reaction Mechanism for the Thermal Treatment of Hexafluoropropylene Oxide Dimer Acid (GenX). PubMed. [30]
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Merck Millipore. (n.d.). LC-MS Analysis of PFAS Compounds.
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Regulations.gov. (n.d.). Confidential Composition and Spectral Confirmation of HFPO, CAS No. 428-59-1. [16]
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SCIEX. (n.d.). Analysis of hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as Gen-X, and related PFAS compounds. [11]
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Lasesee, S., et al. (2025). Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS). PubMed. [7]
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LCGC International. (n.d.). GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data. [31]
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ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. [6]
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Zhang, S., et al. (2022). Profiling biotoxicities of hexafluoropropylene oxide trimer acid with human embryonic stem cell-based assays. PubMed. [1]
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Shi, Y., et al. (2018). Hepatotoxic Effects of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA), A Novel Perfluorooctanoic Acid (PFOA) Alternative, on Mice. PubMed. [2]
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protocols for the oxidation of hexafluoropropylene trimers
An In-Depth Guide to the Controlled Oxidation of Hexafluoropropylene Trimers
Introduction
Hexafluoropropylene (HFP) trimers (C₉F₁₈) are highly fluorinated oligomers synthesized through the catalytic oligomerization of HFP monomers.[1][2] These compounds are characterized by exceptional thermal stability and chemical inertness, making them valuable as high-performance fluids and key intermediates in the synthesis of advanced fluorochemicals.[3][4] A critical application of HFP trimers is their conversion into perfluoroalkyl ether carboxylic acids (PFECAs), such as hexafluoropropylene oxide trimer acid (HFPO-TA), through oxidative cleavage of the internal double bond.[4][5][6] HFPO-TA and related compounds are utilized in the production of fluoropolymers and specialty surfactants.
This technical guide provides detailed protocols for three distinct methods for the oxidation of HFP trimers. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of fluorinated compound chemistry. The protocols are presented with an emphasis on the underlying mechanisms, safety imperatives, and analytical validation to ensure reliable and reproducible outcomes.
PART 1: CRITICAL SAFETY PROTOCOLS
The oxidation of HFP trimers involves hazardous materials, including the substrate itself, potent oxidizing agents, and potentially volatile intermediates. Adherence to strict safety protocols is mandatory.
General Handling Precautions:
-
Ventilation: All procedures must be conducted within a certified chemical fume hood with robust airflow.[7][8]
-
Personal Protective Equipment (PPE): A complete ensemble of PPE is required:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™) should be used. Check glove compatibility charts and inspect for integrity before each use.[7]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron are essential. Full-length pants and closed-toe shoes are mandatory.[7]
-
-
Incompatible Materials: Avoid contact with strong reducing agents, reactive metals (e.g., aluminum, zinc), and sources of ignition.[8][9]
-
Emergency Preparedness: Ensure immediate access to an eyewash station, safety shower, and appropriate fire extinguisher (e.g., CO₂ or dry chemical).[10] Spills should be contained with an inert absorbent material and disposed of as halogenated organic waste.[7]
Specific Hazards:
-
Hexafluoropropylene Trimer (C₉F₁₈): A volatile, halogenated organic compound. Inhalation of vapors can cause respiratory irritation and central nervous system effects.[9]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent. Poses a fire and explosion risk upon contact with combustible materials. Causes severe skin and eye irritation.
-
Ozone (O₃): A highly toxic and reactive gas. Inhalation can cause severe damage to the respiratory system. Must be generated and used in a completely enclosed and well-ventilated system.
-
Electrochemical Systems: Involve electrical hazards and the potential for flammable gas (H₂) generation at the cathode.
PART 2: OXIDATION METHODOLOGIES & PROTOCOLS
The selection of an oxidation protocol depends on available equipment, desired scale, and tolerance for specific reagents. Three robust methods are detailed below: Permanganate Oxidation, Electrochemical Oxidation, and Ozonolysis.
Workflow Overview
The general process for converting HFP trimer to its corresponding carboxylic acid involves two main stages: oxidative cleavage of the alkene and subsequent hydrolysis of the resulting acyl fluoride intermediate.
Caption: General workflow for HFP trimer oxidation.
Protocol 1: Potassium Permanganate Oxidation in Acetone
This method leverages the established efficacy of potassium permanganate (KMnO₄) for oxidizing perfluoro-olefins into their corresponding carboxylic acids.[11] The use of acetone as a solvent provides a suitable medium for both the organic substrate and the oxidant.
Causality and Mechanistic Insights: The reaction proceeds via the formation of a cyclic manganate ester intermediate across the double bond of the HFP trimer. This intermediate is unstable and undergoes cleavage. Unlike hydrocarbon alkenes where diols can be isolated, the electron-withdrawing nature of the perfluoroalkyl groups facilitates direct cleavage of the C-C bond. The resulting fragments are further oxidized to form acyl fluorides. Periodate can be used as a co-oxidant to regenerate permanganate from its reduced manganese species (MnO₂), allowing for catalytic use of KMnO₄, though this protocol details the stoichiometric approach.[12]
Experimental Protocol:
-
Reactor Setup:
-
Equip a three-neck, round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser topped with a drying tube (CaSO₄).
-
Place the flask in a cooling bath (ice/water or cryocooler).
-
-
Reagent Preparation:
-
In the flask, dissolve HFP trimer (1.0 eq.) in reagent-grade acetone (approx. 10 mL per gram of trimer).
-
Cool the solution to 0-5 °C with vigorous stirring.
-
-
Reaction Execution:
-
Prepare a saturated solution of KMnO₄ (approx. 2.5 eq.) in acetone. Note: KMnO₄ has limited solubility in acetone; this will be a slurry.
-
Add the KMnO₄ slurry portion-wise to the stirred HFP trimer solution over 1-2 hours, maintaining the internal temperature below 10 °C. The purple color of the permanganate will dissipate as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, then let it warm to room temperature and stir overnight.
-
-
Work-up and Hydrolysis:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless.
-
Transfer the mixture to a separatory funnel. The product will likely form a denser, separate organic layer.
-
Separate the layers. Extract the aqueous layer twice with a suitable solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Combine the organic layers. This solution contains the intermediate acyl fluoride.
-
To hydrolyze the acyl fluoride, slowly add the organic solution to a stirred beaker of water (approx. 5x volume of the organic phase). Stir vigorously for 2-4 hours. The hydrolysis converts R-COF to R-COOH.[13]
-
Separate the organic layer again. Wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude HFPO-TA.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash chromatography on silica gel.
-
Protocol 2: Electrochemical Oxidation (EO)
Electrochemical oxidation is a powerful technique for the degradation of persistent perfluorinated compounds.[14][15] By applying a high anodic potential, direct electron transfer from the molecule can be induced, leading to oxidative degradation. This protocol is adapted from studies on the closely related HFPO-dimer acid (GenX).[16][17][18]
Causality and Mechanistic Insights: The primary mechanism involves direct electron transfer from the HFP trimer molecule at the anode surface, bypassing the need for reactive oxygen species like hydroxyl radicals, which are often ineffective against perfluoroalkyl substances.[19][20] This oxidation generates a radical cation, which is highly unstable and undergoes rapid fragmentation and reaction with water, ultimately cleaving the double bond and forming the desired carboxylic acid functionality after subsequent steps. Boron-doped diamond (BDD) anodes are preferred due to their high oxygen evolution potential and chemical inertness.[21]
Caption: Electrochemical oxidation pathway of HFP trimer.
Experimental Protocol:
-
Electrochemical Cell Setup:
-
Use an undivided electrochemical cell.
-
Anode: Boron-doped diamond (BDD) electrode.
-
Cathode: Platinum mesh or stainless steel plate.
-
Position the electrodes parallel to each other with a fixed gap (e.g., 1-2 cm).
-
Connect the electrodes to a DC power supply (potentiostat/galvanostat).
-
-
Electrolyte Preparation:
-
The reaction is typically performed in an aqueous/organic co-solvent system to ensure solubility of the HFP trimer and conductivity. A mixture of acetonitrile and water is common.
-
Prepare the electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M Na₂SO₄ or NaClO₄) in the chosen solvent system.
-
Add the HFP trimer (1.0 eq.) to the electrolyte and stir until fully dissolved.
-
-
Reaction Execution:
-
Place the electrolyte solution in the cell and begin stirring with a magnetic stir bar to ensure mass transport to the electrode surface.
-
Apply a constant current density (e.g., 10-50 mA/cm²) or a constant potential.[21]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via GC-MS or ¹⁹F NMR to track the disappearance of the starting material. The reaction may take several hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by monitoring), turn off the power supply.
-
Transfer the solution from the cell.
-
If acetonitrile was used as a co-solvent, remove it under reduced pressure.
-
Perform a liquid-liquid extraction. Add an organic solvent (e.g., methyl tert-butyl ether) and acidify the aqueous phase with dilute HCl to protonate the carboxylic acid product, enhancing its solubility in the organic phase.
-
Separate the layers, dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the crude HFPO-TA.
-
-
Purification:
-
Purify via vacuum distillation or chromatography as described in Protocol 1.
-
Protocol 3: Ozonolysis
Ozonolysis is a classic and highly effective method for cleaving carbon-carbon double bonds. For perfluorinated olefins, the reaction proceeds efficiently to yield perfluoroacyl halides.
Causality and Mechanistic Insights: Ozone adds across the double bond of the HFP trimer in a 1,3-dipolar cycloaddition to form a primary ozonide (molozonide). Due to the high degree of fluorination, this intermediate is highly unstable and rapidly rearranges and cleaves. Unlike hydrocarbon ozonolysis, stable Criegee intermediates are not typically observed; the pathway leads directly to the formation of acyl fluorides and other small fluorinated molecules.[22]
Experimental Protocol:
-
Reactor Setup:
-
Use a gas-washing bottle or a fritted glass bubbler immersed in a suitable reaction solvent contained within a three-neck flask.
-
The flask should be equipped with a gas outlet leading to an ozone trap (e.g., a solution of potassium iodide) and placed in a dry ice/acetone cooling bath (-78 °C).
-
Ozone is generated from an ozone generator using a stream of dry oxygen.
-
-
Reaction Execution:
-
Dissolve the HFP trimer (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or a fluorinated solvent) and cool the solution to -78 °C.
-
Bubble ozone through the solution. The reaction progress can be monitored by the appearance of a blue color in the solution, indicating an excess of dissolved ozone.
-
Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove all excess ozone.
-
-
Work-up and Hydrolysis:
-
The work-up procedure depends on the desired outcome. For conversion to the carboxylic acid, a hydrolytic work-up is performed.
-
Slowly and carefully allow the reaction mixture to warm to room temperature.
-
Transfer the solution to a separatory funnel and wash it carefully with water. This hydrolyzes the acyl fluoride products to the corresponding carboxylic acids.
-
Separate the organic layer, dry it over Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude HFPO-TA as described in the previous protocols.
-
PART 3: DATA PRESENTATION & ANALYSIS
Table 1: Comparison of Oxidation Protocols
| Parameter | Permanganate Oxidation | Electrochemical Oxidation | Ozonolysis |
| Primary Oxidant | Potassium Permanganate (KMnO₄) | Anode (e.g., BDD) | Ozone (O₃) |
| Typical Solvent | Acetone | Acetonitrile/Water | Dichloromethane |
| Temperature | 0 °C to Room Temp. | Room Temperature | -78 °C |
| Key Advantages | Readily available reagents; well-established chemistry.[11] | High efficiency; no chemical oxidant waste; ambient temp.[14] | Clean reaction; high specificity for double bonds. |
| Key Disadvantages | Stoichiometric MnO₂ waste; potential for over-oxidation. | Requires specialized equipment (potentiostat, BDD anode).[21] | Requires an ozone generator; ozone is highly toxic. |
| Work-up Complexity | Moderate (quenching, filtration) | Simple (extraction) | Simple (gas purge, extraction) |
Product Characterization
Accurate characterization of the final product, presumably HFPO-TA, is critical to validate the success of the protocol. A combination of techniques should be employed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for the sensitive and selective identification and quantification of HFPO-TA.[23] It allows for confirmation of the molecular weight and fragmentation pattern.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is invaluable for structural elucidation of fluorinated compounds.[24][25] It provides detailed information on the chemical environment of each fluorine atom, allowing for unambiguous confirmation of the trimer acid structure and assessment of isomeric purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatility of the starting material and potential byproducts. The carboxylic acid product may require derivatization (e.g., esterification) to improve its volatility for GC-MS analysis.[24]
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. Essential Safety and Logistical Information for Handling Hexafluoropropene Trimer.
- ResearchGate. The reactions of highly fluorinated organic compounds. X.
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- Chemos GmbH&Co.KG.
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- Benchchem. An In-depth Technical Guide to the Synthesis Mechanism of Hexafluoropropene Trimer.
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- Benchchem.
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- NINGBO INNO PHARMCHEM CO.,LTD. Decoding Hexafluoropropene Trimer: A Deep Dive into Its Synthesis and Chemical Reactivity.
- ResearchGate. Experimental insights into anodic oxidation of hexafluoropropylene oxide dimer acid (GenX) on boron-doped diamond anodes.
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- Wikipedia. Perfluoroalkyl carboxylic acids.
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- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Hexafluoropropene Trimer: Synthesis and Properties.
- DigitalCommons@Macalester College. Greenhouse Gas Production in the Ozonolysis of Z-1,3,3,3-Tetrafluoropr.
- PMC - NIH. Emission of Perfluoroalkyl Acids and Perfluoroalkyl Ether Carboxylic Acids to the Atmosphere from a Fluorochemical Industrial Park in China.
- ACS Publications. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
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Application Note: A Researcher's Guide to the Synthesis of Perfluorinated Polyethers (PFPEs) via Anionic Polymerization of Hexafluoropropene Oxide
Abstract: Perfluorinated polyethers (PFPEs) are a distinguished class of fluoropolymers, renowned for their exceptional thermal stability, chemical inertness, low vapor pressure, and excellent lubricating properties.[1][2] These characteristics make them indispensable in extreme environments, with applications spanning the aerospace, semiconductor, automotive, and chemical processing industries.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of PFPEs through the anionic ring-opening polymerization (AROP) of hexafluoropropene oxide (HFPO). We will delve into the underlying reaction mechanism, explain the causality behind critical experimental choices, and provide validated, step-by-step protocols for the controlled synthesis of these high-performance materials.
Theoretical Framework: The Mechanism of Anionic Ring-Opening Polymerization
The synthesis of K-type PFPEs, such as DuPont's Krytox®, is achieved through the anionic ring-opening polymerization of the HFPO monomer.[6] This process relies on a catalytic system, typically an alkali metal fluoride, to initiate and propagate the polymer chain. Understanding the mechanism is paramount to controlling the final properties of the polymer.
Initiation: The Role of the "Naked" Fluoride Ion
The polymerization is initiated by a fluoride ion (F⁻), which acts as the nucleophile. However, alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) have very low solubility in the reaction medium.[7][8] To activate the catalyst, a polar aprotic solvent, most commonly tetraethylene glycol dimethyl ether (tetraglyme), is used. The tetraglyme strongly solvates the metal cation (K⁺ or Cs⁺), effectively sequestering it and liberating a highly reactive, or "naked," fluoride anion.[7][8]
Caption: Activation of Cesium Fluoride Catalyst with Tetraglyme.
Propagation and "Abnormal" Regioselectivity
Once liberated, the fluoride ion attacks a molecule of the HFPO monomer. Intriguingly, the nucleophilic attack occurs preferentially at the more sterically hindered central carbon atom of the epoxide ring, rather than the terminal CF₂ group.[9] This "abnormal" regioselectivity is a consequence of the powerful electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which renders the central carbon more electrophilic and thus more susceptible to nucleophilic attack.[9][10]
This ring-opening event forms a perfluoroalkoxide, which is the new propagating species. This alkoxide then attacks the next HFPO monomer in the same manner, extending the polymer chain.
Caption: Anionic Ring-Opening Polymerization (AROP) of HFPO.
Controlling Molecular Weight
The final molecular weight of the PFPE is a critical parameter that dictates its viscosity and ultimate application. Several factors allow for precise control:
-
Catalyst Choice: Cesium fluoride (CsF) typically produces lower molecular weight oligomers (degree of polymerization, DPn < 5).[6][7] For higher molecular weight polymers (Mn 2500–3500 g/mol ), potassium fluoride (KF) is the catalyst of choice.[6][7]
-
Temperature: The polymerization is highly exothermic and requires careful temperature control. Lower temperatures (e.g., -30°C to 0°C) are generally favored to control the reaction rate and achieve higher molecular weights.[7][11]
-
Monomer Feed Rate: A slow, controlled feed rate of the HFPO monomer is crucial.[11][12] A rate that is too high can lead to uncontrolled exotherms and favor chain transfer reactions, resulting in lower molecular weight products.
Critical Safety Protocols and Reagent Management
Hexafluoropropene oxide is a hazardous substance that demands rigorous safety protocols. Its handling should be restricted to trained personnel in a controlled laboratory environment.
Hazard Profile of Hexafluoropropene Oxide (HFPO)
HFPO is classified as a hazardous material with the following primary risks:
-
Irritation: Causes serious skin and eye irritation.[13]
-
Carcinogenicity: Suspected of causing cancer.[13]
-
Pressurized Gas: Contains gas under pressure; may explode if heated.[13] Contact with the liquefied gas can cause frostbite.[14]
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work must be conducted in a certified, high-performance chemical fume hood.[13][15] Oxygen and toxic gas detectors should be installed in the work area.
-
Personal Protective Equipment:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[15][16]
-
Skin Protection: Wear impervious, flame-resistant clothing and appropriate chemical-resistant gloves.[15][16]
-
Respiratory Protection: Use a full-face respirator with appropriate cartridges if exposure limits are at risk of being exceeded.[15][16]
-
-
Emergency Equipment: An emergency eye wash fountain and safety shower must be immediately accessible.[13]
Reagent Handling and Purification
-
HFPO: Store cylinders in a cool (< 25 °C), dry, well-ventilated area, protected from sunlight.[13] Never heat containers above 45 °C.[14] Use stainless steel or other compatible materials for transfer lines.
-
Catalysts (KF, CsF): These salts are hygroscopic. They must be dried under vacuum at high temperature before use to remove any trace moisture, which can interfere with the polymerization.
-
Solvents (Tetraglyme): The solvent must be rigorously dried and deoxygenated. A common procedure is to stir over calcium hydride (CaH₂) for 48 hours under an inert atmosphere, followed by vacuum distillation.[7]
Experimental Application: Synthesis Protocol
This protocol details the synthesis of a medium molecular weight PFPE (target Mn ≈ 2500 g/mol ) using the potassium fluoride/tetraglyme catalytic system, adapted from established literature.[7][8]
Materials and Equipment
| Reagents & Materials | Equipment |
| Hexafluoropropene oxide (HFPO), 99% | Pressurized reaction vessel (autoclave) with magnetic stirring |
| Potassium fluoride (KF), anhydrous | Low-temperature circulator/bath |
| Tetraethylene glycol dimethyl ether (tetraglyme), anhydrous | Mass flow controller or syringe pump for HFPO addition |
| 1,1,1,3,3-pentafluorobutane (solvent), anhydrous | Schlenk line for inert atmosphere operations |
| Methanol, anhydrous (for quenching) | Rotary evaporator |
| Distilled water (for washing) | Standard laboratory glassware |
| Nitrogen or Argon gas (high purity) |
Step-by-Step Synthesis Workflow
Caption: Experimental Workflow for PFPE Synthesis.
Protocol Details:
-
Reactor Preparation: Ensure the pressure reactor is scrupulously clean and dry. Assemble the reactor with a stirrer bar and connect it to a Schlenk line.
-
Charging Reagents: Under a positive pressure of inert gas, charge the reactor with dried potassium fluoride (e.g., 0.41 g, 7.1 mmol) and anhydrous tetraglyme (e.g., 2.9 mL, 13.2 mmol).[8] Add the anhydrous reaction solvent (e.g., 10 mL of 1,1,1,3,3-pentafluorobutane).[7]
-
Inerting and Cooling: Seal the reactor and purge thoroughly with inert gas. Begin cooling the reactor to the target temperature of 0 °C using a low-temperature circulator.
-
HFPO Addition: Once the reactor temperature is stable at 0 °C, begin the slow, controlled addition of liquid hexafluoropropene oxide (e.g., 45 g, 0.27 mol) using a mass flow controller or a cooled syringe pump.[7][8] The feed rate should be carefully controlled to manage the reaction exotherm. A typical rate is 1.5-2.5 g/min .[11]
-
Reaction: Once the HFPO addition is complete, allow the reaction to proceed at 0 °C with vigorous stirring for a set period, typically 2 hours.[8]
-
Quenching: After the reaction period, safely quench the polymerization by slowly adding anhydrous methanol (e.g., 15 mL).[8] This step converts the terminal acyl fluoride groups to more stable methyl esters, which facilitates characterization.
-
Work-up and Purification:
-
Transfer the reactor contents to a separatory funnel.
-
Wash the organic phase three times with distilled water to remove the tetraglyme, methanol, and catalyst salts.[8]
-
Separate the lower perfluorinated phase.
-
Remove the reaction solvent using a rotary evaporator (e.g., 10–20 mmHg at 40–50 °C) to yield the final PFPE product.[7][8]
-
Typical Reaction Parameters and Outcomes
| Parameter | Condition | Rationale / Expected Outcome | Reference |
| Catalyst | Potassium Fluoride (KF) | Promotes higher molecular weight polymer formation. | [6][7] |
| Co-Catalyst/Solvent | Tetraglyme | Solvates the K⁺ cation to generate the "naked" F⁻ initiator. | [7][8] |
| Reaction Temp. | 0 °C | Balances reaction rate with control over exotherm; favors higher MW. | [7] |
| Monomer | Hexafluoropropene Oxide (HFPO) | The building block for the PFPE chain. | [6] |
| Quenching Agent | Methanol | Terminates the reaction and converts acyl fluoride ends to methyl esters for easier analysis. | [7][8] |
| Expected Mn | 2500 - 3500 g/mol | A typical molecular weight range for lubricant applications. | [6][7] |
| Expected Conversion | > 90% | High conversion is achievable under optimized conditions. | [6] |
Product Characterization
Post-synthesis, a suite of analytical techniques is employed to confirm the structure and determine the physical properties of the PFPE product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most powerful tool for characterizing PFPEs. It provides detailed information about the repeating units, the polymer backbone structure, and the end-groups.[17] After esterification, ¹H NMR can be used to analyze the terminal methyl ester group, allowing for the calculation of the number-average molecular weight (Mn).[7]
-
Mass Spectrometry (MALDI-TOF-MS): This technique is used to determine the absolute molecular weight of the polymer chains and to assess the molecular weight distribution.[7][18]
-
Gel Permeation Chromatography (GPC): GPC separates polymer molecules based on their size in solution, providing a detailed analysis of the molecular weight distribution and the polydispersity index (PDI) of the sample.[17]
Conclusion
The anionic ring-opening polymerization of hexafluoropropene oxide is a robust and controllable method for synthesizing high-performance perfluorinated polyethers. Success in this synthesis hinges on a thorough understanding of the reaction mechanism, meticulous control over experimental parameters such as temperature and feed rate, and an unwavering commitment to safety. By following the detailed protocols and leveraging the characterization techniques outlined in this guide, researchers can effectively produce and validate PFPE materials tailored for demanding applications across various scientific and industrial fields.
References
-
Kostjuk, S. V., Ortega, E., Ganachaud, F., Améduri, B., & Boutevin, B. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Macromolecules, 42(3), 612–619. [Link]
-
Wikipedia. (n.d.). Perfluoropolyether. Retrieved from [Link]
-
American Chemical Society Publications. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Macromolecules. [Link]
-
CHEMWELLS. (n.d.). Introduction to perfluoropolyether (PFPE). Retrieved from [Link]
-
ACS Publications. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Macromolecules. [Link]
-
AIP Publishing. (1996). Characterization of Perfluorinated Polyether (PFPE) Disk Drive Lubricants. Surface Science Spectra. [Link]
-
Fluorine notes. (n.d.). ELECTROCHEMICAL SYNTHESIS OF PERFLUOROPOLYETHERS USING KOLBE'S METHOD. Retrieved from [Link]
-
PubMed. (2022). Synthesis of Crystalline CF3-Rich Perfluoropolyethers from Hexafluoropropylene Oxide and (Trifluoromethyl)Trimethylsilane. Angewandte Chemie International Edition. [Link]
-
SpringerLink. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]
-
Santie Oil Company. (2023). Different Applications for PFPE Lubricants. Retrieved from [Link]
-
Sianesi, D., Pasetti, A., & Tarli, F. (1967). The chemistry of hexafluoropropene epoxide. Journal of Organic Chemistry, 32(10), 3015-3022. (Note: While the direct link is not in the search results, this is a foundational paper often cited in the context of HFPO chemistry, including result[9]).
-
ResearchGate. (2015). Synthesis of high molecular weight poly(Hexafluoropropylene oxide) by anionic polymerization. Retrieved from [Link]
-
Fluorine notes. (n.d.). Perfluoropolyethers. Synthesis and application. Retrieved from [Link]
-
ResearchGate. (2005). Perfluoropolyether characterization by nuclear magnetic resonance spectroscopy and gel permeation chromatography. Retrieved from [Link]
- Google Patents. (2014). US8916666B2 - Hexafluoropropylene oxide polymer compositions and a method of preparing hexafluoropropylene oxide polymer using hexafluoropropylene oligomer.
- Google Patents. (2006). EP1698650A1 - Polymerization of hexafluoropropylene oxide.
-
OFG-Analytik. (n.d.). Characterization of lubricants: Perfluoropolyethers. Retrieved from [Link]
-
3M. (2022). Safety Data Sheet: Hexafluoropropylene Oxide. Retrieved from [Link]
-
IFL (Innovative Fluorine Technology). (2019). Brief Introduction of PFPE Synthesis Methods. Retrieved from [Link]
- Google Patents. (1968). US3412148A - Polymerization of hexafluoropropylene oxide.
-
OSTI.GOV. (1986). Synthesis and reactions of the oxides of hexafluoropropylene trimers. Retrieved from [Link]
-
National Institutes of Health. (2018). Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization. Polymer Chemistry. [Link]
-
JETIR. (2019). Method development to synthesize Low molecular weight Perfluoropolyethers (PFPEs). Retrieved from [Link]
-
TOPDA Chemical. (n.d.). PFPE Derivatives. Retrieved from [Link]
-
Scite.ai. (2009). Anionic Ring-Opening Polymerization of Hexafluoropropylene Oxide Using Alkali Metal Fluorides as Catalysts: A Mechanistic Study. Retrieved from [Link]
-
MDPI. (2021). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules. [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for hexafluoropropene trimer synthesis
An In-Depth Guide to Optimizing Hexafluoropropene Trimer Synthesis: A Technical Support Resource
The synthesis of HFP trimers (C₉F₁₈) is a cornerstone of advanced fluorochemistry, yielding compounds prized for their exceptional thermal stability and chemical inertness.[1][2][3] These properties make them invaluable as heat transfer fluids, dielectric fluids, and as building blocks for specialized fluoropolymers and pharmaceuticals.[1][3][4][5][6] The primary synthetic route is the anionic oligomerization of HFP, a process that, while effective, is highly sensitive to reaction conditions.[1] Achieving high yield and selectivity for the desired trimer isomers requires precise control and a deep understanding of the underlying mechanism.
This guide is designed to be your primary resource for navigating the complexities of this synthesis, troubleshooting common issues, and optimizing your reaction outcomes.
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction suffers from low yield and poor HFP conversion. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can often be traced back to catalyst activity or reaction environment.
-
Potential Cause 1: Inactive Catalyst. Alkali metal fluoride catalysts (e.g., potassium fluoride (KF) or cesium fluoride (CsF)) are hygroscopic. Any absorbed moisture will inhibit the nucleophilic activity of the fluoride ion, which is essential for initiating the oligomerization.[1]
-
Solution: Ensure your catalyst is anhydrous. Dry the catalyst under a high vacuum at an elevated temperature before use. Additionally, consider using a co-catalyst like a crown ether (e.g., 18-crown-6) with KF. The crown ether sequesters the potassium ion, increasing the availability and nucleophilicity of the "naked" fluoride anion.[1][7][8]
-
-
Potential Cause 2: Sub-optimal Reaction Temperature. The reaction temperature directly influences the reaction rate.[1]
-
Solution: Most HFP trimerization reactions require heating to proceed at a reasonable rate. A typical starting point is at least 60°C.[1][5] If conversion is low, consider incrementally increasing the temperature. However, be aware that higher temperatures can also alter the isomer distribution of the final product.[1]
-
-
Potential Cause 3: Inadequate Solvent. The solvent plays a crucial role in solvating the catalyst and facilitating the anionic reaction.
Question 2: My primary product is the HFP dimer, not the desired trimer. How can I improve selectivity?
Poor selectivity is a classic challenge in HFP oligomerization, but it is controllable. The key is to manipulate the reaction conditions to favor the addition of a third HFP monomer.
-
Potential Cause 1: Incorrect Solvent Choice. Solvent polarity and coordinating ability have a dramatic effect on the product distribution.
-
Solution: The choice of solvent is one of the most critical factors for selectivity. N,N-dimethylformamide (DMF) is known to strongly favor the formation of trimers.[1][2][3] In contrast, solvents like acetonitrile tend to favor the production of dimers.[1][2] If you are seeing high dimer content, switching to anhydrous DMF is the first and most important step.
-
-
Potential Cause 2: High HFP Monomer Concentration. A high concentration of the HFP monomer can lead to rapid dimerization that outcompetes trimer formation.
-
Solution: Implement a slow, continuous feed of the gaseous HFP monomer into the reactor rather than charging the entire amount at once.[1][4] A feed rate of less than 30% by weight per hour (based on the total HFP to be added) is recommended.[4] This strategy maintains a low, steady concentration of the monomer, which controls the propagation steps and favors the reaction pathway leading to the trimer.[1]
-
-
Potential Cause 3: Catalyst Choice. While both are effective, different alkali metal fluorides can influence selectivity.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing common issues of low yield and poor selectivity.
Sources
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Technical Support Center: Purification of Hexafluoropropene Oxide (HFPO) Trimer
Welcome to the technical support center for the purification of hexafluoropropene oxide (HFPO) trimer. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate. Here, we move beyond simple protocols to explain the fundamental principles behind the purification process, empowering you to troubleshoot effectively and ensure the highest purity for your experiments.
Critical Safety Precautions: Handle with Extreme Care
Before any experimental work begins, it is imperative to understand and mitigate the risks associated with HFPO trimer and related fluorochemicals. These compounds are hazardous, and strict adherence to safety protocols is mandatory.
-
Engineering Controls : All manipulations involving HFPO trimer must be performed within a certified chemical fume hood to minimize vapor inhalation.[1] The work area should be well-ventilated, and sources of ignition must be eliminated as the vapor can form explosive mixtures with air.[2][3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
Gloves : Chemical-resistant gloves are required. Always inspect gloves before use.[4]
-
Eye Protection : Tightly fitting safety goggles with side-shields are mandatory.[4]
-
Lab Coat : A flame-resistant lab coat is essential. For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
-
-
Handling Procedures : Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2][4] Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[3]
-
Storage : Store HFPO trimer in its original, tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like strong bases or amines.[2][5]
-
Spill & Emergency : In case of a small spill within the fume hood, use an inert absorbent material to contain it.[1] For larger spills, evacuate the area immediately and contact emergency personnel.[1] Ensure the locations of the nearest eyewash station and safety shower are known and accessible.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of HFPO trimer.
Question 1: My final product purity is lower than expected after fractional distillation. What's going wrong?
Answer: This is a common issue that can typically be traced to one of three factors: distillation parameters, column efficiency, or thermal stability.
-
Causality—Distillation Parameters : The separation of HFPO trimer from its common impurities (unreacted monomer, dimer, and higher oligomers) depends on their differing boiling points.[6] Fractional distillation requires precise temperature and pressure control to selectively isolate the trimer fraction. An incorrect temperature range or fluctuating pressure will lead to co-distillation of impurities. The reported boiling point for the trimer is approximately 110-115°C at atmospheric pressure.[6]
-
Causality—Column Efficiency : A standard distillation setup may not provide sufficient separation power. The efficiency of a distillation column is measured in "theoretical plates." A higher number of theoretical plates allows for a better separation of components with close boiling points.
-
Causality—Thermal Stability : Although HFPO trimer has high thermal stability, prolonged heating or excessive temperatures can cause decomposition, generating new impurities.
Troubleshooting Steps:
-
Verify Parameters : Confirm the boiling point of your target isomer under your specific vacuum conditions. Ensure your heating mantle provides stable, uniform heat and that the vacuum is constant.
-
Enhance Column Efficiency : Pack your distillation column with a high-efficiency material like Raschig rings or metal sponges. This increases the surface area for vapor-liquid equilibration, effectively increasing the number of theoretical plates.
-
Monitor for Decomposition : If you observe charring or discoloration in the distillation flask, reduce the mantle temperature. Consider using a lower pressure (vacuum distillation) to reduce the required boiling temperature.
-
Analyze Fractions : Collect multiple small fractions and analyze each one using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the optimal collection range for your specific setup.[7]
Question 2: I'm seeing multiple or unexpected peaks in my GC-MS analysis of the purified product. How do I identify them?
Answer: Unidentified peaks in a GC-MS chromatogram can be isomers, residual synthesis reagents, or degradation products.
-
Causality—Isomers : The synthesis of HFPO trimer often produces a mixture of structural isomers, which may have very similar boiling points, making them difficult to separate by distillation alone.[8]
-
Causality—Synthesis Reagents : Impurities can originate from the synthesis process itself. These may include residual solvents (like DMF or tetraglyme) or traces of the catalyst (such as potassium fluoride).[9]
-
Causality—Hydrolysis/Degradation : HFPO oligomers can be susceptible to hydrolysis if moisture is present, forming the corresponding trimer acid (HFPO-TA) or other byproducts.[10] Additionally, high temperatures in the GC inlet can sometimes cause thermal degradation of the analyte.
Troubleshooting Steps:
-
Isomer Identification : Compare your mass spectra with literature data for known HFPO trimer isomers. 19F NMR is a powerful complementary technique for definitive structural confirmation of isomers.[8][9]
-
Check for Carryover : Analyze a blank solvent run to ensure the peaks are not from contamination within the GC-MS system. Analyze your starting materials and crude product to trace the origin of the impurity.
-
Prevent Hydrolysis : Ensure all glassware is rigorously dried before use and that all solvents and reagents are anhydrous. The synthesis and purification should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6][10]
-
Optimize GC Method : Lower the GC inlet temperature to minimize the risk of on-column thermal degradation and see if the impurity peak profile changes.
Question 3: The purification of the HFPO trimer acid (HFPO-TA) by distillation is not working. Why?
Answer: This is a critical point of clarification. HFPO trimer and its corresponding acid derivative, HFPO-TA, are fundamentally different molecules with different properties, requiring distinct purification strategies.
-
HFPO Trimer : This is a neutral, relatively volatile perfluorinated compound. Its purification from other neutral oligomers (dimer, tetramer) is effectively achieved by fractional distillation due to differences in their boiling points.[6]
-
HFPO Trimer Acid (HFPO-TA) : This is a fluorinated carboxylic acid. It is a non-volatile, polar compound that will likely decompose at the high temperatures required for distillation.[11][12] It is also often found in complex environmental or biological matrices at very low concentrations.[13]
The appropriate purification method for HFPO-TA and other perfluoroalkyl acids (PFAS) is not distillation, but rather chromatography-based techniques .
Recommended Purification for HFPO-TA:
-
Solid-Phase Extraction (SPE) : This is the primary method for extracting, purifying, and concentrating HFPO-TA from aqueous samples.[14] Various sorbents can be used to isolate PFAS from the sample matrix.[15]
-
Liquid Chromatography (LC) : High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is the standard analytical technique for separating and quantifying HFPO-TA.[13][16][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude HFPO trimer after synthesis? Fractional distillation, either at atmospheric or reduced pressure, is the most common and effective method for purifying HFPO trimer on a preparative scale.[6] This technique separates the trimer from lower-boiling point components like the dimer and unreacted monomer, as well as higher-boiling point oligomers.[6]
Q2: How can I confirm the purity and identity of my final HFPO trimer product? A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the various isomers and identify them based on their mass spectra.[7] It is also excellent for quantifying the purity of the sample.
-
19F Nuclear Magnetic Resonance (19F NMR) is a crucial technique for the definitive structural confirmation of the trimer isomers.[8][9]
Q3: What are the recommended storage conditions for purified HFPO trimer? To maintain its integrity, HFPO trimer should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from heat, ignition sources, and incompatible materials.[3] Proper storage prevents contamination and potential degradation.
Q4: My experiment requires a single, high-purity isomer of HFPO trimer. Is distillation sufficient? While fractional distillation is good for bulk purification, it may not be sufficient to completely separate isomers with very close boiling points. For obtaining a single isomer in high purity, preparative chromatography, such as preparative gas chromatography (prep-GC), may be required.
Data & Protocols
Quantitative Data Summary
| Property | Value / Information | Source(s) |
| Chemical Formula | C₉F₁₈ | [8] |
| Common Impurities | Unreacted monomer, dimer, higher oligomers, solvent residues | [6] |
| Primary Purification Method | Fractional Distillation | [6] |
| Boiling Point (approx.) | 110-115 °C (at atmospheric pressure) | [6] |
| Primary Analysis Methods | GC-MS, 19F NMR | [6][7][9] |
Experimental Protocol: Fractional Distillation of HFPO Trimer
Objective: To purify crude HFPO trimer by separating it from lower and higher boiling point impurities.
Materials:
-
Crude HFPO trimer product
-
Round-bottom flask, distillation head, condenser, receiving flask (all oven-dried)
-
Packed distillation column (e.g., Vigreux or packed with Raschig rings)
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge (if performing vacuum distillation)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assembly : Assemble the distillation apparatus, ensuring all joints are properly sealed. The entire system must be dry to prevent hydrolysis.[10]
-
Charging the Flask : Charge the round-bottom flask with the crude HFPO trimer and a magnetic stir bar.
-
Inert Atmosphere : Flush the system with an inert gas.
-
Heating : Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection :
-
Monitor the temperature at the distillation head.
-
Discard the initial, low-boiling "forerun" fraction, which will contain residual solvent and HFPO monomer/dimer.
-
Collect the main fraction boiling in the expected range for HFPO trimer (approx. 110-115°C at 1 atm).[6]
-
Stop the distillation before the flask runs dry to avoid overheating the residue of higher oligomers.
-
-
Analysis : Analyze the collected main fraction for purity using GC-MS.
Visualized Workflows and Logic
Diagram 1: General Purification & Analysis Workflow
Caption: Workflow for HFPO Trimer Purification and Analysis.
Diagram 2: Troubleshooting Low Purity
Caption: Decision tree for troubleshooting low purity results.
References
- Analytical Frontiers: Methods for Detecting Hexafluoropropene Trimer and Its Derivatives. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Hexafluoropropene trimer - Safety Inform
- Essential Safety and Logistical Information for Handling Hexafluoropropene Trimer. (n.d.). Benchchem.
- Safety Data Sheet: Trimers of hexafluoropropene. (n.d.). Chemos GmbH & Co. KG.
- A Technical Guide to Optimizing the Synthesis of Hexafluoropropene Trimer. (n.d.). Benchchem.
- Strynar, M., & Dagnino, S. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Trends in Analytical Chemistry, 118, 828-839.
- An In-depth Technical Guide to Hexafluoropropene Trimer (CAS 6792-31-0). (n.d.). Benchchem.
- A Comparative Analysis of Hexafluoropropylene (HFP) Trimer and Dimer: A Technical Guide. (n.d.). Benchchem.
- Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid. (2022). U.S. Environmental Protection Agency.
- Hexafluoropropene trimer - Safety D
- Safety Data Sheet: Hexafluoropropene trimer. (n.d.). 3M.
- A.P.B., & da Silva, J. (2022). Poly- and Perfluoroalkyl Substance (PFAS)
- Wang, Y., et al. (2020). Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. Journal of Environmental Sciences, 97, 132-140.
- Liu, Y., et al. (2022). Comparative study on the toxic effects of PFOA, HFPO-DA, and HFPO-TA on the gut of zebrafish.
- Vakili, M., et al. (2022). Removal of HFPO-DA (GenX) from aqueous solutions: A mini-review.
- Innovations in Chromatography Techniques for PFAS Analysis. (2024). Forever Chemicals.
- Process for the oligomerization of hexafluoropropene oxide. (1990).
- Sheng, N., et al. (2025). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. Environmental Science & Technology.
- Influence of aqueous constituents on hexafluoropropylene oxide trimer acid (HFPO-TA) defluorination by UV/sulfite/iodide system. (2025).
- Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. (2019). PubMed.
- Chromatographic Analysis of PFAS: Method Development and Optimiz
- A Review of the Latest Separation Science Research in PFAS Analysis. (2024).
- Keeping Pace With PFAS Research. (2025).
- The Science Behind Hexafluoropropene Trimer: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradi
- Hexafluoropropene oxide trimer. (n.d.).
- Process for the dimerization of hexafluoropropene oxide. (1981).
- Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradi
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Hexafluoropropene Oxide (HFPO) Trimer Production: A Technical Support Guide
Welcome to the technical support center for hexafluoropropene oxide (HFPO) trimer synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to work with HFPO oligomerization. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reactions, troubleshoot challenges, and ensure safe and reproducible outcomes.
Section 1: Critical Safety Protocols & Handling FAQs
Working with hexafluoropropene oxide requires stringent safety measures. HFPO is a toxic, pressurized liquefied gas that poses significant health risks.[1][2] Adherence to these protocols is non-negotiable for personnel safety.
Q1: What are the primary hazards associated with Hexafluoropropene Oxide (HFPO)?
A1: HFPO presents multiple hazards:
-
Irritation: Causes serious skin and eye irritation.[1]
-
Pressurized Gas: Contains gas under pressure and may explode if heated.[1] Temperatures should never exceed 45°C (113°F).[1][2]
-
Frostbite: Direct contact with the liquefied gas can cause severe cold burns and frostbite.[1]
-
Long-Term Effects: It is a suspected carcinogen and may cause damage to the central nervous system through prolonged or repeated exposure.[1]
Q2: What essential personal protective equipment (PPE) is required for handling HFPO?
A2: A comprehensive PPE strategy is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3][4]
-
Skin Protection: Use fire/flame resistant and impervious clothing. Handle with chemically resistant gloves that have been inspected prior to use.[3][4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If exposure limits are at risk of being exceeded, a full-face respirator with an appropriate cartridge is necessary.[4]
Q3: What are the proper storage and handling conditions for HFPO cylinders?
A3: Proper storage is critical to prevent hazardous situations:
-
Storage Location: Store in a dry, cool, and well-ventilated area, away from direct sunlight.[1][3]
-
Temperature Control: Storage temperature should be maintained below 25°C.[1] Cylinders should never be exposed to temperatures exceeding 50°C.[1]
-
Cylinder Handling: Secure cylinders at all times. Use spark-free tools and earth all lines and equipment to prevent static discharge.[5] Do not cut, drill, or weld on or near containers.[5]
-
Material Compatibility: Storage in stainless steel is recommended. Corrosion by-products in carbon steel containers can catalyze the rearrangement of HFPO.[1][2]
Q4: What should I do in case of an accidental leak or spill?
A4: Follow these emergency procedures:
-
Evacuate: Immediately evacuate personnel to a safe, upwind area.[3]
-
Ventilate: Ensure the area is well-ventilated. For large spills or those in confined spaces, use mechanical ventilation.[2]
-
Stop the Leak: If it is safe to do so, stop the leak. This may involve closing the cylinder valve.[1][2]
-
Containment: Place leaking containers in a well-ventilated area (like an operating exhaust hood) until appropriate packaging is available for disposal.[2]
-
Personal Protection: Do not attempt to intervene without suitable protective equipment.[1]
Section 2: Fundamentals of HFPO Trimerization
The synthesis of the HFPO trimer is achieved through the catalytic anionic oligomerization of HFPO monomer. Understanding this mechanism is key to controlling the reaction outcome. The process is highly sensitive to reaction conditions, where catalysts, solvents, and temperature dictate the selectivity towards the desired trimer over dimers and higher oligomers.[6][7]
The reaction generally proceeds via initiation by a catalyst, followed by propagation where monomer units are added, and finally termination or rearrangement to form the stable trimer.
Diagram 1: General experimental workflow for HFPO trimer synthesis.
Section 3: Optimizing Reaction Parameters (FAQs)
Achieving high yield and selectivity for the HFPO trimer requires careful optimization of several key parameters.
Q5: How does the choice of catalyst affect HFPO trimerization?
A5: The catalyst is arguably the most critical factor. For the oligomerization of HFPO, tertiary diamines (e.g., N,N,N',N'-tetramethylethylenediamine) in aprotic polar solvents have been shown to have high catalytic activity.[7] The catalyst system's activity and selectivity can be further tuned by the specific choice of amine and the potential addition of protonic compounds, which can shift selectivity towards lower oligomers like the dimer.[7]
Q6: Which solvents are recommended for HFPO trimer production?
A6: Polar aprotic solvents are essential. The choice of solvent can dramatically influence the ratio of trimer to dimer. For the related oligomerization of hexafluoropropene (HFP), which provides valuable insights, solvents like N,N-dimethylformamide (DMF) strongly favor trimer formation, while acetonitrile can promote dimer formation.[8][9] For HFPO oligomerization, acetonitrile is commonly used as the solvent for the tertiary diamine catalyst system.[7] The solvent must be anhydrous, as water can interfere with the catalyst.[7]
| Solvent (in HFP Oligomerization) | Predominant Product | Rationale |
| N,N-Dimethylformamide (DMF) | Trimer | Favors the formation of the trimer.[9] |
| Acetonitrile | Dimer | Promotes the formation of the dimer.[8][9] |
| Tetraglyme | Trimer (with CsF) | Forms a host-guest complex with the catalyst, enhancing nucleophilicity.[9][10] |
Table 1: Impact of Solvent Choice on Product Selectivity in HFP Oligomerization.
Q7: What is the optimal temperature range for the reaction?
A7: The optimal temperature for HFPO oligomerization can range from -30°C to +50°C.[7] Lower temperatures within this range tend to favor the formation of higher oligomers (trimer and above) but may decrease the overall conversion rate of the HFPO monomer.[7] Conversely, higher temperatures can increase the reaction rate but may alter the selectivity. Experimental validation is crucial to determine the ideal temperature for your specific catalyst and solvent system.
Q8: Why is the monomer feed rate so important?
A8: A slow, continuous feed of the HFPO monomer is a key strategy for controlling the reaction. A slow feed rate helps manage the reaction exotherm and maintains an optimal monomer concentration, which can be crucial for achieving high selectivity for the trimer over higher oligomers.[6][10]
Section 4: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common problems in a Q&A format.
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Technical Support Center: Minimizing Byproducts in Catalytic Oligomerization of HFP
Technical Support Center: Optimizing Yield and Purity of Isomerically Pure Hexafluoropropylene (HFP) Trimer
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of hexafluoropropylene (HFP) trimer. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile fluorinated compound. HFP trimer (C₉F₁₈) is valued for its high thermal stability, chemical inertness, and unique dielectric properties, making it a critical intermediate for high-performance materials like fluoropolymers, surfactants, and lubricants.[1][2] However, its synthesis via the catalytic oligomerization of HFP monomer often produces a mixture of dimers, higher oligomers, and various structural isomers, presenting significant challenges in achieving high yield and isomeric purity.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these challenges. We will explore the causality behind experimental choices, grounding our recommendations in the fundamental principles of the fluoride-initiated anionic oligomerization mechanism.[5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of HFP trimer in a direct question-and-answer format.
Yield & Selectivity Issues
Q1: My reaction yielded primarily HFP dimer. How can I increase the selectivity for the trimer?
A1: The selectivity between HFP dimer and trimer is highly dependent on the choice of solvent.[4]
-
Underlying Cause: The solvent plays a crucial role in the anionic oligomerization mechanism. Acetonitrile has been shown to promote the formation of the HFP dimer, often with high selectivity.[1] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) strongly favor the formation of the HFP trimer.[1][4][5]
-
Recommended Solution: Switch your reaction solvent to anhydrous DMF. The use of DMF facilitates the reaction pathways that lead to the trimer.[5] Tetraglyme is also an effective solvent, particularly with cesium fluoride, as it can form a host-guest complex that enhances the nucleophilicity of the fluoride ion.[1][4]
Q2: The overall yield of my crude HFP oligomer mixture is low. What are the potential causes and solutions?
A2: Low overall yield can stem from several factors related to catalyst activity, reaction conditions, or impurities.
-
Catalyst Inactivity: The fluoride ion catalyst (e.g., KF, CsF) is the initiator of the polymerization.[5] Its activity can be hindered by:
-
Moisture: Water will poison the catalyst and inhibit the anionic reaction. Ensure your catalyst and solvent are completely anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Low Catalyst Activity: Cesium fluoride (CsF) is generally more active than potassium fluoride (KF) due to the higher nucleophilicity of the "naked" fluoride ion in solution.[5] If using KF, its activity can be significantly enhanced by adding a crown ether (e.g., 18-crown-6), which sequesters the potassium ion and increases the availability of the fluoride anion.[1]
-
-
Suboptimal Temperature: The reaction temperature affects the rate of reaction.[5] For the selective synthesis of certain trimer isomers, a temperature of at least 60°C is recommended.[1][5] If the temperature is too low, the reaction rate may be too slow, leading to low conversion of the HFP monomer.
-
Inefficient Stirring: In a heterogeneous reaction mixture (solid catalyst in a liquid solvent), efficient stirring is crucial to ensure proper contact between the reactants, solvent, and catalyst. Ensure your stirring apparatus is functioning correctly and at an adequate speed (e.g., 400 RPM).[1]
Purity & Isomer Issues
Q3: My final product is a mixture of trimer isomers. How can I improve the selectivity for a single isomer?
A3: Achieving high isomeric purity is a significant challenge and is primarily controlled by the reaction kinetics.
-
Underlying Cause: The oligomerization process can lead to several structural isomers of HFP trimer.[6] The distribution of these isomers is highly dependent on the reaction conditions.[6]
-
Recommended Solution: The most critical factor for controlling isomeric selectivity is the HFP monomer feed rate . A slow, continuous feed of the gaseous HFP monomer is crucial for achieving high selectivity for a specific trimer isomer, such as 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene.[5][7]
-
Protocol Adjustment: Implement a continuous feed rate of less than 30% by weight per hour, based on the total weight of HFP to be fed.[1] This strategy maintains a low concentration of the monomer, which controls the propagation steps and favors specific reaction pathways, leading to a desired trimer isomer constituting at least 70% by weight of the crude product.[1]
-
Q4: I am struggling to separate the trimer isomers using fractional distillation. Is there a better method?
A4: Yes, fractional distillation is generally ineffective for separating HFP trimer isomers.
-
Underlying Cause: The various structural isomers of HFP trimer (C₉F₁₈) have very similar physical properties, including extremely close boiling points.[3] The typical boiling point for the isomeric mixture is a narrow range of 110-115 °C at atmospheric pressure, which makes a clean separation by distillation practically unfeasible.[3]
-
Recommended Solution: Preparative Gas Chromatography (GC) is the recommended method for isolating high-purity individual isomers.[3] Unlike distillation, which relies on boiling point differences, preparative GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[3] This technique has been successfully used to isolate specific HFP trimer isomers.[3][8]
Q5: My purified trimer is contaminated with HFP dimer. How can I remove this impurity?
A5: HFP dimer can be removed effectively by physical or chemical methods.
-
Physical Separation (Fractional Distillation): This is the most straightforward method if the dimer is the primary impurity. There is a significant difference between the boiling points of HFP dimers (approx. 53-61 °C) and trimers (approx. 110-115 °C), allowing for efficient separation. A fractional distillation setup with a high-efficiency column (e.g., a 20-tray Oldershaw column) can be used to remove the lower-boiling dimer.[7]
-
Chemical Separation: For removing trace amounts of dimer or when distillation is not ideal, a chemical method can be employed. This involves:
-
Isomerization: Heating the mixture to convert kinetic dimer isomers to the more reactive thermodynamic isomer.[9]
-
Adduct Formation: Introducing a tertiary amine, which selectively reacts with the thermodynamic dimer to form a non-volatile, high-boiling point adduct.[9]
-
Distillation: The desired HFP trimer can then be easily distilled away from the non-volatile dimer-amine adduct.
-
Frequently Asked Questions (FAQs)
What is the core mechanism of HFP trimerization? The trimerization of HFP is predominantly carried out via a fluoride-initiated anionic oligomerization.[5] The process involves three key stages:
-
Initiation: A fluoride ion (F⁻) from a catalyst like CsF or KF acts as a nucleophile, attacking an HFP monomer to form a reactive perfluorinated carbanion.[5]
-
Propagation: This carbanion then attacks subsequent HFP monomers, extending the chain.
-
Termination/Rearrangement: The growing chain undergoes intramolecular rearrangement and fluoride elimination to form the stable trimer product.[5]
Caption: Fluoride-initiated anionic oligomerization of HFP.
Which analytical techniques are essential for characterizing the product? To determine yield and isomeric purity, a combination of techniques is required:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the individual isomers of HFP trimer and quantifying the relative abundance of dimers and other oligomers.[6]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This is a highly specific and quantitative technique for analyzing fluorinated compounds. It is crucial for structural confirmation of the isomers and for obtaining accurate quantitative data on the isomeric composition of the final product.[4][6][7]
What are the key safety precautions for handling hexafluoropropylene (HFP)? HFP is a liquefied, compressed gas that requires careful handling in a well-ventilated area.[10][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[10][12]
-
Handling: Use non-sparking tools and prevent fire caused by electrostatic discharge.[10] Cylinders should be securely chained.[11] Avoid breathing vapors.[13]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[10][14]
-
Emergency: Ensure emergency eye wash fountains and safety showers are available.[13] In case of fire, containers may explode when heated; use water spray to keep them cool.[12]
Data Summary Tables
Table 1: Influence of Solvent on HFP Oligomerization Product Selectivity
| Solvent | Predominant Product | Rationale | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | HFP Trimer | Polar aprotic solvent that favors trimer formation pathways. | [5],[1],[4] |
| Acetonitrile | HFP Dimer | Promotes the formation of the dimer, often with high selectivity. |[1],[4] |
Table 2: Physical Properties of HFP Oligomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| HFP Dimer | C₆F₁₂ | 300.05 | 53 - 61 |
| HFP Trimer | C₉F₁₈ | 450.07 | 110 - 115 |
Note: Boiling point ranges account for different isomers. (Source:)
Table 3: Example Composition of a Crude HFP Trimer Product
| Component | Molecular Weight ( g/mol ) | Weight % in Crude Product | Selectivity among Trimer Isomers (%) |
|---|---|---|---|
| HFP Trimer (Isomer 1*) | 450 | 85.58 | 97.7 |
| HFP Trimer (Isomer 2) | 450 | 1.15 | 1.3 |
| HFP Trimer (Isomer 3) | 450 | 0.88 | 1.0 |
| HFP Dimer | 300 | 0.55 | - |
| Other Components | - | 11.84 | - |
*Isomer 1 refers to 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene. (Source: Adapted from[5],[7])
Experimental Protocols & Workflows
Protocol 1: Selective Synthesis of an HFP Trimer Isomer
This protocol is adapted from literature for the selective synthesis of 1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hept-3-ene.[5][7]
Objective: To synthesize HFP trimer with high selectivity for a specific isomer.
Materials:
-
High-pressure reactor (e.g., Parr reactor) with stirrer, temperature control, and gas inlet/outlet.[1]
-
Hexafluoropropylene (HFP) monomer.[5]
-
Cesium fluoride (CsF), anhydrous.[5]
-
N,N-Dimethylformamide (DMF), anhydrous.[5]
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Reactor Preparation: Charge the high-pressure reactor with anhydrous cesium fluoride and anhydrous DMF.
-
Inerting: Seal the reactor and purge the atmosphere with an inert gas to remove air and moisture.[5]
-
Heating: Heat the reactor to the desired reaction temperature (e.g., ≥ 60°C) with constant stirring.[1][5]
-
HFP Feed: Continuously feed HFP monomer into the reactor at a controlled, slow rate (e.g., <30% by weight per hour based on the total weight of HFP to be fed).[1][5]
-
Reaction: Allow the reaction to proceed for a specified period under constant stirring.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.[5]
-
Isolation: Isolate the crude fluorochemical product. This can be achieved by filtering the mixture to remove the solid catalyst, followed by separating the lower fluorinated product layer.[1][5]
-
Analysis: Analyze the crude product by GC-MS and ¹⁹F NMR to determine the yield and isomeric distribution.[5]
Caption: General experimental workflow for HFP trimer synthesis.
Protocol 2: Purification by Fractional Distillation
Objective: To remove HFP dimers and other low-boiling impurities from the crude trimer product.
Materials:
-
Crude HFP trimer mixture.
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or Oldershaw).[1][7]
-
Heating mantle, condenser, and collection flasks.
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Charging: Charge the distillation flask with the crude HFP trimer product.
-
Distillation: Gently heat the flask. Collect the fractions based on the head temperature.
-
Fore-run: Collect the initial, low-boiling fraction, which will primarily contain HFP dimer (boiling point ~53-61 °C).
-
Heart Cut: Collect the main product fraction corresponding to the boiling point of the HFP trimer (110-115 °C at atmospheric pressure).[3]
-
-
Analysis: Analyze the collected main fraction by GC-MS to confirm the removal of the dimer and assess the isomeric purity.[1]
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for HFP trimer synthesis.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis Mechanism of Hexafluoropropene Trimer.
- BenchChem. (n.d.). A Technical Guide to Optimizing the Synthesis of Hexafluoropropene Trimer.
- BenchChem. (n.d.). Navigating the Labyrinth of Isomers: A Technical Guide to the Purification of Hexafluoropropene Trimer.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Hexafluoropropene Trimer: Synthesis and Properties.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Isomeric Composition Analysis of Commercial Hexafluoropropylene (HFP) Trimer.
- ChemicalBook. (n.d.). Hexafluoropropylene - Safety Data Sheet.
- BenchChem. (n.d.). Isolating Hexafluoropropene Trimers: A Technical Guide to Dimer Removal.
- HaloPolymer Trading Inc. (n.d.). HEXAFLUOROPROPENE.
- New Jersey Department of Health. (n.d.). Hazard Summary: HEXAFLUOROPROPYLENE.
- Synquest Labs. (n.d.). Hexafluoropropene Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Trimers of hexafluoropropene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Fluorine Chemistry: Sustainable Processes for Hexafluoropropene Trimer.
-
Ahmed, N., et al. (2019). Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. Analytica Chimica Acta. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hexafluoropropene Trimer: Properties, Synthesis, Applications, and Safety in Advanced Materials.
-
European Patent Office. (2024). A METHOD FOR SELECTIVELY MAKING HFP-TRIMER - EP 3601470 B1. Retrieved from [Link]
- Fluorine notes. (n.d.). Identification method of hexafluoroprylene dimers and trimers by 19 F NMR.
- Google Patents. (n.d.). US6774270B1 - Method of removing hexafluoropropylene dimers.
Sources
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- 14. chemos.de [chemos.de]
Navigating the Degradation Pathways of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA): A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding HFPO-TA and its Degradation
Hexafluoropropylene oxide trimer acid (HFPO-TA) is a complex perfluoroalkyl ether carboxylic acid. Its robust chemical structure, characterized by strong carbon-fluorine bonds, makes it resistant to natural degradation processes. However, under specific laboratory conditions, HFPO-TA can be broken down. The primary degradation pathways investigated to date include photodegradation, thermal degradation, and catalytic degradation. A key aspect of studying these pathways is the identification and quantification of its breakdown products, which are often shorter-chain PFAS compounds.
Section 2: Core Degradation Pathways and Mechanisms
Photodegradation
Mechanism: The photodegradation of HFPO-TA in aqueous solutions is primarily initiated by the generation of reducing active species, such as hydrated electrons and active hydrogen atoms, upon UV irradiation.[1][2] These reactive species attack the ether linkages or the carboxylic acid group of the HFPO-TA molecule, leading to its breakdown.
Primary Degradation Products:
-
Hexafluoropropylene oxide dimer acid (HFPO-DA)
-
Perfluoropropionic acid (PFA)
Experimental Observations:
-
After 72 hours of UV irradiation in an aqueous solution, a 75% degradation ratio and a 25% defluorination ratio have been observed under ambient conditions.[2][3]
-
Anaerobic conditions can enhance the degradation rate.[4]
Thermal Degradation
Mechanism: Thermal decomposition of HFPO-TA involves the cleavage of its carbon-oxygen (C-O) and carbon-carbon (C-C) bonds at elevated temperatures. The presence of a catalyst, such as granular activated carbon (GAC), can significantly lower the temperature required for degradation and influence the pathway.[5]
Primary Degradation Products:
-
HFPO-DA
-
Trifluoroacetic acid (TFA)
-
Perfluoropropionic acid (PFPrA)[5]
Experimental Observations:
-
In the presence of GAC, the ether group of HFPO-TA near the carboxyl group is preferentially cleaved at temperatures as low as 120°C.[5]
Microbial Degradation
While research on the microbial degradation of HFPO-TA is limited, studies on its structural analog, HFPO-DA, have shown that aerobic microbial degradation is possible in soils with a history of contamination from fluorochemical plants.[1] This suggests that specific microbial consortia may possess the enzymatic machinery to break down the ether linkages and defluorinate the molecule.
Potential Degradation Pathways (inferred from HFPO-DA studies):
-
Defluorination
-
Hydroxyl oxidation
-
Hydrolysis
-
C-C bond cleavage[1]
Identified Microbial Genera (from HFPO-DA studies):
-
Gordonia
-
Megasphaera
-
Streptomyces[1]
Section 3: Experimental Protocols and Workflows
Protocol for Photodegradation of HFPO-TA in Aqueous Solution
This protocol outlines a general procedure for investigating the photodegradation of HFPO-TA under UV irradiation.
Materials:
-
HFPO-TA standard
-
Ultrapure water
-
Quartz reaction vessel
-
High-pressure mercury lamp (e.g., 500W)
-
Magnetic stirrer and stir bar
-
pH meter
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Reaction Solution: Prepare a stock solution of HFPO-TA in ultrapure water at a known concentration (e.g., 10 mg/L).
-
Set up the Reactor: Place a specific volume of the HFPO-TA solution into the quartz reaction vessel. Add a magnetic stir bar.
-
Control Reaction Atmosphere (Optional): For anaerobic conditions, purge the solution with nitrogen gas for 30 minutes before sealing the vessel.[3] For ambient conditions, leave the vessel open to the air.
-
Initiate Photoreaction: Position the high-pressure mercury lamp at a fixed distance from the reactor. Turn on the lamp to start the irradiation.
-
Maintain Constant Conditions: Ensure continuous stirring throughout the experiment. Monitor and adjust the pH if necessary.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots of the reaction solution using a syringe.
-
Sample Preparation for Analysis: Immediately filter the collected samples through a 0.22 µm PTFE filter to remove any particulates.
-
LC-MS/MS Analysis: Analyze the filtered samples for the concentration of HFPO-TA and its degradation products.
Workflow for Photodegradation Experiment
Caption: Workflow for a typical HFPO-TA photodegradation experiment.
Section 4: Analytical Methodology: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of HFPO-TA and its degradation products due to its high sensitivity and selectivity.[6] EPA Method 533 provides a validated procedure for the analysis of a range of PFAS, including compounds structurally similar to HFPO-TA, in drinking water.[7][8]
Sample Preparation for LC-MS/MS Analysis
Solid-phase extraction (SPE) is a common technique for pre-concentrating analytes from aqueous samples and removing matrix interferences.
General SPE Procedure (adapted from EPA Method 533):
-
Condition the SPE Cartridge: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.
-
Load the Sample: Pass the aqueous sample through the conditioned SPE cartridge at a controlled flow rate.
-
Wash the Cartridge: Wash the cartridge with a buffer solution (e.g., ammonium acetate) to remove interferences.
-
Elute the Analytes: Elute the retained HFPO-TA and its degradation products with a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
Concentrate the Eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 80:20 methanol:water) for LC-MS/MS analysis.[9]
LC-MS/MS Instrumentation and Parameters
Typical LC-MS/MS Setup:
-
Liquid Chromatograph: A binary pump system capable of delivering accurate gradients.
-
Analytical Column: A C18 reversed-phase column is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Parameter | Typical Setting |
| LC Mobile Phase A | Ammonium acetate in water |
| LC Mobile Phase B | Methanol |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Ionization Mode | Negative ESI |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte |
Table 1: General LC-MS/MS parameters for HFPO-TA analysis.
Section 5: Troubleshooting Guide
This section addresses common issues encountered during the analysis of HFPO-TA and its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening) | - Inappropriate mobile phase composition.- Column contamination or degradation.- High concentration of organic solvent in the sample diluent.[10] | - Optimize mobile phase pH and organic content.- Flush the column or replace if necessary.- Ensure the sample diluent is compatible with the initial mobile phase conditions. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components.- Inefficient ionization.- Incorrect MS settings. | - Improve sample cleanup to remove interfering matrix components.- Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).- Verify and optimize MRM transitions and collision energies. |
| High Background Contamination | - Contamination from labware, solvents, or the LC system itself (e.g., PTFE tubing).[6][11] | - Use PFAS-free labware (e.g., polypropylene).- Use high-purity solvents.- Install a delay column in the LC system to separate background PFAS from the analytical peak.[10] |
| Inconsistent Results / Poor Reproducibility | - Inconsistent sample preparation.- Analyte degradation in the sample or extract.- Fluctuations in instrument performance. | - Standardize the sample preparation workflow.- Investigate analyte stability and use appropriate storage conditions.- Regularly perform system suitability tests and calibration checks. |
Section 6: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should look for when studying HFPO-TA degradation?
A1: The most commonly reported degradation products are shorter-chain perfluoroalkyl substances, including hexafluoropropylene oxide dimer acid (HFPO-DA), perfluoropropionic acid (PFA), and trifluoroacetic acid (TFA).[2][3][5]
Q2: How can I confirm the identity of the degradation products?
A2: The most reliable method is to compare the retention time and mass spectral data (MRM transitions and ion ratios) of the suspected degradation products in your samples with those of certified analytical standards.
Q3: I am observing significant background levels of PFAS in my blank samples. What should I do?
A3: High background is a common challenge in PFAS analysis. First, systematically check all potential sources of contamination, including your water, solvents, sample containers, and any components in your LC system that may contain fluoropolymers.[6][11] Using PFAS-free labware and installing a delay column are effective strategies to mitigate this issue.[10]
Q4: My peak shapes for early-eluting degradation products are poor. How can I improve them?
A4: Poor peak shape for early-eluting compounds is often caused by a mismatch between the sample solvent and the initial mobile phase conditions.[10] Try to reconstitute your final extract in a solvent with a lower organic content, closer to the starting conditions of your LC gradient.
Q5: Is there evidence of HFPO-TA biodegradation?
A5: Direct evidence for the microbial degradation of HFPO-TA is currently scarce. However, studies on the closely related HFPO-DA have demonstrated that aerobic biodegradation can occur in specific environments.[1] This suggests that investigating microbial degradation of HFPO-TA is a worthwhile area of research.
Section 7: Degradation Pathway Diagrams
Photodegradation Pathway of HFPO-TA
Caption: Proposed photodegradation pathway of HFPO-TA.
Thermal Degradation Pathway of HFPO-TA (Catalytic)
Caption: Catalytic thermal degradation pathway of HFPO-TA.
References
-
First evidence of aerobic microbial degradation of HFPO-DA in soils adjacent to fluorochemical plant: Degradation pathways, and potential functional genes and hosts. (2025). Journal of Hazardous Materials. [Link]
-
Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. (2020). Journal of Environmental Sciences. [Link]
-
Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. (2022). Spectroscopy Europe. [Link]
-
Solutions for an Efficient Analysis of PFAS. Shimadzu. [Link]
-
Dose-Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (HFPO-TeA). (2023). US EPA. [Link]
-
Handbook of Analysis Procedures for EPA method 533. LabRulez LCMS. [Link]
-
A possible degradation pathway of HFPO-TA under UV irradiation. ResearchGate. [Link]
-
Degradation (a) and defluorination (b) of HFPO-TA in different reaction atmosphere under UV irradiation. (Experimental conditions). ResearchGate. [Link]
-
Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025). LCGC North America. [Link]
-
Addressing challenges when implementing PFAS LC MS analysis methods for water samples. (2025). YouTube. [Link]
-
Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. (2025). ACS ES&T Water. [Link]
-
Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst. Taylor & Francis Online. [Link]
-
EPA Method 533 for Analysis of Per/Polyfluoroalkyl Substances in Drinking Water Using Agilent 6470 Triple Quadrupole LC/MS. (2020). Agilent Technologies. [Link]
-
Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. US EPA. [Link]
-
How to demonstrate low background contamination for PFAS testing. (2023). Biotage. [Link]
-
Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phas. US EPA. [Link]
-
Fate of Hexafluoropropylene Oxide Dimer Acid in Sediments of the Cape Fear River Estuary, North Carolina. ACS ES&T Water. [Link]
-
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. PubMed Central. [Link]
-
Influence of aqueous constituents on hexafluoropropylene oxide trimer acid (HFPO-TA) defluorination by UV/sulfite/iodide system. (2024). Water Science & Technology. [Link]
-
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. ResearchGate. [Link]
-
Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. (2025). Environmental Science & Technology. [Link]
-
Absorption and Tissue Distribution of Environmental Pollutant HFPO-DA, and Its Effect on Hepatic Lipid Metabolism Reprogramming in Mice. (2025). PubMed Central. [Link]
-
Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA). (2023). MDPI. [Link]
-
Half-life (t 1/2 ) and degradation kinetic constants (k) values for... ResearchGate. [Link]
-
Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Poro. UND Scholarly Commons. [Link]
-
Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. (2020). PubMed. [Link]
-
Catalytic Degradation of Hexafluoropropylene Oxide Trimeric Acid during the Hydrothermal Regeneration of Spent Activated Carbon. (2024). ACS ES&T Engineering. [Link]
-
Impact of a hexafluoropropylene oxide trimer acid (HFPO-TA) exposure on impairing the gut microbiota in mice. (2022). PubMed. [Link]
-
LCMS Troubleshooting Tips. Shimadzu Scientific Instruments. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioProcess International. [Link]
-
Proposed oxidative degradation pathway of HFPO-DA through determination of intermediates using LC-MS analysis. ResearchGate. [Link]
-
New insights into the degradation mechanism and risk assessment of HFPO-DA by advanced oxidation processes based on activated persulfate in aqueous solutions. (2023). PubMed. [Link]
-
Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. PubMed Central. [Link]
-
Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. PFAS Central. [Link]
-
Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA). PubMed Central. [Link]
-
The impacts of different pH to degradation (a) and defluorination (b)... ResearchGate. [Link]
-
Title: Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. ResearchGate. [Link]
-
Degradation Kinetics of Common Odorants Emitted from WWTPs: A Methodological Approach for Estimating Half-Life Through Reactions with Hydroxyl Radicals. MDPI. [Link]
-
Removal of HFPO-DA (GenX) from aqueous solutions: A mini-review. ResearchGate. [Link]
-
Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies. PubMed Central. [Link]
-
Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA). ResearchGate. [Link]
-
Ultrasonic degradation of GenX (HFPO-DA) - Performance comparison to PFOA and PFOS at high frequencies. EarthArXiv. [Link]
Sources
- 1. First evidence of aerobic microbial degradation of HFPO-DA in soils adjacent to fluorochemical plant: Degradation pathways, and potential functional genes and hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
- 11. shimadzu.com [shimadzu.com]
Technical Support Center: Troubleshooting HFPO-TA Degradation in Aqueous Solutions
Welcome to the technical support center for Hexafluoropropylene Oxide Trimer Acid (HFPO-TA). This resource is designed for researchers, scientists, and drug development professionals who are utilizing HFPO-TA in their experiments. As a novel per- and polyfluoroalkyl substance (PFAS), understanding its stability and potential degradation in aqueous solutions is critical for generating reliable and reproducible data.
This guide is structured to provide direct answers to common questions and to troubleshoot specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems grounded in scientific literature.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of HFPO-TA in aqueous solutions.
Q1: What is HFPO-TA and why is its stability in aqueous solutions a concern?
Hexafluoropropylene Oxide Trimer Acid (HFPO-TA) is a short-chain perfluoroether carboxylic acid used as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA).[1][2] While designed for greater degradability in the environment, this property can also translate to unintended degradation during laboratory experiments, leading to inaccurate results.[3] Its stability is influenced by factors such as pH, temperature, and exposure to light.[4][5]
Q2: What are the primary degradation products of HFPO-TA in aqueous solutions?
Under various degradation conditions, HFPO-TA primarily breaks down into shorter-chain perfluorinated compounds. The most commonly identified degradation products include:
-
Hexafluoropropylene oxide dimer acid (HFPO-DA)
-
Perfluoropropionic acid (PFPrA)
The initial step in many degradation pathways is the cleavage of the ether bond near the carboxylic acid group.[2][6]
Q3: How stable is HFPO-TA in common laboratory solvents?
While HFPO-TA is generally stable in pure water under controlled conditions, its stability in organic solvents can be a concern. For instance, the related compound HFPO-DA has been shown to degrade in aprotic polar solvents like dimethyl sulfoxide (DMSO), acetone, and acetonitrile, with half-lives on the order of hours.[7] This is a critical consideration when preparing stock solutions for in vitro toxicological studies.[7][8] It is recommended to use aqueous-based stock solutions whenever possible or to prepare organic stock solutions fresh before each experiment.
Q4: What analytical methods are recommended for quantifying HFPO-TA and its degradation products?
The gold standard for the sensitive and selective quantification of HFPO-TA and its degradation products is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[9][10] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed specific methods, such as EPA Method 533 and 537.1, for the analysis of emerging contaminants like HFPO-DA in drinking water, which can be adapted for HFPO-TA.[9][11] High-resolution mass spectrometry (HRMS) is also valuable for identifying unknown degradation products.[9]
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My HFPO-TA concentration is decreasing in my aqueous stock solution over time.
Potential Cause 1: Photodegradation
HFPO-TA is susceptible to degradation when exposed to UV light.[1][4] Even ambient laboratory lighting can contribute to a slow decline in concentration over extended periods. The primary mechanism of photodegradation involves reductive species generated from water splitting, such as hydrated electrons and active hydrogen atoms.[1][4]
-
Solution:
-
Protect from Light: Store stock solutions in amber glass vials or wrap containers in aluminum foil.
-
Minimize Exposure: During experiments, minimize the exposure of your solutions to direct light.
-
Conduct a Control Experiment: Prepare a control solution and keep it in the dark while your experimental samples are exposed to light. Analyze both to determine if photodegradation is the cause of the concentration decrease.
-
Potential Cause 2: Incompatible pH
The pH of your aqueous solution can influence the stability of HFPO-TA. While some studies show stability across a range of pH values during photodegradation experiments, extreme pH values could potentially catalyze hydrolysis over longer storage periods.[4][5]
-
Solution:
-
Buffer your Solution: Prepare your stock solutions in a buffered system (e.g., phosphate-buffered saline) at a neutral pH (around 7.0-7.4).
-
Verify pH: Always measure and record the pH of your stock solutions after preparation.
-
Fresh Preparation: For critical experiments, prepare fresh stock solutions to avoid any potential long-term pH-related degradation.
-
Potential Cause 3: Microbial Degradation
While less documented for HFPO-TA specifically, microbial activity in non-sterile aqueous solutions can be a source of compound degradation over time.
-
Solution:
-
Sterilize your Solution: Prepare stock solutions using sterile water and filter-sterilize the final solution through a 0.22 µm filter.
-
Refrigerate: Store stock solutions at 4°C to slow down any potential microbial growth. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Issue 2: I am observing unexpected peaks in my LC-MS/MS analysis.
Potential Cause 1: Formation of Degradation Products
The appearance of new peaks in your chromatogram likely indicates the formation of HFPO-TA degradation products. As mentioned, these are typically shorter-chain PFAS such as HFPO-DA, PFPrA, and TFA.[2][4][6]
-
Solution:
-
Confirm Identity: If you have analytical standards for the expected degradation products, you can confirm their identity by comparing retention times and mass transitions.
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements to help elucidate the structure of unknown peaks.[9]
-
Review Experimental Conditions: Investigate your experimental setup for potential causes of degradation as outlined in Issue 1 (light exposure, pH, temperature).
-
Potential Cause 2: In-source Fragmentation
Some PFAS, including HFPO-derivatives, can be prone to in-source fragmentation during mass spectrometry analysis.[9][10] This can lead to the appearance of fragments that may be mistaken for degradation products.
-
Solution:
-
Optimize MS Parameters: Carefully optimize the cone voltage and other source parameters to minimize in-source fragmentation while maintaining adequate sensitivity for the parent ion.
-
Consult Literature: Review published analytical methods for HFPO-TA and related compounds for recommended MS settings.[10]
-
Issue 3: My experimental results are inconsistent, especially in cell-based assays.
Potential Cause: Degradation in Culture Media
Cell culture media are complex aqueous solutions containing salts, amino acids, vitamins, and potentially reactive components. Over the course of an experiment (24-72 hours), HFPO-TA may degrade, leading to a decrease in the effective concentration and inconsistent biological effects.
-
Solution:
-
Time-Course Analysis: Analyze the concentration of HFPO-TA in your cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) in the absence of cells to determine its stability under your specific incubation conditions.
-
Renew Exposure Media: For longer-term experiments, consider renewing the exposure media periodically (e.g., every 24 hours) to maintain a more consistent concentration of HFPO-TA.
-
Consider Matrix Effects: The presence of proteins and other components in the media can affect the stability and bioavailability of HFPO-TA.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Aqueous HFPO-TA Stock Solutions
-
Materials: HFPO-TA analytical standard, sterile buffered solution (e.g., PBS, pH 7.4), sterile 0.22 µm syringe filter, amber glass vials.
-
Procedure: a. Accurately weigh the HFPO-TA standard. b. Dissolve in the sterile buffered solution to the desired concentration. c. Vortex briefly to ensure complete dissolution. d. Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile amber glass vial. e. Store at 4°C for short-term use (up to one week) or aliquot and store at -20°C or -80°C for long-term storage. f. Always verify the concentration of a new stock solution via LC-MS/MS.
Protocol 2: Quantification of HFPO-TA by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem quadrupole mass spectrometer (QqQ).[10]
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).[12]
-
Mobile Phase A: Water with a suitable modifier (e.g., 20 mM ammonium acetate).
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate HFPO-TA from potential interferences and degradation products.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the parent compound and any targeted degradation products. One transition is for quantification, and the other for confirmation.
-
-
Quantification: Use a calibration curve prepared with certified analytical standards. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and instrument variability.
Data and Pathway Visualizations
Table 1: Summary of Key Factors Influencing HFPO-TA Stability in Aqueous Solutions
| Factor | Influence on Stability | Recommended Mitigation |
| UV Light | Induces photodegradation.[1] | Store solutions in amber vials; minimize light exposure during experiments. |
| pH | Extreme pH may promote hydrolysis. | Use buffered solutions at a neutral pH. |
| Temperature | Higher temperatures can accelerate degradation.[13][14] | Store solutions at 4°C or frozen; avoid unnecessary heating. |
| Aqueous Matrix | Constituents like humic acid can affect degradation rates.[4] | Use purified water for stock solutions; be aware of matrix effects in complex media. |
| Organic Solvents | Aprotic polar solvents (e.g., DMSO) can cause rapid degradation.[7] | Prioritize aqueous solutions; if organic solvents are necessary, prepare fresh. |
Diagram 1: Simplified Photodegradation Pathway of HFPO-TA
Caption: A logical workflow for troubleshooting HFPO-TA instability in stock solutions.
References
-
Title: Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation Source: Journal of Environmental Sciences URL: [Link]
-
Title: Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation Source: PubMed URL: [Link]
-
Title: Degradation (a) and defluorination (b) of HFPO-TA in different reaction atmosphere under UV irradiation. (Experimental conditions Source: ResearchGate URL: [Link]
-
Title: A possible degradation pathway of HFPO-TA under UV irradiation. Source: ResearchGate URL: [Link]
-
Title: Analytical Frontiers: Methods for Detecting Hexafluoropropene Trimer and Its Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Influence of aqueous constituents on hexafluoropropylene oxide trimer acid (HFPO-TA) defluorination by UV/sulfite/iodide system Source: Water Science & Technology URL: [Link]
-
Title: New insights into the degradation mechanism and risk assessment of HFPO-DA by advanced oxidation processes based on activated persulfate in aqueous solutions Source: PubMed URL: [Link]
-
Title: Catalytic Degradation of Hexafluoropropylene Oxide Trimeric Acid during the Hydrothermal Regeneration of Spent Activated Carbon Source: ACS ES&T Engineering URL: [Link]
-
Title: The impacts of different pH to degradation (a) and defluorination (b)... Source: ResearchGate URL: [Link]
-
Title: Deeper Defluorination and Mineralization of a Novel PFECA (C7 HFPO-TA) in Vacuum UV/Sulfite: Unique Mechanism of H/OCF3 Exchange Source: Environmental Science & Technology URL: [Link]
-
Title: Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels Source: PMC - NIH URL: [Link]
-
Title: (PDF) Influence of aqueous constituents on hexafluoropropylene oxide trimer acid (HFPO-TA) defluorination by UV/sulfite/iodide system Source: ResearchGate URL: [Link]
-
Title: Influence of aqueous constituents on hexafluoropropylene oxide trimer acid (HFPO-TA) defluorination by UV/sulfite/iodide system Source: R Discovery URL: [Link]
-
Title: PFAS Analytical Methods Development and Sampling Research Source: US EPA URL: [Link]
-
Title: Chapter 9: Degradation of Per- and Polyfluoroalkyl Substances (PFAS) Through Advanced Oxidation Processes Source: Books - Royal Society of Chemistry URL: [Link]
-
Title: Update on PFAS Analytical Methods Source: National Association of Clean Water Agencies URL: [Link]
-
Title: Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions Source: ResearchGate URL: [Link]
-
Title: Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks Source: Environmental Science & Technology URL: [Link]
-
Title: RNA-sequencing analysis reveals the hepatotoxic mechanism of perfluoroalkyl alternatives, HFPO2 and HFPO4, following exposure in mice Source: ResearchGate URL: [Link]
-
Title: Stability of (a) HFPO−DA and (b) PFO4DA in water, methanol, isopropyl alcohol... Source: ResearchGate URL: [Link]
-
Title: Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels Source: ResearchGate URL: [Link]
-
Title: Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA) Source: PMC - PubMed Central URL: [Link]
-
Title: Oral exposure to a hexafluoropropylene oxide trimer acid (HFPO-TA) disrupts mitochondrial function and biogenesis in mice Source: PubMed URL: [Link]
-
Title: Hepatotoxic Effects of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA), A Novel Perfluorooctanoic Acid (PFOA) Alternative, on Mice Source: PubMed URL: [Link]
-
Title: Thermal-Oxidative Pretreatment and Evaluation of Poly(Hexafluoropropene Oxide) Fluids Source: NASA Technical Reports Server URL: [Link]
-
Title: Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances Source: PMC - NIH URL: [Link]
-
Title: Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids Source: Environmental Science & Technology URL: [Link]
-
Title: Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models Source: Environmental Science & Technology URL: [Link]
-
Title: Solvent Suitability for HFPO-DA (“GenX” Parent Acid) in Toxicological Studies Source: PMC - NIH URL: [Link]
-
Title: A view of potential aquatic environmental risks of hexafluoropropylene oxide trimer acid (HFPO-TA): bioconcentration, toxicity and criteria Source: ResearchGate URL: [Link]
Sources
- 1. Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. Dose Response, Dosimetric, and Metabolic Evaluations of Replacement PFAS Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) Acid (HFPO-TeA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. iwaponline.com [iwaponline.com]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Industrial Scale HFPO Trimer Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of Hexafluoropropylene Oxide (HFPO) Trimer. It provides in-depth troubleshooting guidance, frequently asked questions, and optimized protocols to enhance process efficiency, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding HFPO trimer synthesis.
Q1: What is the primary synthesis mechanism for HFPO trimer?
A1: The industrial synthesis of HFPO trimer is predominantly achieved through the fluoride-initiated anionic oligomerization of hexafluoropropene (HFP).[1] This process involves a nucleophilic attack by a fluoride ion on the HFP monomer, initiating a chain reaction that forms dimers, trimers, and higher-order oligomers.[1][2]
Q2: What are the common catalysts and solvents used in this process?
A2: Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most effective catalysts for HFP oligomerization.[3] The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which facilitate the dissolution of the catalyst and stabilize the anionic intermediates.[3]
Q3: What are the main products and byproducts of the reaction?
A3: The primary product is the desired HFPO trimer (C₉F₁₈O₃).[4][5] However, the reaction can also yield a mixture of other products, including HFPO dimer, tetramer, and other higher oligomers.[3][6] The distribution of these products is highly dependent on the reaction conditions.[1]
Q4: Why is process control so critical in HFPO trimer synthesis?
A4: Precise control over reaction parameters is crucial for maximizing the yield and selectivity of the desired trimer isomer.[1][3] Factors such as temperature, pressure, monomer feed rate, and catalyst concentration directly influence the reaction kinetics and the final product distribution.[3]
Q5: What are the primary applications of HFPO trimer?
A5: HFPO trimer and its derivatives are valuable intermediates in the synthesis of various high-performance materials. These include fluoropolymers, specialized surfactants, lubricants, and heat transfer fluids, prized for their high thermal stability and chemical inertness.[1][3][4]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during industrial-scale HFPO trimer synthesis.
Issue 1: Low Trimer Yield
A common challenge in HFPO trimer synthesis is achieving a high yield of the desired product while minimizing the formation of byproducts.
Potential Causes & Solutions:
-
Suboptimal Catalyst Activity:
-
Cause: The catalyst (e.g., KF) may be insufficiently dry, reducing its nucleophilicity. Moisture can quench the anionic intermediates, terminating the oligomerization process.
-
Solution: Ensure the catalyst is thoroughly dried before use. Consider using techniques like vacuum drying or spray drying to achieve an anhydrous state.[3]
-
-
Incorrect Monomer Feed Rate:
-
Cause: A rapid feed rate can lead to localized high concentrations of the monomer, favoring the formation of lower oligomers like the dimer.[3]
-
Solution: Implement a slow, continuous feed of the HFP monomer. A feed rate of less than 30% by weight per hour is recommended to maintain an optimal monomer concentration and manage the reaction exotherm.[3]
-
-
Inadequate Temperature Control:
-
Cause: The reaction is highly sensitive to temperature. Low temperatures can slow down the reaction rate, while excessively high temperatures can promote the formation of undesired isomers or byproducts.[2]
-
Solution: Maintain a constant and optimized reaction temperature. The ideal temperature range is typically between 60-80°C, but this may vary depending on the specific catalyst and solvent system used.[3]
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting decision tree for low HFPO trimer yield.
Issue 2: Poor Selectivity (High Dimer Formation)
Achieving high selectivity for the trimer over the dimer is crucial for process efficiency and downstream purification.
Potential Causes & Solutions:
-
High Monomer Concentration:
-
Cause: As mentioned previously, a high local concentration of the HFP monomer favors the formation of the dimer.
-
Solution: A slow, controlled monomer feed is the most effective strategy to enhance trimer selectivity. This maintains a low steady-state concentration of the monomer, promoting further reaction of the dimer to form the trimer.[3]
-
-
Solvent Polarity:
-
Cause: The polarity of the solvent influences the stability of the anionic intermediates. Less polar solvents may not effectively solvate the growing polymer chain, potentially leading to premature termination or favoring dimer formation.
-
Solution: Utilize highly polar aprotic solvents like DMF or diglyme. These solvents effectively solvate the fluoride ion and the growing perfluoroalkoxide chains, facilitating the propagation to the trimer.[3]
-
Factors Influencing Trimer vs. Dimer Selectivity:
Caption: Key factors influencing HFPO trimer vs. dimer selectivity.
Issue 3: Product Contamination & Purification Challenges
The final product must meet stringent purity specifications, which can be challenging due to the presence of isomers and residual starting materials.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: If the reaction is not allowed to proceed to completion, unreacted HFP monomer and lower oligomers will contaminate the crude product.
-
Solution: Monitor the reaction progress using in-situ analytical techniques (e.g., FTIR) to ensure completion. Allow for sufficient reaction time under optimal conditions.
-
-
Inefficient Purification:
-
Cause: The boiling points of the trimer and its isomers, as well as the tetramer, can be close, making separation by distillation difficult.
-
Solution: Employ fractional distillation with a high-efficiency column (i.e., a high number of theoretical plates). The distillation should be performed under atmospheric or reduced pressure to optimize separation.[3] The fraction boiling at approximately 110-115°C at atmospheric pressure corresponds to the HFPO trimer.[3]
-
Part 3: Experimental Protocols & Data
This section provides a generalized protocol for HFPO trimer synthesis and a table summarizing key reaction parameters.
Optimized Protocol for HFPO Trimer Synthesis
-
Catalyst and Reactor Preparation:
-
Thoroughly dry the catalyst (e.g., potassium fluoride) under vacuum at an elevated temperature to remove any residual moisture.
-
Assemble a pressure reactor equipped with a stirrer, thermocouple, pressure gauge, and monomer inlet. Ensure the reactor is clean and dry to prevent side reactions.[3]
-
-
Reaction Setup:
-
Charge the reactor with the anhydrous catalyst and the polar aprotic solvent (e.g., DMF).
-
Seal the reactor and purge with an inert gas, such as nitrogen, to remove air and moisture.
-
Heat the stirred mixture to the desired reaction temperature (e.g., 70°C).
-
-
Monomer Feed:
-
Once the desired temperature is reached, begin the slow, continuous feed of the hexafluoropropene (HFP) monomer into the reactor.
-
Maintain a constant pressure within the reactor by controlling the HFP feed rate. Monitor the reaction temperature closely to manage any exotherm.
-
-
Reaction and Workup:
-
After the addition of the monomer is complete, allow the reaction to proceed for a specified period with continuous stirring to ensure maximum conversion.
-
Cool the reactor and carefully vent any excess pressure.
-
-
Product Isolation and Purification:
-
Transfer the reactor contents to a separatory funnel. The denser fluorinated product layer will separate from the upper solvent and catalyst layer.[3]
-
Isolate the crude product and purify it by fractional distillation to separate the desired trimer from unreacted monomer, dimer, and higher oligomers.[3]
-
Experimental Workflow Diagram:
Caption: General experimental workflow for HFPO trimer synthesis.
Table 1: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Expected Outcome on Trimer Yield & Selectivity | Rationale | Reference |
| Catalyst | Anhydrous CsF or KF | High | High nucleophilicity of the fluoride ion is essential for initiation. | [2][3] |
| Solvent | Polar Aprotic (e.g., DMF, Diglyme) | High | Stabilizes anionic intermediates, promoting chain propagation. | [3] |
| Temperature | 60-80°C | Optimal | Balances reaction rate with minimizing side reactions. | [3] |
| Monomer Feed Rate | Slow & Continuous (<30 wt%/hr) | High Selectivity | Maintains low monomer concentration, favoring trimer formation over dimer. | [3] |
Part 4: Safety & Handling
-
HFPO Monomer: Hexafluoropropylene oxide is a toxic, nonflammable gas.[7] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.
-
HFPO Rearrangement: HFPO can rearrange to the toxic hexafluoroacetone (HFA) in the presence of Lewis acids, which can be formed from corrosion in carbon steel containers.[7] Therefore, stainless steel is the recommended material for storage and reaction vessels.[7]
-
Environmental Considerations: HFPO trimer acid (HFPO-TA), a potential derivative, is a per- and polyfluoroalkyl substance (PFAS) with concerns regarding its environmental persistence and potential for bioaccumulation.[8][9][10][11] Proper waste management and disposal procedures are essential.
References
- The Future of Fluorine Chemistry: Sustainable Processes for Hexafluoropropene Trimer. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Electrochemical Synthesis of Perfluoropolyethers Using Kolbe's Method. (n.d.). Fluorine Notes.
- Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. (2022). U.S. Environmental Protection Agency.
- Catalytic Degradation of Hexafluoropropylene Oxide Trimeric Acid during the Hydrothermal Regeneration of Spent Activated Carbon. (2024). ACS ES&T Engineering.
- An In-depth Technical Guide to the Synthesis Mechanism of Hexafluoropropene Trimer. (n.d.). Benchchem.
- Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. (2007). Przemysł Chemiczny.
- Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. (2025). PubMed.
- Hepatotoxic Effects of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA), A Novel Perfluorooctanoic Acid (PFOA) Alternative, on Mice. (2018). PubMed.
- First Report on the Occurrence and Bioaccumulation of Hexafluoropropylene Oxide Trimer Acid: An Emerging Concern. (2017). Environmental Science & Technology.
- A Technical Guide to Optimizing the Synthesis of Hexafluoropropene Trimer. (n.d.). Benchchem.
- A view of potential aquatic environmental risks of hexafluoropropylene oxide trimer acid (HFPO-TA): bioconcentration, toxicity and criteria. (2025). PubMed.
- Hexafluoropropylene Oxide (HFPO). (n.d.). Chemours.
- Hexafluoropropylene Oxide Trimer 2641-34-1. (n.d.). Zhejiang Huanxin Fluoro Material Co.,Ltd.
- Synthesis and reactions of the oxides of hexafluoropropylene trimers. (1986). OSTI.GOV.
- Catalytic Degradation of Hexafluoropropylene Oxide Trimeric Acid during the Hydrothermal Regeneration of Spent Activated Carbon. (2024). Semantic Scholar.
- Hexafluoropropene oxide trimer. (n.d.). PubChem.
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Technical Support Center: Catalytic Degradation of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA) on Activated Carbon
Prepared by a Senior Application Scientist
Welcome to the technical support center for the catalytic degradation of hexafluoropropylene oxide trimer acid (HFPO-TA) on activated carbon. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work.
Introduction: The Role of Activated Carbon in HFPO-TA Degradation
Hexafluoropropylene oxide trimer acid (HFPO-TA) is a per- and polyfluoroalkyl substance (PFAS) of emerging concern. Its robust chemical structure makes it resistant to conventional degradation methods. Activated carbon (AC) has emerged as a promising catalyst for the degradation of HFPO-TA, offering a potential pathway for its remediation. This process relies on the unique surface properties of activated carbon to facilitate the breakdown of the HFPO-TA molecule.[1]
The catalytic activity of granular activated carbon (GAC) has been observed to significantly promote the degradation and defluorination of adsorbed HFPO-TA.[2][3] The mechanism involves the cleavage of the ether bond near the carboxyl group, leading to the formation of smaller, more manageable intermediates.[2][3]
Visualizing the Degradation Pathway
The degradation of HFPO-TA on activated carbon is a multi-step process. The following diagram illustrates the proposed catalytic degradation pathway.
Caption: Proposed pathway for the catalytic degradation of HFPO-TA on activated carbon.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental setup and underlying principles of HFPO-TA catalytic degradation.
Q1: What is the primary mechanism for HFPO-TA degradation on activated carbon?
A1: The primary mechanism is the catalytic cleavage of the ether group in the HFPO-TA molecule that is near the carboxyl group.[2][3] This breakage is facilitated by the activated carbon surface, which can carry a more positive charge at the breakage site, making it susceptible to nucleophilic attack.[3] Bond dissociation energy calculations have shown that this ether group has a lower dissociation energy compared to other bonds in the molecule, making it the initial point of degradation.[2]
Q2: What are the expected degradation byproducts?
A2: The initial degradation of HFPO-TA yields hexafluoropropylene oxide dimer acid (HFPO-DA) and trifluoroacetic acid (TFA).[2][3] Subsequently, HFPO-DA can be further broken down to produce perfluoropropionic acid (PFPrA) and additional TFA.[2] The identification of these intermediates is crucial for confirming the degradation pathway.
Q3: How does the activated carbon's properties influence the degradation process?
A3: The physicochemical properties of the activated carbon are critical. Key factors include:
-
Porosity and Surface Area: A highly porous structure with a large surface area provides more active sites for both the adsorption of HFPO-TA and subsequent catalytic reactions.[4][5]
-
Surface Chemistry: The presence of specific functional groups on the carbon surface can enhance catalytic activity. The surface charge of the activated carbon can also play a significant role in the adsorption of anionic PFAS like HFPO-TA.[6]
Q4: Can this process be used for the regeneration of spent activated carbon?
A4: Yes, the catalytic degradation of HFPO-TA has been successfully demonstrated during the hydrothermal regeneration of spent granular activated carbon (GAC) at elevated temperatures (e.g., 120°C).[2][3] This offers a potentially cost-effective strategy for regenerating GAC saturated with HFPO-TA while simultaneously degrading the contaminant.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during HFPO-TA degradation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Degradation of HFPO-TA | 1. Inactive Catalyst: The activated carbon may not have the required catalytic properties. 2. Incorrect Reaction Conditions: Temperature, pH, or pressure may not be optimal. 3. Mass Transfer Limitations: HFPO-TA may not be effectively reaching the active sites on the carbon. | 1. Catalyst Characterization: Verify the surface area, pore size distribution, and surface chemistry of your activated carbon. Consider using a different type or source of activated carbon.[6] 2. Optimize Conditions: Systematically vary the temperature and pH to find the optimal range for degradation. The process has been shown to be effective at 120°C.[2][3] 3. Improve Mixing: Ensure adequate mixing or agitation to enhance contact between the HFPO-TA solution and the activated carbon. |
| Incomplete Degradation (Presence of Intermediates) | 1. Insufficient Reaction Time: The experiment may not have run long enough for complete degradation. 2. Catalyst Deactivation: The active sites on the carbon may have become fouled or poisoned over time. 3. High Initial Concentration: An overly concentrated HFPO-TA solution can saturate the catalyst surface. | 1. Time-Course Study: Run the experiment for longer durations and collect samples at multiple time points to monitor the disappearance of both HFPO-TA and its intermediates. 2. Catalyst Regeneration/Replacement: If deactivation is suspected, consider regenerating the activated carbon or using a fresh batch. 3. Adjust Concentration: Lower the initial concentration of HFPO-TA to ensure a sufficient catalyst-to-contaminant ratio. |
| Inconsistent or Irreproducible Results | 1. Variable Activated Carbon: Inconsistent properties between batches of activated carbon. 2. Matrix Effects: The presence of other organic or inorganic compounds in the sample matrix can interfere with the reaction.[7] 3. Analytical Errors: Issues with the quantification of HFPO-TA and its byproducts. | 1. Standardize Catalyst: Use activated carbon from the same batch for a series of experiments and characterize it thoroughly. 2. Matrix Simplification: If working with complex environmental samples, consider a cleanup step to remove potential interfering substances. Run control experiments with a clean matrix. 3. Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is properly validated for the quantification of all target analytes.[8] |
| Safety Concerns | 1. Handling of HFPO-TA: Inhalation or contact with HFPO-TA can be hazardous. 2. Handling of Activated Carbon: Inhalation of activated carbon dust can cause respiratory irritation. 3. High-Pressure Reactions: If conducting hydrothermal experiments, there is a risk of equipment failure. | 1. Follow SDS Guidelines: Always consult the Safety Data Sheet (SDS) for HFPO-TA. Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10] 2. Minimize Dust Exposure: Handle activated carbon in a fume hood or use a dust mask to avoid inhalation.[10] 3. Use Appropriate Equipment: Ensure your reaction vessel is rated for the intended temperature and pressure. Follow all safety protocols for high-pressure experiments. |
Experimental Protocols
This section provides a general step-by-step methodology for conducting a batch experiment for the catalytic degradation of HFPO-TA on activated carbon.
Materials and Reagents
-
Hexafluoropropylene oxide trimer acid (HFPO-TA) standard
-
Granular Activated Carbon (GAC)
-
Deionized (DI) water or other specified aqueous matrix
-
High-pressure reactor (if conducting hydrothermal experiments)
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filters)
-
LC-MS/MS system for analysis
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying HFPO-TA degradation.
Step-by-Step Procedure
-
Preparation of HFPO-TA Solution: Prepare a stock solution of HFPO-TA in DI water at a known concentration. From this stock, prepare the working solution for your experiment.
-
Activated Carbon Dosing: Weigh the desired amount of activated carbon and add it to the reaction vessel. The ratio of activated carbon to the HFPO-TA solution volume is a critical parameter.
-
Reaction Initiation: Add the HFPO-TA working solution to the reaction vessel containing the activated carbon.
-
Reaction Conditions: Seal the reaction vessel. If conducting a hydrothermal experiment, place it in a pre-heated oven or heating mantle at the desired temperature (e.g., 120°C).[2][3] Ensure continuous mixing using a shaker or magnetic stirrer.
-
Sampling: At predetermined time intervals, carefully withdraw an aliquot of the reaction solution.
-
Sample Quenching and Preparation: Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm) to remove the activated carbon particles and stop the reaction.
-
Analysis: Analyze the filtered samples using a validated LC-MS/MS method to quantify the concentrations of HFPO-TA and its degradation products (HFPO-DA, TFA, etc.).[8]
-
Data Analysis: Calculate the degradation efficiency of HFPO-TA at each time point. Determine the reaction kinetics by plotting the concentration of HFPO-TA versus time.
References
-
Zhang, Q., Mian, M. M., Zhang, A., Zhou, L., & Deng, S. (2024). Catalytic Degradation of Hexafluoropropylene Oxide Trimeric Acid during the Hydrothermal Regeneration of Spent Activated Carbon. ACS ES&T Engineering. [Link]
-
Man, J. H. K., Zheng, Z., Xiaoying, W., & Lo, I. M. C. (2025). Unraveling the Adsorptive/Catalytic Roles of Carbonaceous Materials in Per- and Polyfluoroalkyl Substance (PFAS) Degradation: Current Status and Perspectives. Environmental Science & Technology. [Link]
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Carbon Adsorbent Properties Impact Hydrated Electron Activity and Perfluorocarboxylic Acid (PFCA) Destruction. (2024). ACS ES&T Engineering. [Link]
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Degradation of PFAS during the reactivation process of activated carbon. (2025). Blog. [Link]
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Zhang, Q., et al. (2024). Catalytic Degradation of Hexafluoropropylene Oxide Trimeric Acid during the Hydrothermal Regeneration of Spent Activated Carbon. Request PDF. [Link]
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3M. (2022). Safety Data Sheet: Hexafluoropropylene Oxide. [Link]
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Promoted degradation of perfluorooctanic acid by persulfate when adding activated carbon. (2013). PubMed. [Link]
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A possible degradation pathway of HFPO-TA under UV irradiation. - ResearchGate. [Link]
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Insights into Photo/Electrocatalysts for the Degradation of Per- and Polyfluoroalkyl Substances (PFAS) by Advanced Oxidation Processes. (2023). MDPI. [Link]
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Perfluoroalkyl substances (PFAS) adsorption in drinking water by granular activated carbon: Influence of activated carbon and PFAS characteristics. Request PDF. [Link]
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Leveraging Heterogeneous Catalyst Design Principles for Volatile PFAS Destruction through the Thermal Decomposition of CF4. (2025). ACS Omega. [Link]
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Electrochemical degradation of a C6-perfluoroalkyl substance (PFAS) using a simple activated carbon cathode. (2023). Environmental Science: Water Research & Technology. [Link]
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Degradation of hexafluoropropylene oxide tetrameric acid (HFPO-TeA) using electrocatalytic ozone technique. Request PDF. [Link]
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Electrochemical Degradation of a C6-Perfluoroalkyl Substance (PFAS) using a Simple Activated Carbon Cathode. Request PDF. [Link]
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Catalytic Degradation of PFAS. (2025). Water & Wastewater. [Link]
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Degradation (a) and defluorination (b) of HFPO-TA in different reaction atmosphere under UV irradiation. - ResearchGate. [Link]
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New insights into the degradation mechanism and risk assessment of HFPO-DA by advanced oxidation processes based on activated persulfate in aqueous solutions. (2023). PubMed. [Link]
-
Photodegradation of Hexafluoropropylene Oxide Trimer Acid under UV Irradiation. (2025). [Link]
-
Deeper Defluorination and Mineralization of a Novel PFECA (C7 HFPO-TA) in Vacuum UV/Sulfite: Unique Mechanism of H/OCF3 Exchange. (2023). Environmental Science & Technology. [Link]
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Factors affecting the performance of activated carbon. Download Table - ResearchGate. [Link]
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Activated Carbon Modifications for Heterogeneous Fenton-Like Catalysis. PubMed - NIH. [Link]
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-The impacts of different pH to degradation (a) and defluorination (b)... Download Scientific Diagram - ResearchGate. [Link]
-
New insights into the degradation mechanism and risk assessment of HFPO-DA by advanced oxidation processes based on activated persulfate in aqueous solutions. ResearchGate. [Link]
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Proposed oxidative degradation pathway of HFPO-DA through determination... - ResearchGate. [Link]
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Factors Influencing the Kinetics of Water Vapour Adsorption on Activated Carbons. MDPI. [Link]
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Process conditions optimization of plant waste-derived microporous activated carbon using a full factorial design and genetic algorithm. (2022). Heliyon. [Link]
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Low Cost Activated Carbon for Removal of NOM and DBPs: Optimization and Comparison. MDPI. [Link]
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adsorption of methylene blue onto treated activated carbon - Universiti Kebangsaan Malaysia. [Link]
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Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. PMC - NIH. [Link]
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Influence of groundwater conditions and co-contaminants on sorption of perfluoroalkyl compounds on granular activated carbon. Request PDF. [Link]
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An Experimental Investigation of Manufacturing Activated Carbon Prototype Setup - IRJET. [Link]
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CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. [Link]
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Carbon Adsorbent Properties Impact Hydrated Electron Activity and Perfluorocarboxylic Acid (PFCA) Destruction. ACS ES&T Engineering. [Link]
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Influences of pH, temperature and activated carbon properties on the interaction ozone/activated carbon for a wastewater treatment process. Request PDF. [Link]
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Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Request PDF. [Link]
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Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - ResearchGate. [Link]
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Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
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Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. PFAS Central. [Link]
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The impact of operational factors on degradation of formaldehyde as a human carcinogen using Ag3 PO4 /TiO2 photocatalyst. NIH. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Hexafluoropropene Trimer: The Definitive Role of ¹⁹F NMR
For researchers, scientists, and professionals in drug development and materials science, the precise characterization of organofluorine compounds is paramount. The oligomerization of hexafluoropropene (HFP) is a foundational process, yielding valuable dimers, trimers, and higher-order polymers that serve as intermediates for high-performance polymers, stable surfactants, and inert fluids.[1][2][3] However, this process seldom yields a single product. The resulting mixture of structural isomers presents a significant analytical challenge: how can one confirm, with absolute certainty, the precise atomic arrangement of the desired hexafluoropropene trimer (C₉F₁₈)?
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of HFP trimers. We will demonstrate that while methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are useful screening tools, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands alone as the definitive technique for unambiguous structural confirmation. We will explore the causality behind these experimental choices, present supporting data, and outline a self-validating workflow for comprehensive characterization.
Part 1: The Unrivaled Power of ¹⁹F NMR for Structural Elucidation
The fluorine-19 nucleus is exceptionally well-suited for NMR spectroscopy. Its inherent properties—a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio—make it a highly sensitive nucleus, comparable to the proton (¹H).[4] What truly sets ¹⁹F NMR apart for complex fluoro-organic structures is its vast chemical shift dispersion, which spans approximately 800 ppm.[4] This wide spectral range minimizes signal overlap, allowing for the clear resolution of distinct fluorine environments even in structurally similar isomers.
Decoding the ¹⁹F NMR Spectrum of an HFP Trimer
A ¹⁹F NMR spectrum provides three critical pieces of information that, when combined, act as a molecular blueprint.
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the fluorine nucleus.[5] Fluorine atoms in different functional groups (e.g., trifluoromethyl, CF₃; difluoromethylene, CF₂; or vinylic, =CF) reside in unique magnetic environments and therefore resonate at distinct frequencies. This allows for the initial identification of the types of fluorine-containing groups present in the molecule.[6]
-
Spin-Spin (J) Coupling: This phenomenon is the key to mapping the molecular structure. The magnetic field of one fluorine nucleus influences its neighbors through the intervening chemical bonds, causing their signals to split into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, known as the coupling constant (J, measured in Hz), is independent of the external magnetic field and provides direct evidence of atomic connectivity. A crucial feature of ¹⁹F-¹⁹F coupling is that it is often observed over two, three, four, or even five bonds, providing extensive, long-range connectivity information that is essential for piecing together the carbon skeleton.[4]
-
Integration: The area under each distinct signal is directly proportional to the number of fluorine nuclei it represents. This allows for a quantitative count of the fluorine atoms in each unique chemical environment, ensuring the proposed structure is consistent with the molecular formula.[1]
Experimental Protocol: ¹⁹F NMR Analysis
A robust protocol is essential for acquiring high-quality, reproducible data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the HFP trimer sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Internal Standard: Add a small amount of an internal reference standard, such as trichlorofluoromethane (CFCl₃), which is defined as 0 ppm. This allows for accurate chemical shift referencing.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer equipped with a fluorine-observe probe.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include the spectral width (to encompass the entire range of chemical shifts), the acquisition time (for good resolution), and the relaxation delay (to ensure accurate signal integration). For enhanced structural analysis, two-dimensional experiments like ¹⁹F-¹⁹F COSY can be performed to directly visualize coupling correlations.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
Data Interpretation: A Case Study
The oligomerization of HFP can produce several trimer isomers. By analyzing published data, we can illustrate how ¹⁹F NMR distinguishes them.[1] Consider two common linear trimer isomers:
-
Isomer A: 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene
-
Isomer B: A different structural isomer with a distinct fluorine arrangement.
The ¹⁹F NMR data provides a unique fingerprint for each.
| Feature | Isomer A (Literature Data) | Isomer B (Hypothetical) | Causality |
| Unique Signals | 6 | 7 | The number of signals corresponds to the number of magnetically non-equivalent fluorine environments. |
| Chemical Shifts (δ) | -56.4, -58.6, -70.8, -72.5, -87.6, -158.9 ppm | Different δ values | Chemical shifts are highly sensitive to the local electronic structure. |
| Integration Ratios | 1:1:1:6:3:6 | Different ratios | Ratios correspond to the number of F atoms in each environment (e.g., CF, CF, CF, 2xCF₃, CF₃, 2xCF₃). |
| Coupling Patterns | Complex multiplets (dd, dh, qp, d, etc.) | Different splitting | J-coupling reveals through-bond connectivity, which is unique for each isomer's skeleton. |
Table 1: Comparison of ¹⁹F NMR data for different HFP trimer isomers. Data for Isomer A is based on reported values.[1]
The distinct combination of the number of signals, their specific chemical shifts, their integration ratios, and their complex splitting patterns allows for the unambiguous assignment of the structure of Isomer A and its differentiation from any other isomer.
Part 2: Alternative and Complementary Analytical Techniques
While ¹⁹F NMR is definitive, other techniques are often employed. It is crucial to understand their capabilities and, more importantly, their limitations in this context.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that first separates components of a mixture (GC) and then provides information about their mass (MS).[7][8]
-
Principle & Strengths: The GC component separates the HFP trimer isomers based on differences in their boiling points and interactions with the chromatography column. The MS component bombards the separated molecules with electrons, causing ionization and fragmentation. The detector measures the mass-to-charge ratio (m/z) of the parent ion, which confirms the molecular weight (450 g/mol for C₉F₁₈), and a pattern of fragment ions. This is excellent for confirming the success of the trimerization reaction and determining the number of isomers present in a mixture.
-
Trustworthiness & Limitations: The primary limitation of MS is that different structural isomers have the same molecular weight. While they may produce slightly different fragmentation patterns, these patterns can be very similar and complex, making it extremely difficult to assign a specific structure without having a pure, authenticated standard of each possible isomer for comparison. GC-MS confirms what the molecular formula is, but not how the atoms are arranged.
| Parameter | Expected GC-MS Data for HFP Trimer Mixture |
| GC Retention Time | Multiple distinct peaks, one for each separable isomer. |
| MS Parent Ion (M⁺) | A strong signal at m/z = 450 for each peak. |
| MS Fragmentation | Complex patterns of smaller m/z fragments (e.g., from loss of CF₃). Patterns may be very similar across isomers. |
Table 2: Expected data from GC-MS analysis of an HFP trimer mixture.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations (e.g., stretching, bending).[9]
-
Principle & Strengths: The resulting spectrum is characteristic of the functional groups within the molecule. For an HFP trimer, FTIR can quickly confirm the presence of key structural motifs, such as C-F bonds (strong absorptions in the 1400-1000 cm⁻¹ region) and the C=C double bond (absorption around 1700-1600 cm⁻¹).[10][11] It is a rapid, non-destructive, and valuable technique for a quick qualitative assessment.
-
Trustworthiness & Limitations: The significant limitation of FTIR is its lack of specificity for the overall molecular architecture. Different HFP trimer isomers are all composed of the same fundamental functional groups (C-F, C-C, C=C). Their IR spectra would therefore be remarkably similar, making it nearly impossible to distinguish one isomer from another. FTIR confirms the presence of the correct building blocks, but not the way they are assembled.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=C (perfluoroalkene) | ~1780 - 1730 |
| C-F (stretch) | ~1400 - 1000 (strong, complex bands) |
Table 3: Key expected absorption bands in the FTIR spectrum of an HFP trimer.
Part 3: A Synergistic Approach: The Self-Validating Workflow
The highest level of scientific integrity is achieved not by relying on a single technique, but by designing a self-validating system where different methods provide complementary information. For the structural confirmation of HFP trimers, the most authoritative approach integrates the strengths of each technique.
Proposed Integrated Workflow:
-
Initial Screening (GC-MS & FTIR): Following synthesis, the crude product mixture is first analyzed by GC-MS. This confirms the successful formation of C₉F₁₈ oligomers (correct molecular weight) and reveals the number of major isomers produced. A parallel FTIR analysis provides rapid confirmation that the product contains the expected perfluoroalkene functional groups.
-
Definitive Structural Elucidation (¹⁹F NMR): The product mixture (or isolated fractions from preparative chromatography) is then subjected to detailed ¹⁹F NMR analysis. This is the critical step that moves beyond confirmation of molecular weight and functional groups to the unambiguous determination of the complete chemical structure of each isomer. The coupling patterns and chemical shifts provide the definitive evidence of atomic connectivity.
Conclusion
In the structural analysis of hexafluoropropene trimers, not all analytical techniques are created equal. While GC-MS is essential for confirming molecular weight and assessing isomeric purity, and FTIR is useful for rapid functional group identification, they both fall short of providing the definitive structural information required to differentiate complex isomers.
¹⁹F NMR spectroscopy is the indispensable, authoritative tool for this application. Its high sensitivity, broad chemical shift range, and the wealth of connectivity information provided by through-bond ¹⁹F-¹⁹F J-coupling offer an unparalleled level of detail, enabling the unambiguous assignment of molecular structure. By adopting an integrated workflow that uses GC-MS and FTIR for initial screening and ¹⁹F NMR for definitive confirmation, researchers can ensure the highest degree of scientific rigor and trust in their results.
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A Comparative Analysis of HFPO-TA and PFOA Toxicity: A Guide for Researchers
Introduction: The Enduring Challenge of PFAS and the Rise of Replacement Chemistries
Per- and polyfluoroalkyl substances (PFAS) represent a class of synthetic chemicals valued for their unique properties of thermal, chemical, and biological stability, which has led to their extensive use in a myriad of industrial and consumer products.[1] However, the very carbon-fluorine bond that imparts these desirable characteristics also results in their exceptional persistence in the environment and their tendency to bioaccumulate in living organisms.[1] Perfluorooctanoic acid (PFOA), a long-chain PFAS, has been the subject of extensive toxicological research, which has linked it to a range of adverse health effects, including developmental toxicity, immunotoxicity, and carcinogenicity.[1][2] These concerns have prompted a global phase-out of PFOA production, leading to the introduction of replacement PFAS, such as Hexafluoropropylene oxide trimer acid (HFPO-TA).[1]
This guide provides an in-depth comparative analysis of the toxicological profiles of HFPO-TA and its predecessor, PFOA. By synthesizing available experimental data, detailing key methodologies, and visualizing affected signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential risks associated with these compounds. The evidence presented herein suggests that HFPO-TA may not be a safer alternative and, in some instances, may exhibit greater toxicity than PFOA.[1]
Physicochemical Properties: Subtle Differences with Toxicological Implications
While both PFOA and HFPO-TA are perfluorinated carboxylic acids, their structural differences influence their environmental fate and biological interactions. PFOA is a linear eight-carbon chain compound, whereas HFPO-TA possesses a shorter carbon chain with an ether linkage.[3] These structural distinctions contribute to differences in their physicochemical properties, which in turn can affect their toxicokinetics and toxicodynamics.
Toxicokinetics: A Comparative Overview of ADME Profiles
The absorption, distribution, metabolism, and excretion (ADME) of a compound are critical determinants of its toxicity. While both PFOA and HFPO-TA are readily absorbed, significant differences exist in their distribution and elimination.
Absorption
Both PFOA and HFPO-TA are well-absorbed following oral and inhalation exposure.[4][5]
Distribution and Bioaccumulation
Following absorption, both compounds distribute primarily to the liver, blood/plasma, and to a lesser extent, the kidneys.[4][6][7] However, a growing body of evidence indicates that HFPO-TA may have a higher bioaccumulation potential than PFOA, particularly in the liver.[1][5] A study in mice demonstrated that HFPO-TA accumulates more readily in the liver than PFOA.[8] This is further supported by toxicokinetic modeling, which predicts that under long-term, low-dose exposure, the concentration of HFPO-TA in the liver could be significantly higher than that of PFOA.[5] This enhanced liver accumulation of HFPO-TA is a critical factor in its potential for greater hepatotoxicity.[5]
Metabolism
A defining characteristic of many PFAS, including PFOA, is their resistance to biotransformation.[4][7] Similarly, HFPO-TA is not expected to undergo significant metabolism in the body.
Excretion
Excretion of PFOA occurs primarily through urine and feces, with significant species and sex-dependent differences in elimination half-life.[4][6] In humans, the biological half-life of PFOA is estimated to be several years.[4][6] While data on the human half-life of HFPO-TA is limited, studies in mice suggest an extremely low excretion rate.[5] However, one study in a human population near a fluorochemical industrial park suggested that HFPO-TA might be eliminated faster than PFOA, as indicated by higher urinary concentrations relative to estimated daily intake.[9] Further research is needed to fully elucidate the comparative excretion kinetics in humans.
Comparative Toxicity Profile
The available scientific literature points to overlapping but also distinct toxicological profiles for PFOA and HFPO-TA. A key area of concern is the apparently greater potency of HFPO-TA in inducing certain adverse effects.
Hepatotoxicity
Multiple studies suggest that HFPO-TA may be a more potent hepatotoxin than PFOA.[1][10] In a 28-day oral gavage study in mice, HFPO-TA induced liver injury, including hepatomegaly and necrosis, at a Lowest Observed Adverse Effect Level (LOAEL) of 0.02 mg/kg/day.[1] This dose is lower than many reported LOAELs for PFOA-induced liver effects.[1] Transcriptomic analysis in the same study revealed significant alterations in genes related to Peroxisome Proliferator-Activated Receptor (PPAR) signaling and chemical carcinogenesis at all tested doses of HFPO-TA.[1] Furthermore, in vitro studies using HepaRG liver cells found HFPO-TA to be the most potent PFAS tested, being approximately tenfold more potent than PFOA in altering gene expression related to hepatotoxicity.[11]
Developmental Toxicity
Both PFOA and HFPO-TA have been shown to induce developmental toxicity.[12] Comparative studies in zebrafish embryos revealed that both compounds can increase heart rate and inhibit locomotor activity.[12] Notably, HFPO-TA exhibited these effects at low concentrations (5 µg/L), suggesting the potential for adverse developmental outcomes at environmentally relevant concentrations.[1] While both compounds affect embryonic development, they appear to do so through different modes of action, with HFPO-TA's effects being more focused on lipid metabolism.[12]
Reproductive and Endocrine Toxicity
PFOA has been associated with reproductive and endocrine-disrupting effects.[13][14] Emerging evidence suggests that HFPO-TA may also pose a significant risk to the male reproductive system. A comparative study on Leydig cells found that HFPO-TA exhibited stronger effects on steroidogenesis than PFOA, potentially through distinct regulation of histone modifications.[15] Another study demonstrated that HFPO-TA can induce cytotoxic effects on Leydig cells.[16] These findings indicate that HFPO-TA may not be a safer alternative to PFOA concerning male reproductive toxicity.[15]
Carcinogenicity
PFOA has been classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC).[2] Animal studies have shown that PFOA can induce tumors in the liver, testes, and pancreas.[17] While long-term carcinogenicity bioassays for HFPO-TA are currently lacking, some studies suggest a potential for carcinogenicity.[1] For instance, transcriptomic analysis of mouse liver exposed to HFPO-TA revealed changes in the expression of genes and proteins involved in chemical carcinogenesis pathways.[10]
Mechanisms of Toxicity: Converging and Diverging Pathways
The toxic effects of both PFOA and HFPO-TA are mediated through the perturbation of cellular signaling pathways.
PPARα Activation
A key mechanism of action for PFOA-induced hepatotoxicity in rodents is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[17][18] This nuclear receptor plays a crucial role in lipid metabolism. Activation of PPARα by PFOA leads to a cascade of events, including peroxisome proliferation, altered lipid metabolism, and ultimately, liver tumors in rodents.[17] HFPO-TA has also been shown to activate the PPAR pathway, and this is considered a significant contributor to its hepatotoxic effects.[1][10]
Caption: Simplified PPARα signaling pathway activated by PFOA and HFPO-TA.
Other Signaling Pathways
While PPARα activation is a central mechanism, other pathways are also implicated in the toxicity of these compounds. For PFOA, these include the constitutive androstane receptor (CAR), pregnane X receptor (PXR), and pathways related to oxidative stress and apoptosis.[18] Research on HFPO-TA is also uncovering its effects on other pathways. For example, HFPO-TA has been shown to disrupt mitochondrial function and biogenesis in mice.[19] Furthermore, it can induce cytotoxic effects in Leydig cells via the endoplasmic reticulum stress/JNK/β-trcp/mcl-1 axis.[16]
Experimental Methodologies: A Guide to Key Assays
The comparative analysis of HFPO-TA and PFOA toxicity relies on a variety of in vivo and in vitro experimental models.
In Vivo Rodent Studies (e.g., 28-Day Oral Gavage)
Objective: To assess the sub-chronic toxicity of a substance and identify target organs.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance (HFPO-TA or PFOA) is administered daily via oral gavage at multiple dose levels for 28 days. A control group receives the vehicle only.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the study, blood is collected for clinical chemistry and hematology analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: Statistical analysis is performed to compare treated groups with the control group to determine No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs).
Zebrafish Embryo Developmental Toxicity Assay
Objective: To rapidly screen for developmental toxicity.
Methodology:
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Exposure: Fertilized embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance (HFPO-TA or PFOA) or a control solution.
-
Observations: Embryos are observed at specific time points for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities.
-
Behavioral Analysis: At later developmental stages, larval locomotor activity can be assessed.
-
Data Analysis: The effects of the test substance on developmental endpoints are statistically compared to the control.
Caption: Workflow for a zebrafish embryo developmental toxicity assay.
Quantitative Data Summary
| Compound | Endpoint | Species/Model | Value | Reference |
| PFOA | Human Half-Life | Human | ~3 years | [2] |
| PFOA | Carcinogenicity | Human | Group 1 (Carcinogenic) | [2] |
| HFPO-TA | Hepatotoxicity LOAEL | Mouse | 0.02 mg/kg/day | [1] |
| HFPO-TA | Developmental Toxicity | Zebrafish Embryo | Effects at 5 µg/L | [1][12] |
| HFPO-TA | In Vitro Hepatotoxicity | HepaRG Cells | ~10x more potent than PFOA | [11] |
Conclusion and Future Directions
The replacement of PFOA with HFPO-TA was driven by the need to mitigate the health risks associated with legacy PFAS.[1] However, the accumulating scientific evidence strongly suggests that HFPO-TA is not a benign substitute and may, in fact, pose a greater toxicological threat in certain respects, particularly concerning hepatotoxicity and bioaccumulation.[1][5][10] The higher bioaccumulation potential of HFPO-TA in the liver is a significant concern, as it could lead to higher internal doses and increased toxicity over time.[1]
For researchers, scientists, and drug development professionals, these findings underscore the critical importance of comprehensive toxicological evaluation of replacement chemicals before their widespread industrial and commercial use. Key areas for future research include:
-
Conducting long-term and carcinogenicity bioassays for HFPO-TA to fill the current data gap.[1]
-
Further elucidating the mechanisms of HFPO-TA toxicity, including its effects on signaling pathways beyond PPARα.[1]
-
Investigating the potential for additive or synergistic toxic effects from co-exposure to HFPO-TA, PFOA, and other PFAS.[1]
A deeper and more nuanced understanding of the comparative toxicity of these compounds is essential for accurate risk assessment, the development of genuinely safer alternatives, and the ultimate protection of human health and the environment.
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A Researcher's Guide to the Synthesis of Hexafluoropropene Oxide Trimer: A Comparative Validation of Methods
For researchers, scientists, and professionals in drug development, the precise synthesis of fluorinated compounds is paramount. Hexafluoropropene oxide (HFPO) trimer, a key intermediate in the production of various high-performance materials, presents a synthetic challenge where control over selectivity and yield is critical. This guide provides an in-depth comparison of the primary methods for HFPO trimer synthesis, offering experimental insights and data to aid in the validation and optimization of these processes.
Introduction to Hexafluoropropene Oxide Trimer
Hexafluoropropene oxide trimer is a perfluorinated compound with the general formula C₉F₁₈O₃. Its unique properties, including high thermal stability and chemical inertness, make it a valuable precursor in the synthesis of specialty polymers, surfactants, and lubricants.[1] The principal route to the HFPO trimer is the catalytic oligomerization of the HFPO monomer. This process, however, can lead to a mixture of products, including the dimer and higher oligomers.[1][2] Achieving a high yield and selectivity for the trimer is the primary goal of the synthesis methods discussed herein.
Core Synthesis Methodology: Anionic Oligomerization
The trimerization of HFPO is predominantly achieved through a fluoride-initiated anionic oligomerization mechanism.[3] This process can be conceptually divided into three main stages: initiation, propagation, and termination/rearrangement.
Initiation: The reaction is initiated by a nucleophilic catalyst, typically a fluoride ion (F⁻) from an alkali metal fluoride salt, which attacks the electrophilic carbon of the HFPO monomer.[3]
Propagation: The resulting perfluoroalkoxide anion then attacks another HFPO monomer, propagating the oligomeric chain.
Termination/Rearrangement: The reaction terminates through various pathways, including intramolecular rearrangement of the trimeric carbanion to form the final stable trimer isomers.[3]
The following diagram illustrates the generalized reaction pathway:
Caption: Generalized reaction pathway for the anionic oligomerization of HFPO.
Comparative Analysis of Catalytic Systems
The choice of catalyst and solvent is the most critical factor influencing the selectivity of the HFPO oligomerization. Two primary classes of catalysts have demonstrated efficacy: alkali metal fluorides and tertiary amines.
Alkali Metal Fluoride Catalysis
Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are the most commonly employed catalysts for HFPO oligomerization.[4] The reactivity of the fluoride ion is significantly influenced by the solvent. Polar aprotic solvents are essential for solvating the cation and providing a "naked" and highly nucleophilic fluoride anion.[4]
| Catalyst | Solvent | Temperature (°C) | Monomer Feed Rate | Trimer Selectivity | Yield (%) | Reference |
| CsF | Tetraglyme | ≥ 60 | < 30 wt%/hr | High (>70% of desired isomer) | Not specified | [5] |
| KF | N,N-Dimethylformamide (DMF) | Not specified | Not specified | Favors Trimer | Not specified | [4] |
| KF | Acetonitrile | Not specified | Not specified | Favors Dimer | Not specified | [4] |
| Phosphonamide/KF | Organic Solvent | 40 ± 5 | Controlled | 84.59% | ~97.5% (crude) | [6] |
Key Insights from Experimental Data:
-
Solvent Polarity is Crucial: The use of highly polar aprotic solvents like DMF and tetraglyme favors the formation of the HFPO trimer.[4] In contrast, less polar solvents like acetonitrile tend to yield the dimer as the major product.[4]
-
Controlled Monomer Feed Rate Enhances Selectivity: A slow and continuous feed of the HFPO monomer is a key strategy for achieving high selectivity for a specific trimer isomer.[5] This is likely due to maintaining a low concentration of the monomer, which can control the propagation steps and favor specific reaction pathways.[3]
-
Co-catalysts can Improve Performance: The addition of phosphonamides as co-catalysts with metal fluorides has been shown to produce high selectivity for the trimer under relatively mild conditions.[6]
Tertiary Amine Catalysis
Tertiary amines and diamines have also been utilized as catalysts for HFPO oligomerization. These catalysts operate through a similar nucleophilic initiation mechanism.
| Catalyst System | Solvent | Temperature (°C) | Trimer Selectivity | Yield (%) | Reference |
| Tertiary Diamine | Aprotic Polar Solvent | -30 to +50 | Dimer favored with protonic compounds | Not specified | [7] |
| Tertiary Amine/Diamine Composite | Polar Aprotic Solvent | ~25 | High for Dimer | Up to 90.6% (Dimer) | [8] |
Key Insights from Experimental Data:
-
Selectivity towards Dimer: While tertiary amines are effective catalysts, the patent literature suggests a higher selectivity towards the HFPO dimer, particularly when protonic compounds are present.[7] Composite catalytic systems have also been optimized for high yields of the dimer.[8]
-
Milder Reaction Conditions: Some methods utilizing tertiary amine catalysts can be performed at or near room temperature.[8]
Experimental Protocols
The following are representative experimental protocols adapted from the literature for the synthesis of HFPO oligomers.
Protocol 1: Selective Synthesis of HFPO Trimer with Cesium Fluoride
This protocol is adapted from a patented method for the selective synthesis of a specific HFPO trimer isomer.[5]
Materials:
-
Hexafluoropropene oxide (HFPO) monomer
-
Cesium Fluoride (CsF), anhydrous
-
Tetraglyme, anhydrous
-
High-pressure reactor equipped with a stirrer, temperature and pressure controls, and a monomer inlet.
Procedure:
-
Charge the reactor with anhydrous CsF and tetraglyme under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and heat the mixture to a minimum of 60°C with constant stirring.
-
Continuously feed gaseous HFPO monomer into the reactor at a controlled rate of less than 30% by weight per hour, based on the total weight of HFPO to be fed.
-
Maintain the reaction temperature and stirring for the desired reaction time.
-
After the reaction is complete, cool the reactor and carefully vent any excess pressure.
-
Isolate the crude product by separating it from the catalyst and solvent (e.g., by filtration and distillation).
-
Purify the HFPO trimer by fractional distillation.
Protocol 2: HFPO Oligomerization with a Tertiary Diamine Catalyst
This protocol is a generalized procedure based on a patented method.[7]
Materials:
-
Hexafluoropropene oxide (HFPO)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetonitrile, anhydrous
-
Reactor equipped with a stirrer, internal thermometer, manometer, and a coolable reflux condenser.
Procedure:
-
In a reactor under a protective gas, mix dry TMEDA and dry acetonitrile.
-
While stirring at 20-25°C, introduce gaseous HFPO at a rate that does not exceed a slight positive pressure (e.g., 0.08 bar).
-
After the reaction is complete, separate the product phase.
-
The product can be analyzed by gas chromatography, often after conversion to the corresponding methyl esters.
Workflow and Characterization
A typical workflow for the synthesis and validation of HFPO trimer is depicted below.
Caption: A generalized experimental workflow for HFPO trimer synthesis.
Analytical Characterization: Accurate characterization of the HFPO trimer is crucial for quality control and validation of the synthesis method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the various isomers of the HFPO trimer and for determining the purity of the final product.[5]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is essential for the definitive structural confirmation of the trimer isomers.[5][9]
Safety Considerations
Hexafluoropropene oxide and its oligomers are hazardous materials that require careful handling in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment, including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn at all times.[10] Reactions involving HFPO are often conducted under pressure and require appropriate high-pressure reactor systems and safety precautions.
Conclusion
The synthesis of hexafluoropropene oxide trimer with high yield and selectivity is a challenging yet achievable goal. The judicious selection of an alkali metal fluoride catalyst, a polar aprotic solvent, and the implementation of a controlled monomer feed rate are the most critical factors for success. This guide provides a comparative framework and experimental protocols to assist researchers in the validation and optimization of their HFPO trimer synthesis, ultimately enabling the production of this valuable fluorinated intermediate for a wide range of applications.
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A Comparative Guide to the Bioaccumulation of HFPO-TA and Legacy PFAS
Introduction
Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals valued for their resistance to heat, oil, and water.[1] This chemical stability, stemming from the exceptionally strong carbon-fluorine bond, also underlies their extreme persistence in the environment, earning them the moniker "forever chemicals."[1] For decades, legacy long-chain PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), were the bedrock of fluoropolymer manufacturing. However, mounting evidence of their bioaccumulation, environmental persistence, and association with a range of toxicities led to global restrictions and a voluntary phase-out by major manufacturers.[2][3]
This regulatory shift prompted the introduction of replacement chemicals, including novel perfluoroalkyl ether carboxylic acids (PFECAs). Among these is Hexafluoropropylene Oxide Trimer Acid (HFPO-TA), an alternative to PFOA.[4][5] Initially, it was believed that structural modifications like the inclusion of ether linkages would reduce a compound's bioaccumulative potential. This guide provides a detailed comparative analysis of the bioaccumulation of HFPO-TA versus legacy PFAS like PFOA and PFOS. We will synthesize findings from key toxicokinetic studies, detail the experimental methodologies used to derive these data, and explore the mechanistic underpinnings of the observed differences. The evidence suggests that HFPO-TA is not necessarily a safer alternative and, in critical aspects such as organ-specific accumulation, may present a greater challenge than its predecessor, PFOA.[4][6]
Comparative Bioaccumulation: HFPO-TA vs. Legacy PFAS
The bioaccumulation potential of a chemical is a critical factor in its risk assessment. It is a measure of how a substance is taken up by an organism, either directly from the environment or through the consumption of contaminated food. For PFAS, bioaccumulation does not follow the traditional lipophilic partitioning model of many persistent organic pollutants. Instead, it is largely driven by binding to proteins in the blood and tissues, particularly the liver.[7]
Initial studies on HFPO-TA have revealed a concerning bioaccumulation profile. A pivotal study in wild common carp found that the log-based bioconcentration factor (BCF) for HFPO-TA in blood (log BCFblood of 2.18) was significantly higher than that of PFOA (1.93).[8] This field-based evidence provided an early indication that HFPO-TA readily accumulates in aquatic organisms.
More detailed toxicokinetic studies in mice have uncovered a more nuanced and alarming picture. While plasma concentrations of HFPO-TA at a steady state may be lower than those of PFOA, its accumulation in the liver is markedly higher.[6] A physiologically based toxicokinetic (PBTK) model, extrapolated to simulate long-term, low-dose exposure, predicted that the steady-state concentration of HFPO-TA in the liver would be approximately 4.93 times higher than that of PFOA.[6] This pronounced hepatotoxicity is a key differentiator from PFOA and is comparable in some respects to the behavior of PFOS.[2][6][9]
Quantitative Data Summary
The following table summarizes key bioaccumulation and toxicokinetic parameters for HFPO-TA, PFOA, and PFOS derived from experimental studies. These metrics are essential for understanding the persistence and distribution of these compounds within an organism.
| Parameter | HFPO-TA | PFOA | PFOS | Species & Tissue | Source(s) |
| Log BCF (L/kg) | 2.33 | ~2.16 (median) | ~3.47 (median) | Hyalella azteca (whole body) / Fish (whole body) | [10][11] |
| Log BCF (blood, L/kg) | 2.18 | 1.93 | N/A | Common Carp (blood) | [8] |
| Liver Concentration (ng/mL) | 50.8 | 10.3 | N/A | Mouse (liver, simulated long-term) | [6] |
| Liver Partition Coefficient (PL) | 7.46 | 1.03 | N/A | Mouse | [6] |
| Bile Clearance Rate (KbileC) | 0.00697 h⁻¹ | 0.0322 h⁻¹ | 0.00556 h⁻¹ | Mouse | [6] |
| Volume of Distribution (Vd) | ~3x higher than PFOA | Baseline | N/A | Mouse | [6] |
| Median Elimination Half-Life | N/A | ~2.1-8.5 years | ~2.1-8.5 years | Human | [7] |
BCF (Bioconcentration Factor): A measure of a chemical's accumulation in an organism directly from the surrounding medium (e.g., water). N/A: Data not available in the reviewed sources.
Mechanistic Insights into Differential Accumulation
The significant difference in liver accumulation between HFPO-TA and PFOA is not arbitrary; it is rooted in their distinct molecular structures and resulting biochemical interactions. The primary drivers are differences in protein binding, transport, and elimination pathways, particularly those involved in enterohepatic circulation.
-
Protein Binding and Transport: HFPO-TA exhibits a stronger binding affinity for key transport proteins compared to PFOA.[6] Molecular docking analyses have shown that HFPO-TA binds more strongly to proteins involved in enterohepatic circulation.[6] Its flexible chain structure and the oxygen atoms in the ether linkage allow for the formation of additional hydrogen bonds with protein residues, leading to a more stable complex.[6] For example, studies have demonstrated a remarkably stronger binding affinity of HFPO-TA to human liver fatty acid-binding proteins (hL-FABP) compared to PFOA.[6][12] This enhanced binding facilitates its transport into and retention within liver cells.
-
Enterohepatic Circulation and Biliary Excretion: The liver's primary mechanism for clearing substances like PFAS is through biliary excretion. However, if a compound is reabsorbed in the intestine and returned to the liver via the portal vein, its elimination is significantly delayed. This process is known as enterohepatic circulation. HFPO-TA is subject to a much more efficient enterohepatic recirculation than PFOA. This is quantified by its bile clearance rate (KbileC), which is 8 times lower than that of PFOA, and comparable to that of the highly persistent PFOS.[6] Concurrently, its liver-to-plasma partition coefficient (PL) is 7 times higher than PFOA's, signifying its strong propensity to remain in the liver.[6]
-
Renal Elimination: While the liver is a primary site of accumulation, elimination for some PFAS can occur via the kidneys.[13] Generally, shorter-chain PFAS are more readily eliminated through renal pathways.[13] However, the extensive protein binding and efficient enterohepatic recirculation of HFPO-TA significantly reduce its availability for renal clearance, contributing to its long biological half-life and persistent accumulation in the liver.
The diagram below illustrates the comparative absorption, distribution, metabolism, and excretion (ADME) pathways for HFPO-TA and PFOA, highlighting the key mechanistic differences that lead to the preferential liver accumulation of HFPO-TA.
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A Comparative Guide to the Toxicokinetic Modeling of Hexafluoropropylene Oxide Trimer Acid (HFPO-TA)
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
Hexafluoropropylene oxide trimer acid (HFPO-TA), a prominent alternative to the legacy perfluorooctanoic acid (PFOA), has seen increasing use in fluoropolymer manufacturing.[1][2] This rise in application necessitates a thorough understanding of its behavior within biological systems to accurately assess potential health risks. This guide provides an in-depth analysis of the current state of toxicokinetic modeling for HFPO-TA. As of early 2025, the field is dominated by a single, comprehensive physiologically based toxicokinetic (PBTK) model developed in mice.[3][4][5] Consequently, this guide will focus on a detailed exposition of this model, using PFOA as a critical comparator to highlight the unique toxicokinetic profile of its replacement. We will delve into the experimental underpinnings of the model, the causal relationships driving its predictions, and the broader implications for risk assessment.
The Rationale for Toxicokinetic Modeling: Beyond Hazard Identification
Toxicokinetic (TK) modeling is indispensable for modern chemical risk assessment.[6][7] It moves beyond simple dose-response relationships based on external exposure, aiming instead to understand the internal dose at the target organ.[6] By mathematically describing the absorption, distribution, metabolism, and excretion (ADME) of a substance, TK models, particularly PBTK models, allow for:
-
Interspecies Extrapolation: Translating findings from animal models to predict human exposure scenarios.[8]
-
Dose-Response Characterization: Understanding how ADME processes change with varying dose levels, which is crucial for low-dose risk assessment.[9]
-
Route-to-Route Extrapolation: Predicting systemic exposure from different routes (e.g., oral, dermal, inhalation).[8]
-
Informing Toxicology Study Design: Aiding in the selection of appropriate dose levels and sampling time points.[6][10]
For emerging contaminants like HFPO-TA, establishing robust TK models is a scientific priority to determine if they are, in fact, safer alternatives to the compounds they replace.
A Comparative Overview: HFPO-TA vs. PFOA Toxicokinetics
Recent groundbreaking research has revealed that HFPO-TA is not a benign substitute for PFOA, largely due to its distinct toxicokinetic profile.[3][5] A 2025 study in male CD-1 mice provided the first in vivo toxicokinetic data for HFPO-TA, which was used to develop a comprehensive PBTK model.[3] The findings from this research form the basis of our current understanding and are summarized below.
Absorption and Distribution: A Propensity for Tissue Accumulation
Upon single oral or intravenous administration, HFPO-TA is rapidly absorbed into the bloodstream, with detection in blood and tissues occurring within 15 minutes post-exposure.[3][4] A key differentiator from PFOA is its volume of distribution, which is approximately three times higher, indicating a greater tendency to distribute into tissues rather than remaining in the plasma.[3][5]
While both compounds distribute to the liver, kidneys, lungs, heart, and spleen, HFPO-TA exhibits a profound and distinct accumulation in the liver.[3] This is a critical finding, as the liver is a primary target for the toxic effects of many per- and polyfluoroalkyl substances (PFAS).[1][2]
Metabolism and Excretion: The Persistence of HFPO-TA
HFPO-TA is characterized by an extremely low excretion rate. In mice, after 21 days following a single oral dose, only about 2.23% of the compound was excreted in urine and 7.26% in feces.[3][4][5] This poor elimination contributes significantly to its bioaccumulation potential. The PBTK model developed for HFPO-TA revealed key mechanistic differences compared to PFOA that drive this persistence.[4]
The Physiologically Based Toxicokinetic (PBTK) Model for HFPO-TA
The PBTK model provides a quantitative framework for understanding and predicting the fate of HFPO-TA in the body. Unlike simpler compartmental models that treat the body as a series of abstract interconnected pools, PBTK models are built upon the foundation of actual physiology and anatomy, incorporating parameters like organ volumes, blood flow rates, and biochemical constants.[8][11]
The PBTK model for HFPO-TA was developed using data from in vivo experiments in mice exposed to low, medium, and high doses (0.56, 2.8, and 14 mg/kg) of the compound.[3] The model's predictions were validated against experimental data and met the evaluation criteria of the World Health Organization (WHO).[3]
Model Structure and Key Compartments
The model integrates key organs connected by blood flow, allowing for the simultaneous prediction of HFPO-TA concentrations in both blood and target tissues.[3]
Caption: Workflow for generating in vivo toxicokinetic data.
Conclusions and Future Directions
The available toxicokinetic model for HFPO-TA paints a concerning picture. It is not a safer alternative to PFOA; in fact, its potential for liver accumulation is significantly greater. [4]The PBTK model demonstrates that this is due to a combination of enhanced uptake by the liver, a higher affinity for liver tissue, and reduced biliary clearance, likely exacerbated by enterohepatic recirculation. [3][4] This guide underscores the power of integrating experimental data with sophisticated modeling to reveal the mechanisms underlying a chemical's biological activity. For researchers and drug development professionals, this case study highlights the critical need for early and comprehensive ADME and toxicokinetic profiling of any new chemical entity.
Future research should focus on:
-
Expanding Human Biomonitoring: To improve the data available for extrapolating animal models to human risk assessment. [3]* Investigating Species and Gender Differences: The current model is based on male mice; toxicokinetics can vary significantly between species and sexes. [3]* Modeling HFPO-TA Homologues: Understanding the toxicokinetics of related compounds, such as GenX and HFPO-TeA, is necessary for a complete risk profile of this class of chemicals. [3][12] By continuing to build and refine these predictive models, the scientific community can better protect human health from the risks posed by emerging environmental contaminants.
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Zhu, Y., et al. (2025). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models. Environmental Science & Technology, 59(1), 245-255. [Link]
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ResearchGate. (2025). Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models | Request PDF. [Link]
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A Comparative Analysis of HFPO-TA and HFPO-DA on Embryonic Development: A Guide for Researchers
Introduction
The phasing out of long-chain per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA), due to their environmental persistence and toxicity has led to the widespread adoption of shorter-chain alternatives. Among these, hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, and hexafluoropropylene oxide trimer acid (HFPO-TA) have become prominent replacements in fluoropolymer manufacturing.[1] Initially presumed to have more favorable safety profiles, emerging evidence suggests that these next-generation PFAS may also pose significant risks to environmental and human health, particularly during the critical window of embryonic development.[2][3]
This guide provides a comprehensive, data-driven comparison of the developmental and embryotoxic effects of HFPO-DA and HFPO-TA. Synthesizing findings from recent toxicological studies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to understand the distinct and overlapping toxicological profiles of these compounds and to inform future research and risk assessment strategies.
Comparative Developmental Toxicity Profile
Studies utilizing robust model systems, primarily the zebrafish (Danio rerio) embryo, have revealed that both HFPO-DA and HFPO-TA induce a range of developmental abnormalities. However, their modes of action and primary target organs appear to differ, suggesting distinct toxicological pathways.[4]
Overall Embryotoxicity and Lethality
Both compounds demonstrate dose-dependent lethal effects on developing embryos. HFPO-TA has been shown to have a lower 50% lethal concentration (LC50) in zebrafish embryos compared to some reported values for PFOA, indicating higher acute toxicity in this model.[5] Exposure to either compound can lead to decreased survival rates, reduced hatching success, and morphological deformities.[5][6]
| Compound | Model Organism | Timepoint | LC50 | Reference |
| HFPO-TA | Zebrafish | 120 hpf | 231 mg/L | [5] |
| HFPO-DA | Zebrafish | 72 hpf | 7651 mg/L (titrated) | [7][8] |
| HFPO-DA | Zebrafish | 24 hpf | 170 µM (~56 mg/L) | [9] |
| PFOA | Zebrafish | 24 hpf | 82 µM (~34 mg/L) | [9] |
Note: LC50 values can vary based on experimental conditions, such as pH (titrated vs. untitrated solutions). The lower LC50 for HFPO-DA reported by Satbhai et al. (2022) suggests higher toxicity at earlier developmental stages compared to the findings of Gong et al. (2022) at a later stage.
Cardiovascular System Toxicity
The cardiovascular system is a primary target for both HFPO-TA and HFPO-DA, but the specific effects diverge significantly.
-
HFPO-TA exposure is associated with a significant reduction in heart rate in zebrafish larvae.[10] It also impairs vascular development by disrupting the expression of genes in the vascular endothelial growth factor (VEGF) pathway and negatively impacts hematopoiesis, leading to a decrease in the number of erythrocytes.[10]
-
HFPO-DA , in contrast, has been observed to increase heart rate at lower concentrations in zebrafish embryos.[7][8] In chicken embryo models, HFPO-DA exposure resulted in a thinned right ventricular wall, an effect similar to that seen with PFOA.[11]
Hepatic and Metabolic Disruption
Both compounds are potent disruptors of liver development and metabolism, a hallmark of PFAS toxicity.
-
HFPO-TA exposure primarily impacts lipid metabolism.[4] It induces liver injury in zebrafish embryos, characterized by histopathological changes, reduced liver size, and elevated levels of liver damage biomarkers like alanine transaminase (ALT) and aspartate aminotransferase (AST).[5] Furthermore, it disrupts the development of the intrahepatic biliary system and interferes with bile acid metabolism.[5]
-
HFPO-DA induces a broader range of metabolic disturbances, affecting not only lipid metabolism but also the hypothalamic-pituitary-thyroid (HPT) axis and neurodevelopment.[4] In rodent studies, gestational exposure to HFPO-DA leads to increased liver weight (hepatomegaly) in both mothers and pups and alters glucose and lipid metabolism.[12][13] Developmental exposure in chickens causes hepatic steatosis (fatty liver).[11]
Neurodevelopmental Effects
Emerging evidence points to the neurotoxic potential of these compounds during development.
-
HFPO-DA exposure has been shown to cause hyperactivity in zebrafish larvae and alter whole-organism dopamine levels, indicating a clear potential for developmental neurotoxicity.[4][14]
-
HFPO-TA has been linked to transgenerational neurotoxic effects. Parental exposure in zebrafish led to reduced swirl-escape rates in unexposed F1 and F2 offspring, which was associated with the dysregulation of genes involved in central nervous system development.[15]
Endocrine and Reproductive Disruption
-
HFPO-TA demonstrates significant endocrine-disrupting capabilities, specifically impacting sexual differentiation. Exposure during critical developmental stages can lead to the feminization of zebrafish , driven by the upregulation of genes related to female differentiation (e.g., cyp19a1a, esr1) and the downregulation of male-specific genes (e.g., dmrt1, sox9a).[16] Parental exposure can also cause transgenerational thyroid endocrine disruption.[15]
-
HFPO-DA exposure disrupts the hypothalamic-pituitary-thyroid (HPT) axis in zebrafish embryos, indicating a different but equally concerning mode of endocrine disruption.[4]
Mechanisms of Toxicity: A Comparative View
The divergent toxicological profiles of HFPO-TA and HFPO-DA stem from their distinct interactions with key cellular signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Activation of PPARs, a family of nuclear receptors that regulate metabolism, is a well-established mechanism for PFAS toxicity.[13]
-
HFPO-DA -induced cardiotoxicity and hepatotoxicity in chicken embryos are mediated, at least in part, through the PPARα pathway.[11]
-
HFPO-TA has been shown to be a potent activator of PPARγ . This interaction is central to the persistent metabolic toxicities, such as adipose tissue hyperplasia and hepatic steatosis, observed following developmental exposure.[17] Its effects on the liver and lipid metabolism in zebrafish are also linked to the PPAR pathway.[5]
Caption: Differential activation of PPAR isoforms by HFPO-DA and HFPO-TA.
Oxidative Stress and Apoptosis
Recent comparative studies indicate that both HFPO-TA and HFPO-DA can cause more severe oxidative damage than PFOA.[3] HFPO-TA exposure in zebrafish has been linked to oxidative stress and alterations in genes related to apoptosis and the cell cycle, suggesting these are key mechanisms in its cardiotoxic effects.[10]
Experimental Corner: Protocol for Zebrafish Embryotoxicity Assay
The zebrafish embryo model is a high-throughput, cost-effective tool for assessing developmental toxicity. The causality behind this choice lies in the optical transparency of the embryos, allowing for real-time visualization of organogenesis, and their genetic homology to humans.
Step-by-Step Methodology
-
Embryo Collection: Collect newly fertilized eggs from healthy, spawning adult zebrafish within 30 minutes post-fertilization.
-
Solution Preparation: Prepare stock solutions of HFPO-TA and HFPO-DA in a suitable solvent (e.g., DMSO) and create a dilution series in embryo medium to achieve the desired final exposure concentrations (e.g., 5, 50, 500 µg/L).[4] Include a vehicle control group.
-
Exposure: At 4-6 hours post-fertilization (hpf), place healthy, viable embryos into the wells of a 24-well plate (10-15 embryos per well, in triplicate for each concentration). Replace the embryo medium with the respective exposure or control solutions.
-
Incubation: Incubate plates at 28.5°C on a 14:10 hour light:dark cycle.
-
Endpoint Assessment (24-120 hpf):
-
Mortality: Record the number of dead embryos daily.
-
Hatching Rate: At 48, 72, and 96 hpf, count the number of hatched larvae.
-
Heart Rate: At 48 or 72 hpf, acclimate larvae and count heartbeats for 15 seconds under a microscope.
-
Morphology: At 96 or 120 hpf, screen for malformations such as pericardial edema, yolk sac edema, and spinal curvature.
-
Behavioral Analysis (120 hpf): Use an automated tracking system to assess locomotor activity in response to light/dark transitions.[4]
-
-
Data Analysis: Calculate LC50 values using probit analysis. Use ANOVA followed by a post-hoc test to determine significant differences between control and treatment groups for sublethal endpoints.
Caption: Workflow for comparative developmental toxicity testing in zebrafish.
Synthesis and Future Directions
The evidence strongly indicates that neither HFPO-DA nor HFPO-TA can be considered unequivocally safe alternatives to PFOA. Both compounds are developmentally toxic, albeit through differing primary mechanisms and with distinct target organ effects.
-
HFPO-DA (GenX) exhibits a broad toxicity profile, impacting the liver, heart, thyroid axis, and neurodevelopment. Its effects, such as hepatomegaly and PPARα activation, are consistent with legacy PFAS like PFOA.[11][13]
-
HFPO-TA appears to be a potent disruptor of cardiovascular development, lipid metabolism, and sexual differentiation, with evidence of transgenerational toxicity.[10][15][16] Its strong activation of PPARγ suggests a different mechanistic pathway that warrants significant concern.[17]
Future research must focus on chronic, low-dose exposure studies that mimic human-relevant scenarios. Further investigation into transgenerational epigenetic effects, the toxicity of mixtures of these compounds, and their impact on mammalian models is critical for a comprehensive understanding and for guiding regulatory decisions.
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A Comparative Guide to the Hepatotoxicity of HFPO-TA and PFOA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The replacement of legacy per- and polyfluoroalkyl substances (PFAS) with newer alternatives has been a significant move in chemical manufacturing, driven by concerns over the environmental persistence and toxicity of compounds like perfluorooctanoic acid (PFOA). One such replacement, hexafluoropropylene oxide trimer acid (HFPO-TA), has been introduced with the aim of providing a safer alternative. However, emerging research raises critical questions about the toxicological profile of HFPO-TA, particularly concerning its effects on the liver. This guide provides an in-depth, objective comparison of the hepatotoxicity of HFPO-TA and PFOA in mice, supported by experimental data, to inform the scientific and drug development communities.
Executive Summary: A Tale of Two PFAS
Comparative Hepatotoxicity: A Data-Driven Analysis
The hepatotoxic effects of both HFPO-TA and PFOA have been evaluated in mice through various studies. A consistent finding is the dose-dependent increase in liver weight and the induction of histopathological lesions.[4][5] However, the potency and bioaccumulation potential appear to differ significantly between the two compounds.
Bioaccumulation: A Key Differentiator
A critical factor influencing hepatotoxicity is the extent to which a compound accumulates in the liver. Toxicokinetic studies have revealed that HFPO-TA has a remarkable potential for liver accumulation in mice, attributed to its strong binding affinity with liver proteins.[6] This leads to higher concentrations of HFPO-TA in the liver compared to PFOA at similar exposure levels, potentially explaining its more severe toxic effects.[2][3]
Table 1: Comparative Bioaccumulation of HFPO-TA and PFOA in Mouse Liver
| Compound | Dosing Regimen | Duration | Serum Concentration (µg/mL) | Liver Concentration (µg/g) | Reference |
| HFPO-TA | 0.02 mg/kg/day | 28 days | 1.14 | 12.0 | [2][4] |
| 0.1 mg/kg/day | 28 days | 4.48 | 32.2 | [2][4] | |
| 0.5 mg/kg/day | 28 days | 30.8 | 100 | [2][4] | |
| PFOA | 0.08 mg/kg/day | 28 days | Lower than HFPO-TA at 0.02 mg/kg/day | Lower than HFPO-TA | [3] |
| 0.31 mg/kg/day | 28 days | Lower than HFPO-TA at 0.1 mg/kg/day | Lower than HFPO-TA | [3] | |
| 1.25 mg/kg/day | 28 days | Lower than HFPO-TA at 0.5 mg/kg/day | Lower than HFPO-TA | [3] |
Histopathological Findings and Liver Injury Biomarkers
Exposure to both HFPO-TA and PFOA induces a spectrum of liver injuries in mice, including hepatomegaly (enlarged liver), hepatocellular hypertrophy, necrosis, and an increase in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5] Notably, studies have shown that HFPO-TA can cause these effects at lower doses than PFOA. For instance, a 28-day oral gavage study in mice identified a Lowest Observed Adverse Effect Level (LOAEL) of 0.02 mg/kg/day for HFPO-TA, a dose lower than many reported LOAELs for PFOA-induced liver effects.[1]
Table 2: Comparative Hepatotoxic Endpoints in Mice
| Endpoint | HFPO-TA Findings | PFOA Findings | References |
| Hepatomegaly | Significant increase in liver-to-body weight ratio at doses as low as 0.02 mg/kg/day. | Dose-dependent increase in liver weight, generally at higher doses than HFPO-TA. | [2][5][7] |
| Hepatocellular Hypertrophy | Observed at all tested doses (0.02, 0.1, 0.5 mg/kg/day). | Induced in a dose-dependent manner. | [2][8] |
| Necrosis | Observed in the liver of mice treated with HFPO-TA. | Multifocal coagulation and liquefaction necrosis at higher doses. | [2][5] |
| Serum ALT/AST Levels | Significant increase in ALT activity, indicating liver damage, even at low doses. | Dose-dependent increase in serum ALT and AST activities. | [2][3][5] |
Mechanistic Insights: The Role of PPARα and Other Pathways
The primary mode of action for the hepatotoxicity of many PFAS, including PFOA and its alternatives, is believed to be the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[3][9] PPARα is a nuclear receptor highly expressed in the liver that plays a crucial role in lipid metabolism.
PPARα Activation: A Common Pathway
Both HFPO-TA and PFOA have been shown to activate PPARα in the livers of exposed mice.[3] This activation leads to a cascade of downstream events, including the upregulation of genes involved in fatty acid oxidation and peroxisome proliferation. Transcriptomic analyses of liver tissue from mice exposed to HFPO-TA have revealed significant alterations in genes related to PPAR signaling.[1][2] While PPARα activation is a key event, it is important to note that some studies suggest that PFOA can also induce liver toxicity through PPARα-independent pathways.[8][10]
Other Potential Mechanisms
While PPARα activation is a central mechanism, transcriptomic studies have also implicated other pathways in the hepatotoxicity of HFPO-TA, including those related to chemical carcinogenesis.[2][4] Furthermore, a comparative in silico analysis of hepatic transcriptomes revealed that both legacy and alternative PFAS, including HFPO-TA, can modulate overlapping molecular targets beyond PPARα, such as CAR (Constitutive Androstane Receptor) and SREBP (Sterol Regulatory Element-Binding Protein).[11][12]
Experimental Protocols: A Guide for Replication and Further Study
To ensure the reproducibility and further investigation of these findings, this section provides a standardized protocol for a 28-day oral gavage study in mice to assess the hepatotoxicity of a test compound.
28-Day Oral Gavage Hepatotoxicity Study in Mice
Objective: To evaluate the potential hepatotoxicity of a test compound following daily oral administration for 28 days.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., HFPO-TA or PFOA)
-
Vehicle (e.g., deionized water, corn oil)
-
Gavage needles
-
Standard laboratory animal diet and water
-
Metabolic cages for urine and feces collection (optional)
-
Analytical equipment for measuring serum chemistry and tissue concentrations of the test compound
-
Histopathology equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the start of the study. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of the test compound). A typical group size is 8-10 mice.
-
Dose Preparation: Prepare the dosing solutions of the test compound in the chosen vehicle at the desired concentrations.
-
Daily Dosing: Administer the test compound or vehicle to the respective groups via oral gavage once daily for 28 consecutive days. The dosing volume should be consistent across all groups (e.g., 10 mL/kg body weight).
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Sample Collection: At the end of the 28-day period, euthanize the mice. Collect blood via cardiac puncture for serum chemistry analysis (ALT, AST, etc.). Perfuse the liver with saline and collect the entire organ.
-
Organ Weight and Histopathology: Weigh the liver and calculate the liver-to-body weight ratio. Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination. The remaining liver tissue can be snap-frozen for analysis of the test compound concentration or for molecular analyses (e.g., RNA sequencing).
-
Data Analysis: Analyze the data for statistically significant differences between the treatment groups and the control group.
Conclusion: The Precautionary Principle in Chemical Replacement
The available scientific evidence strongly indicates that HFPO-TA is not a benign replacement for PFOA.[2][4] In fact, its higher bioaccumulation potential and more pronounced hepatotoxicity in murine models raise significant concerns.[1][2] For researchers, scientists, and drug development professionals, these findings underscore the critical importance of comprehensive toxicological assessments of any new chemical entity, particularly those intended to replace compounds with known adverse health effects. The assumption that a structurally similar replacement will be safer is not always valid and requires rigorous scientific validation. The continued investigation into the long-term health effects and mechanisms of action of HFPO-TA and other emerging PFAS is essential for protecting human health and the environment.
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Assessing the Safety of PFOA Alternatives: A Comparative Guide to Hexafluoropropylene Oxide Trimer Acid (HFPO-TA)
For Researchers, Scientists, and Drug Development Professionals
The widespread phasing out of perfluorooctanoic acid (PFOA) due to its environmental persistence, bioaccumulation, and association with a range of toxicities has necessitated the development of replacement chemicals.[1] One of the most prominent alternatives is Hexafluoropropylene Oxide Trimer Acid (HFPO-TA), part of the GenX processing aid technology.[2] This guide provides an in-depth, objective comparison of the toxicological profiles of HFPO-TA and other alternatives, supported by experimental data and standardized protocols, to aid researchers in making informed decisions.
HFPO-TA (GenX): A Troubling Toxicological Profile
Initial assumptions that shorter-chain PFAS alternatives like HFPO-TA would be safer are being challenged by a growing body of scientific evidence.[1] Studies suggest that HFPO-TA is not only persistent but may also pose a significant toxicological threat, in some cases exceeding that of PFOA.[1][3]
Hepatotoxicity: A Primary Concern
The liver is a primary target for HFPO-TA toxicity.[4] Animal studies have demonstrated that oral exposure to HFPO-TA can lead to liver injury, including hepatomegaly (liver enlargement), necrosis (tissue death), and increased levels of the liver enzyme alanine aminotransferase, a marker of liver damage.[3][5] A 28-day oral gavage study in mice revealed liver injury at a Lowest Observed Adverse Effect Level (LOAEL) of 0.02 mg/kg/day, a dose lower than many reported for PFOA-induced liver effects.[1][6]
Transcriptomic analysis from these studies points to significant changes in genes related to the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway and chemical carcinogenesis, even at the lowest doses tested.[1][3]
Mechanism of Action: PPARα Activation
A key mechanism underlying the hepatotoxicity of many PFAS, including PFOA and HFPO-TA, is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][7] PPARα is a nuclear receptor that plays a critical role in lipid metabolism.[1] Activation of this pathway by chemicals like HFPO-TA can disrupt normal liver function and contribute to the observed toxic effects.[1][8]
Caption: Simplified PPARα signaling pathway activated by HFPO-TA and PFOA.
Developmental and Other Systemic Effects
Concerns extend beyond the liver. Studies in zebrafish embryos have shown that HFPO-TA can induce developmental toxicity at low, environmentally relevant concentrations (5 µg/L), affecting heart rate and locomotor activity.[1] Animal studies have also indicated potential health effects on the kidneys and the immune system, as well as an association with cancer.[4]
Bioaccumulation and Environmental Fate
Contrary to the initial rationale for its adoption, evidence suggests HFPO-TA may have a higher bioaccumulation potential than PFOA, particularly in the liver.[1][3] While considered a "shorter chain" PFAS, GenX chemicals are similarly persistent in the environment to their longer-chain predecessors.[9][10] They are also more mobile, which can lead to contamination over greater distances.[9][11]
Comparative Safety Assessment: PFOA vs. Alternatives
The shift from PFOA has led to the use of several alternatives. A direct comparison based on available toxicological data reveals that "safer" is not a guaranteed outcome of this transition.
| Feature | Perfluorooctanoic Acid (PFOA) | Hexafluoropropylene Oxide Trimer Acid (HFPO-TA / GenX) | Other Alternatives (e.g., F-53B, PFHxA) |
| Primary Toxicity | Hepatotoxicity, developmental toxicity, immunotoxicity, carcinogenicity.[1] | Potent hepatotoxin, developmental toxicity, potential carcinogen.[1][3] | F-53B: Hepatotoxicity, endocrine disruption, reproductive toxicity.[12][13] PFHxA: Disrupts redox homeostasis, potential neurotoxicity.[14] |
| Bioaccumulation | High bioaccumulation potential. | Higher bioaccumulation potential than PFOA in some studies, especially in the liver.[1][3] | F-53B is highly biopersistent with a long half-life in humans.[12][13] |
| Environmental Fate | Highly persistent in the environment.[1] | Similarly persistent to PFOA, but more mobile in water.[10][11] | F-53B is resistant to degradation.[12] PFHxA is highly water-soluble and mobile.[15] |
| Regulatory Status | Production largely phased out; listed as a Persistent Organic Pollutant (POP).[10] | EPA has issued a final human health toxicity assessment and a drinking water health advisory.[2][16] | F-53B remains unregulated at the international level.[12] PFHxA has been suggested as a substance of very high concern in Europe.[15] |
| Chronic RfD (EPA) | 2.0 x 10⁻⁵ mg/kg-day (2016 value)[4] | 3.0 x 10⁻⁶ mg/kg-day[4][11] | Data not as readily available for direct comparison. |
Note: The EPA is reviewing the toxicity of PFOA, and updated values may be released. A lower chronic Reference Dose (RfD) suggests greater toxicity.
Experimental Workflows for Safety Assessment
A robust and standardized approach is critical for evaluating the safety of any new chemical entity. The following workflow, grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, provides a self-validating system for toxicological assessment.[17][18]
Caption: A tiered workflow for the toxicological safety assessment of novel chemicals.
Detailed Protocol: Repeated Dose 28-Day Oral Toxicity Study (Rodent)
This protocol is a synthesized methodology based on the principles of OECD Test Guideline 407 .[17]
Objective: To characterize the toxicity profile of a test substance (e.g., HFPO-TA) following 28 days of repeated oral administration and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
1. Animal Selection and Husbandry:
-
Species: Laboratory rat (e.g., Sprague-Dawley or Wistar strain), young adults.
-
Justification: Rodent models are well-characterized, and historical control data are widely available. Females are often selected as they can be more sensitive to certain PFAS effects.[19]
-
Acclimation: Acclimate animals for at least 5 days to laboratory conditions (controlled temperature, humidity, and 12h light/dark cycle) with free access to standard diet and water.
2. Dose Formulation and Administration:
-
Vehicle: Select an appropriate vehicle (e.g., deionized water, corn oil). For HFPO-TA, water is a suitable vehicle.
-
Dose Levels: At least three dose levels plus a concurrent control group (vehicle only). Doses should be spaced to produce a range of toxic effects, from no effect to clear toxicity. A preliminary range-finding study may be necessary.
-
Administration: Administer the test substance daily by oral gavage at the same time each day for 28 consecutive days.
3. In-Life Observations:
-
Mortality/Morbidity: Check animals at least twice daily.
-
Clinical Signs: Conduct detailed clinical observations at least once daily. Note any changes in skin, fur, eyes, respiration, and behavior.
-
Body Weight and Food Consumption: Record body weight shortly before the first administration and at least weekly thereafter. Measure food consumption weekly.
4. Clinical Pathology:
-
Sample Collection: At study termination, collect blood from a specified site (e.g., retro-orbital sinus, cardiac puncture) under anesthesia.
-
Hematology: Analyze for parameters such as red and white blood cell counts, hemoglobin, and platelets.
-
Clinical Chemistry: Analyze plasma/serum for indicators of organ toxicity, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) for liver function, and Blood Urea Nitrogen (BUN) and creatinine for kidney function.
5. Terminal Procedures and Pathology:
-
Necropsy: Euthanize all animals at the end of the 28-day period. Conduct a full gross necropsy on all animals, examining external surfaces, orifices, and all internal organs.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, and thymus.
-
Histopathology: Preserve specified organs and tissues (including all gross lesions) in a suitable fixative (e.g., 10% neutral buffered formalin) for microscopic examination.
6. Data Analysis and Interpretation:
-
Analyze all quantitative data (body/organ weights, clinical pathology) using appropriate statistical methods to compare treated groups with the control group.
-
The NOAEL is the highest dose level at which there are no statistically or biologically significant adverse findings.
Analytical Methods for Detection in Biological Samples
Accurate assessment requires robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for quantifying HFPO-TA in biological tissues.[20][21]
-
Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analyte from complex matrices like serum or liver homogenates.[21]
-
Instrumentation: LC-MS/MS operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) provides the necessary sensitivity and selectivity.[21][22]
-
Challenges: Analysts must be aware of potential challenges such as in-source fragmentation and the formation of dimers, which can affect quantification.[21][22]
Conclusion: A Call for Rigorous Evaluation
The evidence strongly suggests that HFPO-TA (GenX) is not a benign substitute for PFOA and may, in fact, exhibit greater toxicity in certain respects, particularly concerning hepatotoxicity.[1][3] Its persistence and mobility in the environment further compound these concerns.[10] For researchers, scientists, and professionals in drug development, these findings underscore a critical principle: replacement chemicals must undergo a thorough and independent toxicological evaluation that is as rigorous, if not more so, than that applied to the substances they replace. Relying on structural similarity or industry assurances is insufficient to protect human health and the environment. A comprehensive assessment, following standardized workflows and utilizing advanced analytical techniques, is imperative to avoid regrettable substitutions and ensure the development of genuinely safer alternatives.
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Navigating Nephrotoxicity: A Comparative Guide to Transcriptomics Analysis of HFPO-TA Induced Kidney Damage
For researchers, scientists, and drug development professionals dedicated to understanding and mitigating chemically-induced kidney injury, this guide provides an in-depth, comparative analysis of transcriptomics in the context of hexafluoropropylene oxide trimer acid (HFPO-TA)-induced nephrotoxicity. As an emerging environmental contaminant and a substitute for perfluorooctanoic acid (PFOA), understanding the renal impact of HFPO-TA is of paramount importance.[1] This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental choices, comparing transcriptomics with alternative methodologies and providing actionable, detailed workflows.
The Challenge: Unmasking the Mechanisms of HFPO-TA Nephrotoxicity
HFPO-TA, a member of the per- and polyfluoroalkyl substances (PFAS) family, has been shown to induce kidney damage.[1] Initial studies have revealed that exposure to HFPO-TA can lead to alterations in kidney structure, including injured renal capsules and changes in glomerular shape.[1] However, to effectively develop countermeasures and predictive safety assessments, a deeper understanding of the molecular mechanisms driving this toxicity is essential. This is where the power of transcriptomics, specifically RNA sequencing (RNA-seq), comes to the forefront.
Why Transcriptomics? A Comparative Perspective
While traditional methods provide valuable insights into kidney function, transcriptomics offers a comprehensive, unbiased view of the cellular response to a toxicant. Let's compare the approaches:
| Methodology | Principles and Insights Provided | Advantages | Limitations |
| Traditional Biomarkers | Measures levels of molecules like serum creatinine (sCr) and blood urea nitrogen (BUN) in the blood.[2] | Widely used, cost-effective, and well-established for assessing overall kidney function. | Insensitive and non-specific for early-stage kidney injury; levels often rise only after significant renal damage has occurred.[3][4] |
| Urinary Biomarkers | Detects the presence of specific proteins in the urine that are released from damaged kidney cells, such as Kidney Injury Molecule-1 (KIM-1), N-acetyl-β-D-glucosaminidase (NAG), and clusterin.[5][6][7][8] | More sensitive and specific for early detection of tubular injury compared to traditional biomarkers.[9] | Can be influenced by factors other than kidney injury; a panel of multiple biomarkers is often needed for accurate diagnosis.[6] |
| Histopathology | Microscopic examination of kidney tissue to identify structural changes like tubular degeneration, necrosis, and inflammation.[10][11] | Provides direct visual evidence of tissue damage and the specific location of the injury within the kidney. | Invasive (requires a biopsy), often qualitative, and may not reveal the underlying molecular mechanisms of toxicity. |
| Proteomics & Metabolomics | Comprehensive analysis of proteins (proteomics) and small molecules (metabolomics) in tissues and biofluids to identify changes in response to a toxicant.[8][12][13][14][15] | Provides a snapshot of the functional state of the cell, closer to the phenotype than transcriptomics. Can identify novel biomarkers and perturbed pathways.[12][13][15] | Technically complex, data analysis can be challenging, and the proteome and metabolome are highly dynamic.[8][12] |
| Transcriptomics (RNA-seq) | High-throughput sequencing of the entire transcriptome (all RNA molecules) in a sample to quantify gene expression changes in response to a toxicant.[16] | Provides a global, unbiased view of the cellular response to a toxicant, revealing altered signaling pathways and potential mechanisms of toxicity.[9] Highly sensitive for detecting subtle changes in gene expression. | Changes in gene expression do not always correlate with changes in protein levels or cellular function. Requires specialized equipment and bioinformatics expertise. |
In the context of HFPO-TA-induced kidney damage, transcriptomics has been instrumental in identifying the peroxisome proliferator-activated receptor (PPAR) and cyclic adenosine monophosphate (cAMP) signaling pathways as key targets of this compound. [1] This level of mechanistic detail is difficult to achieve with other methods alone.
Key Signaling Pathways Implicated in HFPO-TA Induced Kidney Damage
Transcriptomic studies have pinpointed two crucial signaling pathways that are perturbed by HFPO-TA in the kidney.[1]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are nuclear receptors that play a critical role in regulating lipid metabolism and inflammation.[17][18] In the kidney, PPARα is highly expressed in the proximal tubules and is involved in fatty acid oxidation.[17] Transcriptomic analysis of HFPO-TA-exposed rat kidneys revealed significant alterations in the PPAR signaling pathway.[1] This is consistent with findings for other PFAS compounds like PFOA, which are also known to disrupt PPARα signaling, leading to impaired lipid metabolism and kidney injury.[18][19]
Caption: HFPO-TA disrupts PPAR signaling in kidney cells.
Cyclic Adenosine Monophosphate (cAMP) Signaling
The cAMP signaling pathway is a ubiquitous second messenger system involved in a wide range of cellular processes, including hormone response, cell growth, and apoptosis.[20] In the kidney, cAMP is crucial for processes like water reabsorption. Dysregulation of cAMP signaling is implicated in various kidney diseases.[15] Transcriptomic data indicates that HFPO-TA exposure also affects this vital pathway, suggesting a potential mechanism for altered kidney function.[1]
Caption: HFPO-TA disrupts cAMP signaling in kidney cells.
Experimental Workflow: From Tissue to Transcriptome
A robust and reproducible workflow is critical for generating high-quality transcriptomics data. The following is a detailed, step-by-step methodology for the analysis of HFPO-TA-induced kidney damage in a rodent model.
Caption: From in vivo study to bioinformatics insights.
Detailed Experimental Protocols
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for nephrotoxicity studies.[1]
-
Dosing: Animals are divided into control and treatment groups. HFPO-TA is administered daily via oral gavage for a specified period (e.g., 14 days) at various dose levels (e.g., 0.125, 0.5, and 2 mg/kg/day).[1]
-
Tissue Harvesting: At the end of the study, animals are euthanized, and kidneys are rapidly excised. A portion of the kidney is fixed in 4% paraformaldehyde for histological analysis, and the remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction.[21]
-
Homogenization: Frozen kidney tissue is homogenized in a suitable lysis buffer (e.g., Trizol reagent) using a bead mill or rotor-stator homogenizer.[22]
-
RNA Extraction: Total RNA is extracted following the manufacturer's protocol for the chosen method (e.g., Trizol-chloroform extraction followed by isopropanol precipitation).
-
Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) > 7.
-
Poly(A) RNA Selection: mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified by PCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
-
Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.
-
Mapping: The cleaned reads are aligned to the reference rat genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly upregulated or downregulated in the HFPO-TA treated groups compared to the control group.
-
Pathway and Functional Enrichment Analysis: Differentially expressed genes are subjected to pathway analysis (e.g., KEGG) and Gene Ontology (GO) enrichment analysis to identify the biological processes and signaling pathways that are most affected by HFPO-TA.
Beyond Bulk RNA-Seq: The Future is Single-Cell
While bulk RNA-seq provides an average gene expression profile of the entire kidney tissue, single-cell RNA sequencing (scRNA-seq) offers a much higher resolution by profiling the transcriptome of individual cells.[4] This powerful technique can:
-
Identify specific cell types within the kidney that are most affected by HFPO-TA.
-
Uncover cellular heterogeneity in the response to the toxicant.
-
Define novel cell states associated with kidney injury and repair.
The application of scRNA-seq to HFPO-TA-induced nephrotoxicity holds the potential to provide unprecedented insights into the cell-specific mechanisms of injury and could lead to the development of more targeted therapies.
Conclusion: An Integrated Approach to Nephrotoxicity Assessment
Transcriptomics, particularly RNA-seq, is a powerful tool for elucidating the molecular mechanisms of chemically-induced kidney damage. In the case of HFPO-TA, it has been instrumental in identifying the disruption of the PPAR and cAMP signaling pathways as key events in its nephrotoxicity.[1] However, for a comprehensive understanding, transcriptomics should be integrated with other methodologies. A combination of transcriptomics with traditional and urinary biomarkers, histopathology, and proteomics/metabolomics will provide a more complete picture of HFPO-TA-induced kidney injury, from the molecular to the functional level. As we move forward, the adoption of advanced techniques like single-cell transcriptomics will further refine our understanding and aid in the development of safer chemicals and more effective treatments for kidney diseases.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Hexafluoropropene Oxide Trimer
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Hexafluoropropene oxide trimer, a fluorinated compound with unique properties, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to offer a deep understanding of the "why" behind each procedural step. Our commitment is to empower researchers with the knowledge to handle this substance with the utmost confidence and safety.
Understanding the Inherent Risks
Hexafluoropropene oxide trimer is a flammable liquid and vapor that poses multiple health hazards.[1][2] It is harmful if swallowed, inhaled, or comes into contact with the skin.[1][3] Furthermore, it is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][4] A thorough understanding of these risks is the foundational principle of safe handling. The flammability necessitates stringent control of ignition sources, while its toxicity and irritant properties demand a robust personal protective equipment (PPE) strategy to prevent exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable when handling Hexafluoropropene oxide trimer. Each component is selected to counteract a specific hazard posed by the chemical.
Eye and Face Protection: The First Line of Defense
Given that Hexafluoropropene oxide trimer causes serious eye irritation, direct contact with the eyes must be prevented.[1][3]
-
Mandatory: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Recommended for Splash Risk: A full-face shield worn over safety goggles provides an additional layer of protection during procedures with a higher risk of splashing, such as transferring large volumes or during vigorous reactions.[5]
Skin and Body Protection: A Barrier Against Contact
The chemical is harmful in contact with skin and causes skin irritation.[1][2] Therefore, comprehensive skin protection is critical.
-
Lab Coat: A flame-resistant lab coat is required due to the flammable nature of the substance.[5] For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[5]
-
Apparel: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5]
Respiratory Protection: Preventing Inhalation Hazards
Inhalation of Hexafluoropropene oxide trimer vapors is harmful and can cause respiratory irritation.[1][2]
-
Primary Engineering Control: All handling of this chemical must be conducted within a certified and properly functioning chemical fume hood to minimize vapor inhalation.[5]
-
Secondary Precaution: In the rare event that engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[5][6]
The following table summarizes the essential PPE for handling Hexafluoropropene oxide trimer:
| Body Part | Required PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles | Prevents serious eye irritation from splashes.[1][3] |
| Face shield (in addition to goggles) | Added protection against splashes during high-risk procedures.[5] | |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact, which is harmful and causes irritation.[1][5] |
| Body | Flame-resistant lab coat | Protects against fire hazards due to flammability.[2][5] |
| Chemical-resistant apron | Additional protection from splashes during specific tasks.[5] | |
| Full-length pants and closed-toe shoes | Ensures complete skin coverage.[5] | |
| Respiratory | Chemical fume hood | Primary control to prevent inhalation of harmful vapors.[5] |
| NIOSH-approved respirator | Secondary protection if fume hood is inadequate or unavailable.[5][6] |
Operational Plan: A Step-by-Step Procedural Guide
Safe handling is a systematic process that begins before the chemical is even dispensed.
Preparation is Paramount
-
Engineering Controls Verification: Before commencing any work, ensure the chemical fume hood is operational. Check the certification sticker and the flow monitor.
-
Emergency Equipment Accessibility: Locate and verify the accessibility and functionality of the nearest safety shower and eyewash station.[5]
-
Spill Kit Readiness: Have a spill kit appropriate for flammable liquids readily available. This should include an inert absorbent material like vermiculite or sand.[2][7]
-
De-clutter the Workspace: Maintain a clean and organized work area within the fume hood to minimize the risk of spills and unforeseen reactions.[5]
Prudent Handling Practices
-
Minimize Quantities: Use the smallest practical quantities of the chemical for the experiment to minimize the potential impact of a spill or other accident.[5]
-
Ignition Source Control: This compound is a flammable liquid.[2][7] Strictly prohibit all potential ignition sources, including heat, sparks, and open flames, from the handling area.[1][2] Use non-sparking tools and explosion-proof electrical equipment where necessary.[3][5]
-
Static Electricity Prevention: Ground and bond all containers and receiving equipment during transfers to prevent static discharge, a potential ignition source.[5]
-
Container Management: Keep containers of Hexafluoropropene oxide trimer tightly sealed when not in use to prevent the escape of flammable and harmful vapors.[1][5]
-
Avoid Incompatibilities: Store and handle away from incompatible materials, such as strong oxidizing agents.[5]
The following diagram illustrates the workflow for safely preparing to handle Hexafluoropropene oxide trimer.
Caption: Workflow for pre-handling safety checks.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical to mitigating harm.
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[5] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.
In Case of a Spill
-
Small Spill (within a fume hood): Absorb the spill with an inert material such as vermiculite, dry sand, or other non-combustible absorbent material.[2][7] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[1][2]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and remove all ignition sources.[2][7] Contact your institution's emergency response team.
The decision-making process for spill response is outlined in the diagram below.
Caption: Decision tree for spill response procedures.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Hexafluoropropene oxide trimer is a halogenated organic compound and must be collected in a designated, properly labeled hazardous waste container.[5] Do not mix with non-halogenated waste streams.[5]
-
Containerization: Use a compatible, sealed container clearly marked as "Hazardous Waste" and listing the full chemical name.[7]
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[7] The storage area should have secondary containment.[7]
-
Disposal Method: The primary recommended method of disposal is incineration at a licensed industrial combustion plant.[1][2] Engage a certified hazardous waste disposal company for transportation and disposal.[7]
Conclusion
The safe handling of Hexafluoropropene oxide trimer is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating robust PPE protocols, meticulous operational procedures, and a clear emergency and disposal plan, researchers can confidently work with this compound while ensuring their safety and that of their colleagues. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.
References
-
Safety Data Sheet: Trimers of hexafluoropropene - Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking - 3M. [Link]
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6FO_ HEXAFLUOROPROPYLENE_OXIDE _G - Daikin Chemicals. [Link]
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Hexafluoropropene oxide trimer | C9F18O3 | CID 102863 - PubChem - NIH. [Link]
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. [Link]
-
Hexafluoropropylene Oxide Trimer Acid Is an Unsafe Substitute to Perfluorooctanoic Acid Due to Its Remarkable Liver Accumulation in Mice Disclosed by Comprehensive Toxicokinetic Models | Environmental Science & Technology - ACS Publications. [Link]
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Hexafluoropropylene oxide | C3F6O | CID 9883 - PubChem - NIH. [Link]
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Human Health Toxicity Values for Hexafluoropropylene Oxide Dimer Acid and Its Ammonium Salt, Also Known as “GenX Chemicals” - EPA. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
